molecular formula C52H102O4 B144591 Dioctyldodecyl dodecanedioate CAS No. 129423-55-8

Dioctyldodecyl dodecanedioate

Cat. No.: B144591
CAS No.: 129423-55-8
M. Wt: 791.4 g/mol
InChI Key: VTSODSKQIAGVCA-UHFFFAOYSA-N
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Description

Dioctyldodecyl dodecanedioate, also known as this compound, is a useful research compound. Its molecular formula is C52H102O4 and its molecular weight is 791.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129423-55-8

Molecular Formula

C52H102O4

Molecular Weight

791.4 g/mol

IUPAC Name

bis(2-octyldodecyl) dodecanedioate

InChI

InChI=1S/C52H102O4/c1-5-9-13-17-21-25-31-37-43-49(41-35-29-19-15-11-7-3)47-55-51(53)45-39-33-27-23-24-28-34-40-46-52(54)56-48-50(42-36-30-20-16-12-8-4)44-38-32-26-22-18-14-10-6-2/h49-50H,5-48H2,1-4H3

InChI Key

VTSODSKQIAGVCA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC

Synonyms

DIOCTYLDODECYL DODECANEDIOATE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dioctyldodecyl Dodecanedioate: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyldodecyl dodecanedioate (B1236620) (CAS No. 129423-55-8) is a large, branched-chain diester with significant applications in the cosmetic and personal care industries.[1][2] This technical guide provides a comprehensive overview of its chemical structure, a detailed, generalized protocol for its synthesis, and a summary of its known physicochemical properties. The information presented is intended to support research, development, and formulation activities.

Chemical Structure and Identification

Dioctyldodecyl dodecanedioate is the diester formed from the reaction of one molecule of dodecanedioic acid with two molecules of 2-octyldodecanol.[2][3] The latter is a Guerbet alcohol, which imparts a branched structure to the ester, influencing its physical properties such as liquidity over a wide temperature range and oxidative stability.[4][5]

  • IUPAC Name: bis(2-octyldodecyl) dodecanedioate[6]

  • CAS Number: 129423-55-8[6]

  • Molecular Formula: C₅₂H₁₀₂O₄[6]

  • Synonyms: Dodecanedioic acid, bis(2-octyldodecyl) ester[6]

The structural formula of this compound is depicted below:

Physicochemical Properties

This compound is characterized as an emollient that provides a silky, smooth texture to formulations.[6] It is known to enhance the spreadability of products and improve the skin's barrier function by forming a light, protective layer that aids in moisture retention.[6] A summary of its quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight791.364 g/mol [1]
Density0.9 ± 0.1 g/cm³[1]
Boiling Point667.7 ± 23.0 °C at 760 mmHg[1]
Flash Point300.1 ± 21.0 °C[1]
Index of Refraction1.463[1]
LogP23.67[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification reaction between dodecanedioic acid and 2-octyldodecanol.[7][8] This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester.

Generalized Synthetic Workflow

The logical workflow for the synthesis of this compound is outlined in the diagram below.

G Workflow for the Synthesis of this compound Reactants Dodecanedioic Acid + 2-Octyldodecanol (Molar Ratio 1:2.2) Reaction_Setup Combine Reactants, Solvent, and Catalyst in a Round-Bottom Flask with Dean-Stark Apparatus Reactants->Reaction_Setup Solvent_Catalyst Toluene (Solvent) + p-Toluenesulfonic Acid (Catalyst) Solvent_Catalyst->Reaction_Setup Heating Heat to Reflux (e.g., 120-140°C) Reaction_Setup->Heating Water_Removal Azeotropic Removal of Water Heating->Water_Removal Reaction_Monitoring Monitor Reaction Progress (e.g., TLC, GC, or volume of water collected) Water_Removal->Reaction_Monitoring Continuous Reaction_Monitoring->Heating Incomplete Workup Work-up Procedure: - Neutralization - Washing - Drying Reaction_Monitoring->Workup Complete Purification Purification: - Removal of Solvent (Vacuum) - Further purification if needed (e.g., column chromatography) Workup->Purification Characterization Characterization of Final Product: - FTIR - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization Final_Product This compound Characterization->Final_Product G Functional Applications of this compound Compound This compound Properties Emollient Skin & Hair Conditioning Antistatic Compound->Properties Applications Cosmetics & Personal Care Products Properties->Applications Product_Types Lotions & Creams Conditioners & Serums Foundations & Lip Balms Applications->Product_Types

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyldodecyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dioctyldodecyl dodecanedioate (B1236620) (CAS No. 129423-55-8) is a large, branched-chain diester that serves as a high-performance emollient and conditioning agent in a variety of cosmetic and personal care formulations.[1][2][3][4] Its unique structure, derived from dodecanedioic acid and 2-octyldodecanol, imparts a desirable silky, smooth texture and enhances the spreadability of products.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Dioctyldodecyl dodecanedioate, detailed experimental protocols for its characterization, and a logical workflow for its analysis. The information presented is intended to support researchers, formulators, and drug development professionals in leveraging the functional benefits of this versatile ingredient.

Chemical Identity and Structure

This compound is the diester formed from the reaction of dodecanedioic acid, a C12 dicarboxylic acid, with 2-octyldodecanol, a C20 branched-chain Guerbet alcohol.[2] This structure results in a high molecular weight molecule with significant non-polar character.

  • INCI Name: this compound[1]

  • CAS Number: 129423-55-8[5]

  • Synonyms: Bis(2-octyldodecyl) dodecanedioate, Dodecanedioic acid, bis(2-octyldodecyl) ester[2][5]

Physical Properties

This compound is a clear, colorless to slightly yellow, odorless liquid at room temperature. Its high molecular weight and branched structure contribute to its low volatility and excellent thermal stability.

Table 1: Quantitative Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅₂H₁₀₂O₄[5]
Molecular Weight 791.4 g/mol [5]
Density 0.9 ± 0.1 g/cm³Chemsrc
Boiling Point 667.7 ± 23.0 °C at 760 mmHgChemsrc
Flash Point 300.1 ± 21.0 °CChemsrc
Refractive Index 1.463Chemsrc
logP (octanol/water) 23.67 (Estimated)Chemsrc
Melting Point Not Available (liquid at ambient temp.)-
Viscosity Not Available (Expected to be high)-

Chemical Properties and Solubility

As a diester, this compound is chemically stable under normal storage conditions and resistant to oxidation. It is susceptible to hydrolysis under strong acidic or basic conditions, although its sterically hindered structure may slow this process.

The solubility of this compound is dictated by its large, non-polar aliphatic chains. It is practically insoluble in water and other highly polar solvents like glycols.[6] It exhibits excellent miscibility with a wide range of non-polar cosmetic ingredients.

Table 2: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Hydrocarbons Mineral Oil, Squalane, IsohexadecaneMiscible"Like dissolves like"; long alkyl chains are chemically similar to hydrocarbon solvents.[7]
Silicones Dimethicone, CyclopentasiloxaneMiscible to Partially MiscibleGenerally soluble in non-volatile silicones, but miscibility may decrease with lower viscosity, volatile silicones.[8][9][10]
Esters Isopropyl Myristate, C12-15 Alkyl BenzoateMiscibleHigh compatibility with other esters commonly used in cosmetics.[6][11]
Fatty Alcohols Cetyl Alcohol, Stearyl AlcoholMiscible (when molten)Soluble in the liquid phase of fatty alcohols at elevated temperatures.[6][7]
Triglycerides Caprylic/Capric TriglycerideMiscibleGood compatibility with natural and synthetic triglycerides.
Glycols Propylene Glycol, Butylene GlycolImmiscibleSignificant polarity mismatch leads to poor miscibility.[6][7]
Ethanol (B145695) Ethyl AlcoholImmiscibleThe high polarity of ethanol limits the solubility of the large, non-polar diester.[7]
Water AquaInsolubleHighly lipophilic nature prevents dissolution in aqueous systems.

Experimental Protocols

The following section details the methodologies for the characterization of this compound.

Determination of Physical Properties

4.1.1 Density

  • Methodology: Density is determined at 25°C using a calibrated oscillating U-tube density meter. The sample is injected into the measurement cell, and the oscillation frequency is measured. This frequency is directly related to the density of the sample. The instrument is calibrated with dry air and purified water before measurement.

4.1.2 Refractive Index

  • Methodology: The refractive index is measured at 25°C using a calibrated Abbe refractometer. A few drops of the sample are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read directly from the scale.

4.1.3 Viscosity

  • Methodology: The dynamic viscosity is determined at 25°C using a rotational viscometer (e.g., Brookfield type) in accordance with ISO 2555 or a similar standard. A suitable spindle and rotational speed are selected based on the expected viscosity of the sample. The spindle is immersed in the sample, and the torque required to maintain a constant rotational speed is measured. This torque is converted to a viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

4.1.4 Pour Point

  • Methodology: As the melting point is below ambient temperature, the pour point is a more relevant characteristic. The determination follows a standard method such as ASTM D97. The sample is cooled at a specified rate and examined at intervals for flow characteristics. The lowest temperature at which movement of the sample is observed is recorded as the pour point.

Spectroscopic Analysis

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Methodology: The FTIR spectrum is obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Expected Peaks:

    • ~2925 cm⁻¹ and ~2855 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching of the numerous methylene (B1212753) (CH₂) groups.

    • ~1740 cm⁻¹: A very strong, sharp absorption band indicative of the ester carbonyl (C=O) stretching vibration.

    • ~1465 cm⁻¹: C-H bending (scissoring) of methylene groups.

    • ~1160 cm⁻¹: Strong C-O stretching vibration of the ester linkage.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

  • Expected ¹H NMR Signals:

    • δ ~4.05 ppm: A doublet corresponding to the protons of the -O-CH₂- group of the 2-octyldodecanol moiety.

    • δ ~2.28 ppm: A triplet from the protons on the carbons alpha to the carbonyl groups (-CH₂-C=O) of the dodecanedioate backbone.

    • δ ~1.62 ppm: Multiplets from the protons on the carbons beta to the carbonyl groups and the methine proton of the 2-octyldodecanol moiety.

    • δ ~1.25 ppm: A large, broad multiplet representing the numerous methylene protons in the long aliphatic chains.

    • δ ~0.88 ppm: A triplet corresponding to the terminal methyl protons (-CH₃).

  • Expected ¹³C NMR Signals:

    • δ ~173 ppm: Signal for the ester carbonyl carbons (C=O).

    • δ ~67 ppm: Signal for the carbon of the -O-CH₂- group.

    • δ ~20-40 ppm: A series of signals for the carbons in the aliphatic chains.

    • δ ~14 ppm: Signal for the terminal methyl carbons.

4.2.3 Mass Spectrometry (MS)

  • Methodology: Mass spectra are obtained using a mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. The sample is dissolved in a suitable solvent (e.g., methanol/chloroform) and infused into the ion source.

  • Expected Fragmentation: Due to its large size, the molecular ion [M+H]⁺ or [M+Na]⁺ may be observed. Fragmentation patterns typical for long-chain esters would be expected, including cleavage at the ester linkages and loss of the alkyl chains.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a cosmetic ester like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Reactants Dodecanedioic Acid + 2-Octyldodecanol Esterification Esterification Reaction (Acid Catalyst, Heat) Reactants->Esterification Purification Purification (Neutralization, Filtration, Vacuum Distillation) Esterification->Purification FinalProduct Pure Dioctyldodecyl Dodecanedioate Purification->FinalProduct PhysicalTests Physical Property Analysis (Density, RI, Viscosity) FinalProduct->PhysicalTests Spectroscopy Spectroscopic Analysis (FTIR, NMR, MS) FinalProduct->Spectroscopy Solubility Solubility Screening FinalProduct->Solubility

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a high-performance emollient with a well-defined chemical structure that translates to predictable physical and chemical properties. Its lipophilic nature and liquid state at room temperature make it an excellent choice for improving the sensory profile and stability of a wide range of cosmetic and personal care products. The experimental protocols and characterization workflow provided in this guide offer a robust framework for the analysis and quality control of this ingredient, enabling formulators and researchers to confidently incorporate it into innovative product development.

References

Spectroscopic Characterization of Dioctyldodecyl Dodecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of Dioctyldodecyl dodecanedioate (B1236620). This large, branched-chain diester is primarily used as an emollient and conditioning agent in cosmetic and personal care formulations.[1] A thorough understanding of its structure through spectroscopic analysis is crucial for quality control, formulation development, and safety assessment.

Chemical Structure and Properties

Dioctyldodecyl dodecanedioate is the diester formed from the reaction of dodecanedioic acid and 2-octyldodecanol. Its structure consists of a central C12 linear dicarboxylic acid backbone esterified with two bulky C20 branched-chain alcohols.

PropertyValue
Chemical Formula C₅₂H₁₀₂O₄
Molecular Weight 791.36 g/mol
IUPAC Name Bis(2-octyldodecyl) dodecanedioate
CAS Number 129423-55-8

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, this section presents predicted data based on the known structure and spectroscopic principles for long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be dominated by signals from the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the long alkyl chains.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 4.05d-CO-O-CH₂ -CH-
~ 2.25t-CH₂ -CO-O-
~ 1.60m-CH₂ -CH₂-CO-O-
~ 1.55m-CO-O-CH₂-CH -
~ 1.25br s-(CH₂ )n- (in all alkyl chains)
~ 0.88t-CH₃

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, some carbon signals from the dodecanedioate backbone may overlap.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 173C =O (Ester carbonyl)
~ 67-CO-O-CH₂ -CH-
~ 38-CO-O-CH₂-CH -
~ 34-CH₂ -CO-O-
~ 31-32-CH₂ - (in long alkyl chains)
~ 29-30-CH₂ - (multiple overlapping signals)
~ 25-CH₂ -CH₂-CO-O-
~ 22-CH₂ -CH₃
~ 14-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the prominent ester group and the long aliphatic chains.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2955-2920StrongC-H stretch (asymmetric, -CH₃ and -CH₂)
2870-2850StrongC-H stretch (symmetric, -CH₃ and -CH₂)
1740-1735StrongC=O stretch (Ester carbonyl)
1465MediumC-H bend (-CH₂- scissoring)
1375MediumC-H bend (-CH₃ symmetric bend)
1250-1160StrongC-O stretch (Ester, asymmetric)
1100-1000StrongC-O stretch (Ester, symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a large ester like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most suitable to observe the molecular ion.

Predicted Mass Spectrometry Data

m/zIon
791.78[M+H]⁺
813.76[M+Na]⁺
790.77[M]⁺ (in high-resolution MS)

Common fragmentation patterns for long-chain esters include cleavage at the C-O bond of the ester and fragmentation along the alkyl chains.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid/Oil):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Place a small drop of the neat this compound sample directly onto the ATR crystal.

  • If using salt plates (NaCl or KBr), place a drop of the sample on one plate and carefully place the second plate on top to create a thin film.

Instrumentation and Data Acquisition:

  • Record a background spectrum of the clean, empty sample holder.

  • Place the prepared sample in the spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrumentation and Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • For fragmentation studies (MS/MS), the precursor ion of interest can be isolated and subjected to collision-induced dissociation (CID).

Synthesis Workflow

This compound is synthesized via a Fischer esterification reaction. This process involves the reaction of a dicarboxylic acid (dodecanedioic acid) with a branched alcohol (2-octyldodecanol) in the presence of an acid catalyst.

Synthesis_Workflow DDA Dodecanedioic Acid Reaction Esterification (Heat, Water Removal) DDA->Reaction Octyldodecanol 2-Octyldodecanol Octyldodecanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product Dioctyldodecyl Dodecanedioate Reaction->Product Water Water (Byproduct) Reaction->Water

Caption: Synthesis of this compound via Fischer Esterification.

References

Solubility profile of Dioctyldodecyl dodecanedioate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Dioctyldodecyl dodecanedioate (B1236620) is the diester of 2-octyldodecanol and dodecanedioic acid.[4] Its large, branched alkyl chains and long central hydrocarbon chain contribute to its high molecular weight (791.36 g/mol ) and significant non-polar character.[5][6] This structure dictates its solubility, making it readily miscible with other non-polar substances while having limited solubility in polar solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₅₂H₁₀₂O₄[5][6]

  • Molecular Weight: 791.364 g/mol [5]

  • LogP (estimated): 23.67[5]

  • Appearance: Expected to be a clear, viscous liquid at room temperature.

Expected Solubility Profile

Based on the principle of "like dissolves like," dioctyldodecyl dodecanedioate is expected to be soluble in non-polar and moderately polar organic solvents and insoluble in highly polar solvents such as water. The following table summarizes the expected qualitative solubility in various common solvents. It is important to note that this is a predictive guide, and experimental verification is necessary for precise formulation work.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneSolubleThe long, non-polar alkyl chains of this compound will readily interact with non-polar solvents through van der Waals forces.
Moderately Polar Aprotic Ethyl Acetate, Diethyl EtherSolubleThese solvents have sufficient non-polar character to solvate the alkyl chains, and the ester groups can interact with the polar functionalities of the solvents.
Polar Aprotic Acetone, AcetonitrilePartially Soluble to InsolubleWhile these solvents have a dipole moment, their overall polarity is too high to effectively solvate the large non-polar portion of the molecule. Solubility is expected to be limited.
Polar Protic Ethanol, Methanol, IsopropanolSparingly Soluble to InsolubleThe hydroxyl groups in these solvents lead to strong hydrogen bonding networks. The large, non-polar this compound molecule cannot effectively disrupt these networks, leading to poor solubility. For similar long-chain diesters, solubility in polar solvents is expected to decrease as the length of the non-polar aliphatic chain increases.[7]
Highly Polar Water, GlycerolInsolubleThe molecule is too large and non-polar to dissolve in water. The hydrophobic effect will drive the molecules to aggregate rather than disperse in the aqueous phase.
Oils & Esters Mineral Oil, Isopropyl MyristateSolubleAs a large ester itself, this compound is expected to be highly miscible with other oils and esters commonly used in cosmetic and pharmaceutical formulations.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be followed. The gravimetric method is a common and straightforward approach.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, separating the undissolved solid, and then determining the concentration of the solute in the clear supernatant by evaporating the solvent and weighing the residue.

Materials:

  • This compound

  • Selected solvents

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dishes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure saturation.

    • Add a known volume or mass of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator.

    • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent (w/w), grams of solute per 100 mL of solvent (w/v), or moles of solute per liter of solvent (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Excess Solute (this compound) prep_mix Mix in Vial prep_solute->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix equilibration Thermostatic Shaker (Constant Temperature) prep_mix->equilibration settle Settle equilibration->settle filtrate Filter Supernatant settle->filtrate evaporate Evaporate Solvent filtrate->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Applications in Drug Development

In the context of drug development, understanding the solubility of an excipient like this compound is critical, particularly for the formulation of topical, transdermal, and parenteral drug products. Its non-polar nature makes it a suitable vehicle for lipophilic active pharmaceutical ingredients (APIs). A detailed solubility profile would aid in:

  • Solvent Selection: Choosing appropriate co-solvents for liquid formulations.

  • Emulsion and Cream Development: As a component of the oil phase in emulsions, its miscibility with other oils and the API is crucial for stability and homogeneity.

  • Preventing Crystallization: Ensuring the API remains dissolved in the formulation over its shelf life.

  • Manufacturing Process Design: Selecting appropriate solvents for processing and purification steps.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar organic solvents and oils, with limited to no solubility in polar solvents. For formulation development and other scientific applications, it is imperative that the solubility is determined experimentally using standardized protocols such as the gravimetric method outlined in this guide. This will ensure the development of stable, effective, and reliable products.

References

Toxicological Profile of Dioctyldodecyl Dodecanedioate (CAS No. 129423-55-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for Dioctyldodecyl Dodecanedioate (CAS No. 129423-55-8). Despite its use in cosmetic formulations, a thorough review of publicly available literature, regulatory databases, and safety assessments reveals a significant lack of specific toxicological studies for this diester. The safety of this compound in cosmetic applications is primarily established through a group assessment of dicarboxylic acids and their esters by the Cosmetic Ingredient Review (CIR) Expert Panel. This assessment relies on the principle of read-across from structurally similar compounds, concluding that it is safe in the present practices of use and concentration.[1][2] This guide summarizes the available information, highlights the data gaps, and describes the standard experimental protocols that would be employed to generate comprehensive toxicological data.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 129423-55-8
Molecular Formula C₅₂H₁₀₂O₄
Synonyms Dodecanedioic acid, bis(2-octyldodecyl) ester

Regulatory Status and Safety Assessments

The following diagram illustrates the logic of the group safety assessment approach:

cluster_0 Group Safety Assessment Logic Data on Related Esters Data on Related Esters Extrapolation (Read-Across) Extrapolation (Read-Across) Data on Related Esters->Extrapolation (Read-Across) informs Structural & Functional Similarities Structural & Functional Similarities Structural & Functional Similarities->Extrapolation (Read-Across) justifies Safety Conclusion for\nthis compound Safety Conclusion for This compound Extrapolation (Read-Across)->Safety Conclusion for\nthis compound supports

Figure 1: Group Assessment Read-Across Logic

Summary of Toxicological Data

A comprehensive search for quantitative toxicological data for this compound (CAS No. 129423-55-8) yielded no specific values. The available information from safety data sheets and chemical databases consistently indicates a lack of data for key toxicological endpoints.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀Not specifiedOralNo data available[3]
LD₅₀Not specifiedDermalNo data available[3]
LC₅₀Not specifiedInhalationNo data available[3]
Skin and Eye Irritation
EndpointSpeciesResultReference
Skin Irritation/CorrosionNot specifiedNo data available[3]
Serious Eye Damage/IrritationNot specifiedNo data available[3]
Sensitization
EndpointSpeciesResultReference
Skin SensitizationNot specifiedNo data available[3]
Respiratory SensitizationNot specifiedNo data available[3]
Repeated Dose Toxicity
EndpointSpeciesRouteValue (NOAEL/LOAEL)Reference
Sub-chronic ToxicityNot specifiedOralNo data available
Sub-chronic ToxicityNot specifiedDermalNo data available
Chronic ToxicityNot specifiedOralNo data available
Genotoxicity and Carcinogenicity
EndpointAssay TypeResultReference
GenotoxicityNot specifiedNo data available[3]
CarcinogenicityNot specifiedNo data available[3]
Reproductive and Developmental Toxicity
EndpointSpeciesResultReference
Reproductive ToxicityNot specifiedNo data available[3]
Developmental ToxicityNot specifiedNo data available

Standardized Experimental Protocols

While specific experimental data for this compound is not available, this section outlines the standard methodologies that would be employed to assess the toxicological profile of a cosmetic ingredient of this type.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is a standard clinical safety study to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

Methodology:

  • Induction Phase: The test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period at the same application site.

  • Rest Phase: A 10 to 21-day rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.

  • Challenge Phase: The test material is applied to a new, untreated skin site. The site is evaluated for signs of an allergic reaction (erythema, edema) at 24, 48, and 72 hours after application.

The workflow for a typical HRIPT is depicted below:

cluster_1 Human Repeat Insult Patch Test (HRIPT) Workflow Recruitment & Screening Recruitment & Screening Induction Phase Induction Phase Recruitment & Screening->Induction Phase 9 applications over 3 weeks Rest Phase Rest Phase Induction Phase->Rest Phase 10-21 days Challenge Phase Challenge Phase Rest Phase->Challenge Phase single application to new site Data Analysis & Report Data Analysis & Report Challenge Phase->Data Analysis & Report assess reaction at 24, 48, 72h

Figure 2: Standard HRIPT Experimental Workflow
In Vitro Genotoxicity Assay Battery

A standard battery of in vitro tests is typically used to assess the genotoxic potential of a substance. This approach evaluates multiple endpoints to provide a comprehensive assessment.

Methodology:

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This test evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any specific biological signaling pathways. Toxicological studies would be required to elucidate any such mechanisms of action.

Conclusion and Data Gaps

The toxicological profile of this compound (CAS No. 129423-55-8) is largely undefined due to a lack of specific experimental data. Its use in cosmetic products is considered safe based on a group assessment of dicarboxylic acid esters, which relies on read-across from structurally related compounds. While this approach is common in cosmetic ingredient safety assessments, it highlights significant data gaps for this specific chemical. To establish a comprehensive toxicological profile, studies conducted according to standardized guidelines (e.g., OECD) would be required for all major endpoints, including acute and repeated dose toxicity, skin and eye irritation, sensitization, genotoxicity, and reproductive/developmental toxicity. For researchers and drug development professionals, the absence of data means that any new application, particularly those involving higher concentrations or different exposure routes, would necessitate a full toxicological evaluation.

References

Beyond the Gleam: A Technical Guide to the Industrial Potential of Dioctyldodecyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Dioctyldodecyl dodecanedioate (B1236620), a notable diester with the CAS number 129423-55-8, is predominantly recognized for its emollient and conditioning properties within the cosmetics industry.[1] However, its inherent chemical structure—a long-chain dicarboxylic acid esterified with branched-chain alcohols—suggests a much broader scope of industrial applicability. This technical guide explores the potential of Dioctyldodecyl dodecanedioate beyond cosmetics, focusing on its promising roles as a high-performance lubricant, a non-phthalate plasticizer, an industrial solvent, and a specialty additive in coatings. This document consolidates key physicochemical data, outlines detailed experimental protocols for performance evaluation, and presents logical frameworks for its application in these industrial sectors.

Chemical Identity and Physicochemical Properties

This compound is the diester of dodecanedioic acid and 2-octyldodecanol.[2] Its high molecular weight and branched-chain structure are key determinants of its physical and chemical characteristics, which are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Related Esters

PropertyThis compoundDi-2-ethylhexyl Dodecanedioate (Reference)Dioctyl Dodecanedioate (Reference)Test Method/Source
CAS Number 129423-55-8---
Molecular Formula C₅₂H₁₀₂O₄C₂₈H₅₄O₄C₂₈H₅₄O₄PubChem[2]
Molecular Weight ( g/mol ) 791.37454.7454.7PubChem[2]
Appearance Liquid (Expected)LiquidLiquidGeneral Knowledge
Kinematic Viscosity @ 40°C (cSt) Data not available18.9521.52[3]
Kinematic Viscosity @ 100°C (cSt) Data not available5.46.4[3]
Viscosity Index Data not available148155[3]
Pour Point (°C) Data not available-5520[3][4]
Flash Point (°C) >200 (Expected)200215[3][4]
Oxidative Stability (°C) Data not available190188[3]

Potential Industrial Applications

The molecular architecture of this compound suggests its utility in several industrial domains traditionally dominated by less environmentally benign chemistries.

The long carbon chains and branched alcohol moieties of this compound are indicative of a promising candidate for a high-performance lubricant base oil or additive. Esters, in general, are known for their excellent lubricity, high viscosity indices, and good thermal stability.[3] The branched structure is particularly advantageous for improving low-temperature fluidity, as evidenced by the significantly lower pour point of branched-chain dodecanedioates compared to their linear counterparts.[3][4]

Diagram 1: Lubricant Action Mechanism

G cluster_0 Metal Surface 1 cluster_1 Metal Surface 2 Top Surface Top Surface Friction_Reduction Reduced Friction and Wear Top Surface->Friction_Reduction Bottom Surface Bottom Surface Bottom Surface->Friction_Reduction Dioctyldodecyl_dodecanedioate This compound Molecules Dioctyldodecyl_dodecanedioate->Top Surface Adsorption Dioctyldodecyl_dodecanedioate->Bottom Surface Adsorption

Caption: Adsorption of ester molecules on metal surfaces, reducing friction.

Experimental Protocol: Evaluation of Lubricant Properties

Objective: To quantify the performance of this compound as a lubricant base oil.

1. Kinematic Viscosity and Viscosity Index (ASTM D445):

  • Measure the kinematic viscosity at 40°C and 100°C using a calibrated capillary viscometer.

  • Calculate the Viscosity Index (VI) using the measured viscosities, which indicates the stability of the lubricant's viscosity over a range of temperatures.

2. Pour Point (ASTM D97):

  • Determine the lowest temperature at which the lubricant will continue to flow, which is critical for low-temperature applications.

3. Flash Point (ASTM D92):

  • Measure the temperature at which the lubricant's vapors will ignite with a flame, indicating its volatility and fire safety.

4. Wear Scar Diameter (ASTM D4172 - Four-Ball Method):

  • Conduct a four-ball wear test to evaluate the anti-wear properties of the lubricant. A smaller wear scar diameter on the steel balls indicates better wear protection.[5]

5. Coefficient of Friction (ASTM D6079 - High-Frequency Reciprocating Rig (HFRR)):

  • Measure the coefficient of friction to assess the lubricity of the compound under boundary lubrication conditions. A lower coefficient of friction signifies better performance.[5]

The large molecular size and branched structure of this compound make it a potential high-permanence, non-phthalate plasticizer for polymers such as polyvinyl chloride (PVC). Branched esters are known to enhance the flexibility and reduce the glass transition temperature of PVC, while their high molecular weight can lead to lower migration and volatility compared to smaller plasticizers.

Diagram 2: Plasticization Mechanism

G Rigid_PVC Rigid PVC Chains (Strong Intermolecular Forces) Plasticizer This compound Rigid_PVC->Plasticizer Addition Flexible_PVC Flexible PVC (Increased Chain Mobility) Plasticizer->Flexible_PVC Reduces Intermolecular Forces

Caption: Mechanism of PVC plasticization by this compound.

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

Objective: To assess the efficacy of this compound as a primary plasticizer for PVC.

1. PVC Compound Preparation:

  • Prepare a standard PVC formulation including PVC resin, thermal stabilizer, and the plasticizer at various concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr).

  • Mix the components in a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.

  • Press the milled sheets into plaques of a specified thickness using a hydraulic press.

2. Mechanical Properties (ASTM D882):

  • Cut dumbbell-shaped specimens from the pressed plaques.

  • Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine.

3. Hardness (ASTM D2240):

  • Measure the Shore A hardness of the plasticized PVC plaques using a durometer.

4. Plasticizer Migration (ASTM D1203):

  • Determine the weight loss of the plasticized PVC samples after exposure to activated carbon at an elevated temperature to assess the permanence of the plasticizer.

5. Low-Temperature Flexibility (ASTM D1043):

  • Evaluate the torsional stiffness of the plasticized PVC at low temperatures to determine its flexibility in cold environments.

High molecular weight esters are increasingly being used as "green" solvents in industrial cleaning applications due to their low volatility, high flash points, good solvency for a range of organic materials, and favorable toxicological and environmental profiles.[6] this compound, with its ester functionalities and long alkyl chains, could be an effective solvent for removing greases, oils, and other non-polar contaminants.

Diagram 3: Solvent Action Workflow

G Contaminated_Surface Surface with Contaminant (e.g., Grease) Solvent_Application Application of This compound Contaminated_Surface->Solvent_Application Dissolution Contaminant Dissolves in Solvent Solvent_Application->Dissolution Clean_Surface Clean Surface Dissolution->Clean_Surface Removal of Solvent/ Contaminant Mixture G Coating_Components Resin + Pigment + Solvent DDD_Additive This compound Coating_Components->DDD_Additive Addition Improved_Coating Coating with Improved Flow and Flexibility DDD_Additive->Improved_Coating Enhances Properties G Reactants Dodecanedioic Acid + 2-Octyldodecanol (2 eq.) Conditions Acid Catalyst (e.g., H₂SO₄) Heat (120-130°C) Toluene (Azeotropic Water Removal) Reactants->Conditions Reaction Product This compound + Water Conditions->Product

References

Unveiling the Antistatic Potential of Dioctyldodecyl Dodecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data sheets do not currently provide specific quantitative data on the antistatic properties of Dioctyldodecyl dodecanedioate (B1236620). This guide synthesizes general principles of migrating antistatic agents and established experimental protocols to provide a framework for its evaluation and to hypothesize its mechanism of action. The data presented in the tables are illustrative and intended to serve as a template for reporting experimental findings.

Introduction to Dioctyldodecyl Dodecanedioate

This compound, a diester of 2-octyldodecanol and dodecanedioic acid, is a synthetic compound primarily utilized in the cosmetics and personal care industries.[1][2][3] Its recognized functions include acting as an emollient, hair conditioning agent, skin conditioning agent, and an antistatic agent.[1][2][4] This technical guide focuses on its antistatic properties, exploring its likely mechanism of action and the standardized methodologies for its quantitative evaluation.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 129423-58-8[3]
Molecular Formula C₅₂H₁₀₂O₄[5]
IUPAC Name bis(2-octyldodecyl) dodecanedioate[3]
Appearance Waxy solid or liquid[6]

Proposed Mechanism of Antistatic Action

This compound is hypothesized to function as an internal, migrating antistatic agent . When incorporated into a polymer matrix, its molecules, which possess a degree of incompatibility with the host polymer, gradually migrate to the surface. This migration is driven by thermodynamic forces seeking to minimize interfacial energy.

Upon reaching the surface, these molecules are believed to form a thin, continuous layer. The ester groups within the this compound molecule introduce a degree of polarity to the otherwise non-polar surface of many polymers. This polar layer can then dissipate static charge through two primary mechanisms:

  • Moisture Adsorption: The polar surface layer attracts atmospheric moisture, forming a microscopic, conductive aqueous layer. The ions present in this water layer provide a pathway for the safe dissipation of static charges.

  • Ionic Conduction: Although this compound is a non-ionic compound, impurities or interactions with other components in a formulation could potentially contribute to a minor degree of ionic conductivity on the surface.

The overall effect is a reduction in the surface resistivity of the material, allowing static charges to decay more rapidly and preventing their accumulation.

Antistatic_Mechanism cluster_polymer Polymer Matrix DDD_dispersed This compound (Dispersed) DDD_surface Migrated Dioctyldodecyl Dodecanedioate Layer DDD_dispersed->DDD_surface Migration Charge_Dissipation Static Charge Dissipation DDD_surface->Charge_Dissipation Provides Conductive Path Moisture Atmospheric Moisture (H₂O) Moisture->DDD_surface Adsorption Static_Buildup Static Charge Buildup Static_Buildup->Charge_Dissipation Neutralization

Caption: Proposed mechanism of this compound as a migrating antistatic agent.

Quantitative Analysis of Antistatic Properties

To rigorously assess the antistatic efficacy of this compound, a series of standardized experimental protocols should be employed.

Data Presentation

The following tables provide a template for the structured presentation of quantitative data obtained from such experiments.

Table 1: Surface Resistivity of Polymer Films Containing this compound

Concentration of this compound (wt%)Surface Resistivity (Ω/sq) at 23°C, 50% RH
0 (Control)> 1 x 10¹⁴
0.5Illustrative Value: 5 x 10¹²
1.0Illustrative Value: 8 x 10¹¹
2.0Illustrative Value: 2 x 10¹¹
5.0Illustrative Value: 9 x 10¹⁰

Table 2: Static Charge Decay Time of Polymer Films Containing this compound

Concentration of this compound (wt%)Time to Decay from ±5000V to ±500V (seconds) at 23°C, 50% RH
0 (Control)> 60
0.5Illustrative Value: 15.2
1.0Illustrative Value: 5.8
2.0Illustrative Value: 1.5
5.0Illustrative Value: < 0.5

Table 3: Triboelectric Charging Tendency of Polymer Films Containing this compound

Concentration of this compound (wt%)Peak Voltage after Tribocharging (V)
0 (Control)Illustrative Value: -1200
0.5Illustrative Value: -650
1.0Illustrative Value: -300
2.0Illustrative Value: -150
5.0Illustrative Value: -50
Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Objective: To quantify the electrical resistance of the material's surface.

Methodology:

  • Sample Preparation: Polymer films of a specified thickness are prepared with varying weight percentages of this compound. The films are conditioned for at least 24 hours at controlled temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5% RH).

  • Instrumentation: A high-resistance meter (electrometer) connected to a circular concentric ring probe is used.

  • Procedure: The concentric ring probe is placed firmly on the surface of the conditioned polymer film. A known DC voltage (e.g., 500V) is applied across the electrodes, and the resulting current is measured by the electrometer.

  • Calculation: The surface resistivity (ρs) is calculated using the formula: ρs = k * (V/I) where V is the applied voltage, I is the measured current, and k is a geometric factor specific to the probe.

Surface_Resistivity_Workflow Start Start Sample_Prep Prepare Polymer Films with Varying Concentrations of This compound Start->Sample_Prep Conditioning Condition Samples (23°C, 50% RH, 24h) Sample_Prep->Conditioning Measurement Place Concentric Ring Probe on Sample and Apply Voltage (500V) Conditioning->Measurement Data_Acquisition Measure Current with Electrometer Measurement->Data_Acquisition Calculation Calculate Surface Resistivity (ρs = k * V/I) Data_Acquisition->Calculation End End Calculation->End

Caption: Experimental workflow for surface resistivity measurement.

Objective: To measure the time required for a static charge to dissipate from the material's surface.

Methodology:

  • Sample Preparation: As described in the surface resistivity protocol.

  • Instrumentation: A static decay meter, which includes a high-voltage corona charging unit and a non-contacting electrostatic voltmeter.

  • Procedure: The conditioned sample is placed on a grounded plate. A high voltage (e.g., ±5000V) is applied to the corona wire, charging the sample surface. The charging source is then removed, and the electrostatic voltmeter monitors the decay of the surface voltage over time.

  • Data Analysis: The time taken for the initial peak voltage to decay to a predefined level (e.g., 10% or 1/e of the initial value) is recorded as the static decay time.

Charge_Decay_Workflow Start Start Sample_Prep Prepare and Condition Polymer Films Start->Sample_Prep Charging Charge Sample Surface using Corona Discharge (±5000V) Sample_Prep->Charging Monitoring Monitor Surface Voltage Decay with Electrostatic Voltmeter Charging->Monitoring Data_Recording Record Time to Decay to a Predefined Threshold Monitoring->Data_Recording End End Data_Recording->End

Caption: Experimental workflow for static charge decay analysis.

Objective: To assess the propensity of the material to generate a static charge through friction.

Methodology:

  • Sample Preparation: As described in the surface resistivity protocol.

  • Instrumentation: A triboelectric charging test setup, which typically involves a rotating drum or a reciprocating arm covered with a standard material (e.g., wool, nylon, or cotton). A non-contacting electrostatic voltmeter is used to measure the charge generated.

  • Procedure: The conditioned polymer film is brought into frictional contact with the standard material under controlled conditions (e.g., defined pressure, speed, and duration of rubbing). The electrostatic voltmeter measures the peak voltage generated on the sample surface immediately after charging.

  • Data Analysis: The peak voltage is recorded as an indicator of the material's triboelectric charging tendency. The polarity of the charge is also noted.

Conclusion

References

Synthesis of Dioctyldodecyl dodecanedioate from octyldodecanol and dodecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dioctyldodecyl Dodecanedioate (B1236620), a long-chain diester formed from the esterification of octyldodecanol (B41232) and dodecanedioic acid. This document outlines the chemical principles, detailed experimental protocols, purification techniques, and analytical characterization of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of specialty esters in fields such as cosmetics, pharmaceuticals, and material science. Dioctyldodecyl dodecanedioate is recognized for its emollient and skin conditioning properties.[1][2]

Introduction

This compound is a diester with the chemical formula C52H102O4.[3] It is synthesized from the reaction of two equivalents of 2-octyldodecanol with one equivalent of dodecanedioic acid.[4] Dicarboxylic acid esters, such as those derived from dodecanedioic acid, are noted for their desirable properties including low volatility, high flash points, and good thermal stability.[5] These characteristics make them suitable for a variety of applications, including as lubricants, plasticizers, and emollients in cosmetic and pharmaceutical formulations.[1][5]

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the reaction towards completion, the water produced is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Materials and Methods

Materials
  • Dodecanedioic acid (DDDA): A C12 dicarboxylic acid that serves as the backbone of the diester.[6]

  • 2-Octyldodecanol: A long-chain, branched fatty alcohol.[7]

  • Catalyst: An acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H2SO4) is typically used.[5][6]

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is used to facilitate water removal.[5][6][8]

  • Neutralizing agent: A weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution, is used to quench the acid catalyst and remove any unreacted carboxylic acid.[9]

  • Drying agent: Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4) is used to dry the organic phase.[6][10]

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup (optional, for high purity)

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification with azeotropic removal of water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine dodecanedioic acid (1.0 molar equivalent), 2-octyldodecanol (2.1 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 2% by weight of the dodecanedioic acid).[5] Add toluene as the solvent (approximately 2 mL per gram of dodecanedioic acid).[5]

  • Esterification Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) with vigorous stirring.[5] The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, and no more water is observed to be forming. The progress of the reaction can be monitored by observing the volume of water in the trap.[8]

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature.[6] Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted dodecanedioic acid, followed by washing with brine (saturated NaCl solution).[6][9]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate.[6] Filter off the drying agent. Remove the toluene and any excess 2-octyldodecanol under reduced pressure using a rotary evaporator.[6]

  • Purification: For higher purity, the crude product can be further purified by vacuum distillation, although this may not be necessary depending on the desired application, as high molecular weight esters can be prone to decomposition at high temperatures.[8][10] Alternatively, column chromatography can be employed for purification.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of this compound.

ParameterValue
Reactants
Dodecanedioic Acid (Molar Mass)230.32 g/mol
2-Octyldodecanol (Molar Mass)298.55 g/mol
Product
This compound (Molar Mass)791.4 g/mol [3]
Theoretical YieldDependent on starting material quantities
Typical Reaction Temperature120-130 °C[5]
Typical Reaction Time4 hours (or until water formation ceases)[11]
Analytical Data (Expected)
¹H NMR (CDCl₃)Peaks corresponding to methylene (B1212753) groups of the diacid and alcohol chains, and a characteristic triplet for the ester methylene groups adjacent to the carbonyl.
¹³C NMR (CDCl₃)A peak for the carbonyl carbon of the ester, and multiple peaks for the aliphatic carbons of the long chains.
IR (neat)A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester functional group.
Mass Spectrometry (ESI-MS)A molecular ion peak corresponding to [M+Na]⁺ or [M+H]⁺.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow A Reactants Loading (Dodecanedioic Acid, 2-Octyldodecanol, p-TSA, Toluene) B Esterification Reaction (Reflux with Dean-Stark Trap) A->B Heat to Reflux C Reaction Monitoring (Water Collection) B->C Azeotropic Distillation C->B Continue Reaction D Work-up (Cooling and Transfer) C->D Reaction Complete E Neutralization (Washing with NaHCO3 solution) D->E F Washing (Brine Wash) E->F G Drying (Anhydrous Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Optional: Vacuum Distillation or Chromatography) H->I J Characterization (NMR, IR, MS) H->J If no further purification I->J K Final Product (this compound) J->K

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the formation of the ester linkages and the integrity of the long alkyl chains.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a key technique to identify the presence of the ester functional group, which exhibits a characteristic strong carbonyl (C=O) stretching absorption.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and to identify any residual starting materials or by-products.[13]

Conclusion

This technical guide has provided a detailed methodology for the synthesis of this compound from octyldodecanol and dodecanedioic acid via Fischer esterification. The outlined experimental protocol, including reaction conditions, work-up procedures, and purification methods, offers a robust framework for the successful laboratory-scale production of this specialty ester. The accompanying data and workflow visualization are intended to aid researchers in the planning and execution of this synthesis. The analytical techniques described are essential for the comprehensive characterization and quality control of the final product.

References

Methodological & Application

Application Note: Quantitative Analysis of Dioctyldodecyl Dodecanedioate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl dodecanedioate (B1236620) is a diester that functions as an emollient and skin-conditioning agent in various cosmetic and pharmaceutical emulsions. Accurate quantification of this ingredient is crucial for formulation development, quality control, and stability testing. This document provides detailed analytical methods for the quantitative determination of Dioctyldodecyl dodecanedioate in emulsion-based formulations. The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodologies Overview

Both HPLC-UV and GC-MS offer robust and reliable approaches for the quantification of this compound. The choice of method may depend on laboratory instrumentation availability, sample matrix complexity, and desired sensitivity.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique is suitable for the direct analysis of the ester without the need for derivatization. It offers high throughput and is a common technique in quality control laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity. Due to the high molecular weight and low volatility of this compound, a derivatization step to a more volatile analyte is typically necessary.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the described HPLC-UV and GC-MS methods. These values are based on validated studies of similar long-chain esters and dicarboxylic acids and serve as a benchmark for method validation.[2]

Table 1: HPLC-UV Method Performance

Validation ParameterExpected Value
Linearity (R²)> 0.99
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Limit of Detection (LOD)µg/mL to ng/mL range
Limit of Quantification (LOQ)µg/mL to ng/mL range
SpecificityModerate (based on retention time and UV spectrum)

Table 2: GC-MS Method Performance

Validation ParameterExpected Value
Linearity (R²)> 0.99
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 5%
Limit of Detection (LOD)Lower (ng/mL to pg/mL range)
Limit of Quantification (LOQ)Lower (ng/mL to pg/mL range)
SpecificityHigh (based on mass fragmentation)

Experimental Workflows

The following diagrams illustrate the logical workflows for the quantification of this compound using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh Emulsion Sample s2 Liquid-Liquid Extraction (e.g., with Hexane/Isopropanol) s1->s2 s3 Evaporate Solvent s2->s3 s4 Reconstitute in Mobile Phase s3->s4 s5 Filter (0.45 µm) s4->s5 a1 Inject Sample into HPLC-UV s5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 UV Detection a2->a3 q2 Integrate Peak Area a3->q2 q1 Generate Calibration Curve (Standard Solutions) q3 Calculate Concentration q1->q3 q2->q3

HPLC-UV experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification s1 Weigh Emulsion Sample s2 Liquid-Liquid Extraction s1->s2 s3 Transesterification (e.g., with Methanolic HCl) s2->s3 s4 Extract Methyl Esters s3->s4 s5 Dry and Reconstitute s4->s5 a1 Inject Sample into GC-MS s5->a1 a2 Gas Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 q2 Selected Ion Monitoring (SIM) a3->q2 q1 Generate Calibration Curve (Derivatized Standards) q3 Calculate Concentration q1->q3 q2->q3 Method_Selection start Start: Need to quantify This compound in emulsion instrument_avail Instrument Availability? start->instrument_avail hplc_available HPLC-UV Available instrument_avail->hplc_available Yes gcms_available GC-MS Available instrument_avail->gcms_available Yes no_instrument Seek External Lab instrument_avail->no_instrument No sensitivity_req High Sensitivity Required? hplc_available->sensitivity_req use_gcms Use GC-MS Method gcms_available->use_gcms use_hplc Use HPLC-UV Method sensitivity_req->use_hplc No sensitivity_req->use_gcms Yes

References

Application Note and Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of diesters using Gas Chromatography-Mass Spectrometry (GC-MS). Diesters are a broad class of organic compounds with applications ranging from plasticizers and lubricants to components of biofuels and pharmaceuticals. Their accurate identification and quantification are crucial for quality control, environmental monitoring, and research and development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds, including many diesters.[1] The gas chromatograph separates components of a mixture based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[2]

This protocol will cover essential aspects of diester analysis, including sample preparation, derivatization (where necessary), GC-MS instrumentation and parameters, and data analysis.

Experimental Protocols

A successful GC-MS analysis begins with proper sample preparation to extract and concentrate the diesters of interest from the sample matrix and remove interfering substances.[3]

2.1. Materials and Reagents

  • Solvents: Dichloromethane, hexane (B92381), methanol, ethyl ether (HPLC or GC grade)[4]

  • Internal Standards: A deuterated analog of the target diester or a compound with similar chemical properties but a different retention time.

  • Derivatization Reagents (if required):

    • For silylation: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]

    • For alkylation (e.g., for acidic diesters): Boron trifluoride (BF3) in methanol, TMS-diazomethane[6]

  • Solid-Phase Extraction (SPE) Cartridges: e.g., Silica (B1680970) gel, Oasis MAX[7][8]

  • Glassware: GC autosampler vials (1.5 mL) with PTFE-lined caps, volumetric flasks, pipettes[4]

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator

2.2. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

2.2.1. Liquid Samples (e.g., Beverages, Oils)

  • Direct Dissolution: For samples already in a volatile organic solvent, dilute an aliquot to a concentration of approximately 10 µg/mL.[4]

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of an aqueous sample, add a known amount of internal standard.

    • Add 5 mL of a non-polar solvent like hexane or dichloromethane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS injection.[3]

2.2.2. Solid Samples (e.g., Polymers, Tissues)

  • Solvent Extraction:

    • Weigh approximately 1 gram of the homogenized solid sample into a glass vial.[7]

    • Add a known amount of internal standard.

    • Add 10 mL of a suitable solvent or solvent mixture (e.g., 1:1 v/v dichloromethane:methanol).[7]

    • Vortex for 5-10 minutes.

    • Centrifuge to pellet the solid material.

    • Transfer the supernatant to a clean vial for further cleanup or direct analysis.

  • Solid-Phase Extraction (SPE) Cleanup: SPE is often used to remove interfering compounds from the sample extract.[9]

    • Condition an SPE cartridge (e.g., silica gel) with a non-polar solvent like hexane.[8]

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the diesters of interest with a stronger solvent (e.g., a mixture of hexane and ethyl acetate).

    • Evaporate the eluate to near dryness under nitrogen and reconstitute in the injection solvent.

2.3. Derivatization

For diesters containing polar functional groups (e.g., carboxyl, hydroxyl) or those with low volatility, derivatization is necessary to improve their thermal stability and chromatographic behavior.[10][11]

  • Silylation: This is a common method that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[5][12] To a dried sample extract, add a silylating reagent like MSTFA and incubate at a specific temperature (e.g., 37°C for 30 minutes) before GC-MS analysis.[5]

  • Alkylation: For diesters with carboxylic acid groups, conversion to their methyl esters (FAMEs) is a common practice.[6] This can be achieved by heating the sample with BF3 in methanol.[6]

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of different classes of diesters. Optimization may be required based on the specific analytes and instrumentation.[13]

ParameterPhthalate & Adipate (B1204190) EstersWax Esters (High Temperature)
GC System Agilent 7890A or equivalentAgilent 7890B or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalentAgilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnDB-1 HT (15 m x 0.25 mm, 0.10 µm) or similar high-temp column[14]
Injection Mode Splitless (1 µL)[4]Split (1/5) (1 µL)[14]
Injector Temp. 250-300 °C[15]390 °C[14]
Carrier Gas Helium at a constant flow of 1-2 mL/min[13]Helium
Oven Program Initial: 150 °C, hold for 3 min, ramp to 280 °C at 10 °C/min[16]Initial: 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, hold for 6 min[14]
Transfer Line Temp. 280 °C390 °C
Ion Source Temp. 230 °C230 °C
Quadrupole Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range (m/z) 50-50050-920[14]

Data Presentation and Analysis

4.1. Qualitative Analysis

Qualitative analysis involves identifying the diesters present in the sample.[17] This is achieved by comparing the retention time and the mass spectrum of a peak in the sample chromatogram with that of a known standard or a reference spectrum from a spectral library (e.g., NIST).[18]

4.2. Quantitative Analysis

Quantitative analysis determines the concentration of each identified diester.[17] This is typically done using the internal standard method and a calibration curve.[19]

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target diesters and a constant concentration of the internal standard.

  • Calibration Curve: Analyze the calibration standards using the optimized GC-MS method. For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.[17]

  • Sample Quantification: Analyze the prepared sample extract. Calculate the peak area ratio of the analyte to the internal standard and use the calibration curve to determine the concentration of the analyte in the sample.[17]

4.3. Example Quantitative Data

The following table illustrates how quantitative data for the analysis of Di(2-ethylhexyl) adipate (DEHA) in a polymer sample could be presented.

Sample IDAnalyteRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)Concentration (µg/g)
Polymer ADEHA15.21,250,0001,100,0001.1411.4
Polymer BDEHA15.2880,0001,120,0000.797.9
Polymer CDEHA15.22,100,0001,080,0001.9419.4
BlankDEHA-Not Detected1,110,000-< 0.1

Visualizations

GCMS_Workflow Sample Sample (Liquid or Solid) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Derivatization Derivatization (Optional) Preparation->Derivatization If required GC_Injection GC Injection Preparation->GC_Injection Directly if no derivatization Derivatization->GC_Injection GC_Separation GC Separation (Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization, Analysis) GC_Separation->MS_Detection Data_Analysis Data Analysis (Qualitative & Quantitative) MS_Detection->Data_Analysis Report Report Data_Analysis->Report

Caption: Experimental workflow for GC-MS analysis of diesters.

Data_Analysis_Logic Chromatogram Total Ion Chromatogram (TIC) Peak Identify Peak of Interest (Retention Time) Chromatogram->Peak Mass_Spectrum Extract Mass Spectrum for the Peak Peak->Mass_Spectrum Library_Search Compare to Spectral Library (e.g., NIST) Mass_Spectrum->Library_Search Standard_Comparison Compare to Authentic Standard (Retention Time & Spectrum) Mass_Spectrum->Standard_Comparison Identification Compound Identification Library_Search->Identification Standard_Comparison->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Result Final Result (Concentration) Quantification->Result

Caption: Logical workflow for data analysis in GC-MS.

References

Application Notes and Protocols: Dioctyldodecyl Dodecanedioate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl dodecanedioate (B1236620) is a high molecular weight diester of dodecanedioic acid and 2-octyldodecanol.[1] While primarily utilized in the cosmetics industry as an emollient, antistatic, and conditioning agent, its chemical structure suggests potential as a high-performance, bio-based plasticizer for various polymers.[2][3][4][5] Its long aliphatic chains and high molecular weight are indicative of desirable plasticizer characteristics, including low volatility, high permanence, and good compatibility with polymer matrices like polyvinyl chloride (PVC).

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[6] Traditional phthalate-based plasticizers have faced scrutiny due to health and environmental concerns, leading to a growing demand for safer, bio-based alternatives.[7] Long-chain aliphatic diesters, such as dioctyldodecyl dodecanedioate, represent a promising class of alternative plasticizers.

This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a polymer plasticizer. The quantitative data presented is extrapolated from studies on chemically similar long-chain dicarboxylate esters, providing a reasonable expectation of its performance.

Principle of Plasticization

Plasticizers function by inserting themselves between polymer chains, thereby increasing the free volume and reducing the cohesive forces between them. This separation of polymer chains allows for greater mobility, resulting in a more flexible and less brittle material. The effectiveness of a plasticizer is determined by its compatibility with the polymer, its molecular weight, and its chemical structure. The long, non-polar alkyl chains of this compound are expected to provide excellent plasticizing efficiency in non-polar polymers like PVC.

Data Presentation: Expected Performance in PVC

The following tables summarize the anticipated quantitative performance of this compound as a plasticizer in PVC, benchmarked against a conventional phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and other bio-based diester plasticizers. This data is based on the performance of structurally similar long-chain aliphatic diesters.[6]

Table 1: Mechanical Properties of Plasticized PVC (50 phr)*

PropertyTest MethodExpected: this compoundReference: DEHPReference: Di-n-butyl sebacate (B1225510) (DBS)
Tensile Strength (MPa)ASTM D63815 - 20~1915.7
Elongation at Break (%)ASTM D638350 - 450~250350
Hardness (Shore A)ASTM D224075 - 8580 - 9080 - 85

*phr: parts per hundred parts of resin

Table 2: Thermal Properties of Plasticized PVC (50 phr)

PropertyTest MethodExpected: this compoundReference: DEHPReference: Di(2-ethylhexyl) azelate (D2EHAz)
Glass Transition Temp. (°C)DSC20 - 3025 - 35~28
5% Weight Loss Temp. (°C)TGA> 290~280290.83

Table 3: Migration Resistance of Plasticizers in PVC (50 phr)

Test MediumTest MethodExpected Weight Loss (%) this compoundReference Weight Loss (%) DEHP
Activated Carbon (Volatility)ASTM D1203< 1.01.0 - 2.0
Hexane (B92381) ExtractionASTM D5227< 5.010 - 15
Water ExtractionASTM D1239< 0.5< 1.0

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a polymer plasticizer.

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with varying concentrations of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

  • Internal lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates and spacers

Procedure:

  • Compounding:

    • Accurately weigh the PVC resin, this compound, thermal stabilizer, and lubricant according to the desired formulation (e.g., 100 parts PVC, 50 parts plasticizer, 2 parts stabilizer, 0.5 parts lubricant).

    • Premix the components in a high-speed mixer for 5-10 minutes until a homogeneous powder blend is obtained.

  • Milling:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Gradually add the premixed compound to the rolls and allow it to melt and form a continuous sheet.

    • Mill the compound for 5-10 minutes, ensuring uniform mixing and thickness.

  • Molding:

    • Cut the milled sheet into appropriate sizes for the mold.

    • Place the sheet between two molding plates separated by a spacer of the desired thickness (e.g., 1 mm).

    • Preheat the hydraulic press to 170-180°C.

    • Place the mold assembly in the press and apply low pressure for 3-5 minutes to preheat the material.

    • Increase the pressure to 10-15 MPa and maintain for 5-10 minutes.

    • Cool the mold under pressure using the press's cooling system until the temperature is below 50°C.

    • Remove the molded PVC film and label it accordingly.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the prepared PVC films.

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut the PVC films into dumbbell-shaped specimens of standard dimensions.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

    • Record the tensile strength at break and the percentage of elongation at break.

  • Hardness Testing (ASTM D2240):

    • Stack several layers of the PVC film to achieve the required thickness for the Shore A durometer.

    • Measure the hardness at multiple points on the sample surface and calculate the average value.

Protocol 3: Thermal Analysis

Objective: To assess the thermal stability and the effect of the plasticizer on the glass transition temperature of the PVC films.

Procedure:

  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight of the PVC film (5-10 mg) in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) from room temperature to 600°C.

    • Record the weight loss as a function of temperature to determine the onset of degradation and the 5% weight loss temperature.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample of the PVC film (5-10 mg) in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate and record the heat flow to determine the glass transition temperature (Tg).

Protocol 4: Migration Resistance Testing

Objective: To evaluate the permanence of the plasticizer within the PVC matrix.

Procedure:

  • Volatility Test (ASTM D1203):

    • Cut a circular specimen of the PVC film and weigh it accurately.

    • Place the specimen in a dish containing activated carbon, ensuring it is surrounded but not covered by the carbon.

    • Place the dish in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • Remove the specimen, cool it in a desiccator, and reweigh it.

    • Calculate the percentage of weight loss due to plasticizer volatility.

  • Solvent Extraction Test (ASTM D5227 / D1239):

    • Accurately weigh a sample of the PVC film.

    • Immerse the sample in a specified solvent (e.g., hexane for oil resistance, distilled water for water resistance) at a controlled temperature for a defined period.

    • Remove the sample, gently wipe off excess solvent, and dry it in an oven until a constant weight is achieved.

    • Calculate the percentage of weight loss due to plasticizer extraction.

Visualizations

experimental_workflow start Start: Raw Materials (PVC, Plasticizer, Stabilizer) compounding Compounding (High-Speed Mixer) start->compounding milling Milling (Two-Roll Mill) compounding->milling molding Molding (Hydraulic Press) milling->molding film Plasticized PVC Film molding->film mechanical Mechanical Testing (ASTM D638, D2240) film->mechanical thermal Thermal Analysis (TGA, DSC) film->thermal migration Migration Resistance (ASTM D1203, D5227) film->migration data Data Analysis & Comparison mechanical->data thermal->data migration->data end End: Performance Evaluation data->end

Caption: Experimental workflow for preparing and evaluating PVC films.

Caption: Mechanism of polymer plasticization.

Conclusion

This compound holds significant promise as a bio-based, high-performance plasticizer for polymers. Its high molecular weight and long aliphatic structure are expected to result in excellent plasticizing efficiency, low volatility, and high resistance to migration. The experimental protocols provided herein offer a comprehensive framework for the systematic evaluation of its performance characteristics. Further research is warranted to generate specific experimental data for this compound and to fully assess its potential as a safe and effective alternative to conventional plasticizers in a variety of applications, including sensitive uses such as medical devices and food contact materials.

References

Formulation Techniques for Stable Dioctyldodecyl Dodecanedioate-Based Emulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl Dodecanedioate is a high molecular weight diester that functions as an emollient, antistatic, hair conditioning, and skin conditioning agent in cosmetic and pharmaceutical formulations.[1][2] Its large, branched structure contributes to a unique sensory profile, offering richness and substantivity without excessive greasiness. The incorporation of this lipophilic ingredient into aqueous-based systems such as creams and lotions requires the formation of a stable emulsion. The stability of these emulsions is paramount to the product's efficacy, safety, and aesthetic appeal.

This document provides detailed application notes and protocols for developing stable oil-in-water (O/W) and water-in-oil (W/O) emulsions utilizing this compound. It covers the principles of emulsifier selection, methodologies for emulsion preparation, and comprehensive protocols for stability assessment.

Principles of Emulsion Formulation with this compound

The formulation of a stable emulsion is a multifactorial process involving the careful selection of the oil phase, water phase, emulsifiers, and stabilizers. The inherent properties of this compound, such as its large molecular size and non-polar nature, present specific challenges and considerations in achieving long-term stability.

Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale used to select emulsifiers based on their relative affinity for oil and water.[3] Emulsifiers with low HLB values (typically 3-6) are more lipophilic and are suitable for creating W/O emulsions.[4] Conversely, emulsifiers with high HLB values (typically 8-18) are more hydrophilic and are used for O/W emulsions.[4]

Experimental Protocols

Protocol 1: Experimental Determination of the Required HLB of this compound for O/W Emulsions

This protocol outlines a systematic method to determine the optimal HLB for emulsifying this compound in an oil-in-water emulsion.

Materials:

  • This compound

  • Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Deionized water

  • Preservative (e.g., Phenoxyethanol)

Equipment:

  • Homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers

  • Stirring hot plate

  • Water bath

  • Microscope with a camera

  • Centrifuge

Procedure:

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing the low and high HLB emulsifiers in different ratios. The HLB of the blend is calculated as follows: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)

  • Prepare a Series of Test Emulsions: For each emulsifier blend, prepare a simple O/W emulsion with a fixed concentration of this compound.

    • Phase A (Aqueous Phase):

      • Deionized Water: 75%

      • Glycerin: 3%

    • Phase B (Oil Phase):

      • This compound: 20%

      • Emulsifier Blend: 5%

    • Phase C (Cool-down Phase):

      • Preservative: q.s.

  • Emulsification Process:

    • Heat Phase A and Phase B separately to 75-80°C.

    • Slowly add Phase B to Phase A while homogenizing at a moderate speed.

    • Increase homogenization speed for 3-5 minutes to ensure uniform droplet size.

    • Cool the emulsion to below 40°C with gentle stirring.

    • Add Phase C and stir until uniform.

  • Evaluate Emulsion Stability:

    • Macroscopic Evaluation: Observe the emulsions for any signs of phase separation, creaming, or coalescence after 24 hours, 1 week, and 1 month at room temperature and under accelerated conditions (e.g., 45°C).

    • Microscopic Evaluation: Examine the droplet size and distribution under a microscope. A stable emulsion will exhibit small, uniform droplets.

    • Centrifugation: Centrifuge the samples at 3000 rpm for 30 minutes and observe for any phase separation.

  • Determine the Optimal HLB: The emulsifier blend that produces the most stable emulsion corresponds to the required HLB of this compound for an O/W emulsion.

Protocol 2: Preparation of a Stable O/W Cream with this compound

This protocol provides a framework for formulating a stable and aesthetically pleasing oil-in-water cream.

Table 1: Example Formulation of an O/W Cream

PhaseIngredient (INCI Name)FunctionConcentration (%)
A Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.30
B This compound Emollient 15.00
Cetearyl AlcoholThickener, Co-emulsifier3.00
Glyceryl StearateEmulsifier (Low HLB)2.00
PEG-100 StearateEmulsifier (High HLB)2.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
FragranceFragranceq.s.

Procedure:

  • Phase A: Disperse Xanthan Gum in Glycerin and then add to the Deionized Water with propeller mixing. Heat to 75-80°C.

  • Phase B: Combine all ingredients of Phase B and heat to 75-80°C until all solids are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A with homogenization. Continue homogenization for 3-5 minutes.

  • Cooling: Begin cooling the emulsion with gentle stirring.

  • Phase C: When the temperature is below 40°C, add the ingredients of Phase C and continue stirring until the cream is smooth and uniform.

Protocol 3: Preparation of a Stable W/O Emulsion with this compound

This protocol details the formulation of a stable water-in-oil emulsion, which is often more challenging but offers benefits such as water resistance.

Table 2: Example Formulation of a W/O Emulsion

PhaseIngredient (INCI Name)FunctionConcentration (%)
A Deionized WaterVehicleq.s. to 100
Magnesium SulfateStabilizer0.70
GlycerinHumectant5.00
B This compound Emollient 20.00
Polyglyceryl-4 Isostearate (and) Cetyl PEG/PPG-10/1 Dimethicone (and) Hexyl LaurateW/O Emulsifier4.00
BeeswaxStabilizer, Thickener2.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00

Procedure:

  • Phase A: Combine all ingredients of Phase A and heat to 75-80°C.

  • Phase B: Combine all ingredients of Phase B and heat to 75-80°C until all solids are melted and the phase is uniform.

  • Emulsification: Slowly add Phase A to Phase B with high-shear mixing. It is crucial to add the water phase slowly to the oil phase to prevent phase inversion.[5]

  • Homogenization: Continue homogenization for 5-10 minutes to achieve a fine droplet size.

  • Cooling: Begin cooling the emulsion with gentle stirring.

  • Phase C: When the temperature is below 40°C, add the ingredients of Phase C and continue stirring until the emulsion is uniform.

Stability Testing Protocols

Comprehensive stability testing is essential to predict the shelf-life and performance of the final product.

Protocol 4: Particle Size Analysis

Principle: The size of the dispersed phase droplets is a critical factor in emulsion stability. Smaller, more uniform droplets generally lead to a more stable emulsion.[6]

Method: Laser Diffraction

  • Sample Preparation: Dilute the emulsion with deionized water (for O/W) or a suitable oil (for W/O) to an appropriate concentration for analysis.

  • Analysis: Introduce the diluted sample into the laser diffraction particle size analyzer.

  • Data Acquisition: Measure the particle size distribution. Key parameters to record are the mean droplet size (e.g., D(v,0.5)) and the span of the distribution.

  • Stability Assessment: Monitor the particle size distribution over time at various storage conditions (room temperature, 45°C, freeze-thaw cycles). A significant increase in particle size indicates instability (coalescence).

Table 3: Example Data for Particle Size Analysis of an O/W Cream

TimeStorage ConditionMean Droplet Size (D(v,0.5)) (µm)Span
InitialRoom Temperature1.51.2
1 MonthRoom Temperature1.61.3
1 Month45°C2.51.8
3 MonthsRoom Temperature1.81.5
3 Months45°C4.22.5
Protocol 5: Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. For O/W emulsions, a higher absolute zeta potential value (typically > ±30 mV) indicates good stability due to strong electrostatic repulsion between droplets.

Method: Electrophoretic Light Scattering

  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration.

  • Analysis: Inject the diluted sample into the measurement cell of the zetasizer.

  • Data Acquisition: The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated.

  • Stability Assessment: Measure the zeta potential of the emulsion over time and under different stress conditions. A decrease in the absolute zeta potential towards zero suggests a higher likelihood of agglomeration and instability.

Table 4: Example Data for Zeta Potential of an O/W Emulsion

TimeStorage ConditionZeta Potential (mV)
InitialRoom Temperature-45.2
1 MonthRoom Temperature-43.8
1 Month45°C-35.1
3 MonthsRoom Temperature-41.5
3 Months45°C-25.7
Protocol 6: Rheological Analysis

Principle: The rheological properties of an emulsion, such as viscosity and yield stress, are indicative of its internal structure and can be correlated with stability. Changes in rheology over time can signal destabilization phenomena.

Method: Rotational Rheometer

  • Sample Preparation: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped. Allow the sample to equilibrate to the measurement temperature.

  • Viscosity Measurement: Perform a flow sweep to measure the viscosity as a function of shear rate.

  • Yield Stress Measurement: Determine the yield stress, which is the minimum stress required to initiate flow. A higher yield stress can contribute to better suspension of droplets.

  • Oscillatory Measurement: Perform a frequency sweep to determine the viscoelastic properties (storage modulus G' and loss modulus G''). A more elastic structure (higher G') can indicate a more stable network.

  • Stability Assessment: Conduct rheological measurements at different time points and storage conditions. A significant decrease in viscosity or yield stress can indicate a breakdown of the emulsion structure.

Table 5: Example Rheological Data for an O/W Cream

TimeStorage ConditionViscosity at 10 s⁻¹ (Pa·s)Yield Stress (Pa)
InitialRoom Temperature25.515.2
1 MonthRoom Temperature24.814.9
1 Month45°C18.210.5
3 MonthsRoom Temperature23.514.1
3 Months45°C12.16.8

Visualization of Workflows and Concepts

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process A Aqueous Phase (Water, Humectants, Thickeners) Heat Heat Phases (75-80°C) A->Heat B Oil Phase (this compound, Emulsifiers, Waxes) B->Heat Emulsify Combine & Homogenize Heat->Emulsify Cool Cool Down (<40°C) Emulsify->Cool Add_C Add Cool-down Phase (Preservatives, Fragrance) Cool->Add_C Final Final Emulsion Add_C->Final

Caption: Workflow for the preparation of a stable emulsion.

Stability_Testing_Workflow cluster_tests Stability Assessment Methods cluster_conditions Storage Conditions Emulsion Freshly Prepared Emulsion ParticleSize Particle Size Analysis (Laser Diffraction) Emulsion->ParticleSize Zeta Zeta Potential Measurement (Electrophoretic Light Scattering) Emulsion->Zeta Rheology Rheological Analysis (Rotational Rheometer) Emulsion->Rheology Visual Macroscopic & Microscopic Observation Emulsion->Visual RT Room Temperature ParticleSize->RT Accelerated Accelerated (45°C) ParticleSize->Accelerated Cycle Freeze-Thaw Cycles ParticleSize->Cycle Zeta->RT Zeta->Accelerated Zeta->Cycle Rheology->RT Rheology->Accelerated Rheology->Cycle Visual->RT Visual->Accelerated Visual->Cycle Data Stability Data Analysis (Comparison over time) RT->Data Accelerated->Data Cycle->Data

Caption: Workflow for comprehensive emulsion stability testing.

Emulsion_Type_Logic Start Formulation Goal Emulsifier Emulsifier Selection (HLB Value) Start->Emulsifier OW_Emulsifier High HLB Emulsifier (8-18) Emulsifier->OW_Emulsifier  Aqueous Continuous Phase WO_Emulsifier Low HLB Emulsifier (3-6) Emulsifier->WO_Emulsifier  Oily Continuous Phase   OW_Emulsion Oil-in-Water (O/W) Emulsion OW_Emulsifier->OW_Emulsion WO_Emulsion Water-in-Oil (W/O) Emulsion WO_Emulsifier->WO_Emulsion

Caption: Logical relationship between emulsifier HLB and emulsion type.

References

Application Notes and Protocols for Investigating Dioctyldodecyl Dodecanedioate in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl dodecanedioate (B1236620) is a large molecular weight diester of octyldodecanol (B41232) and dodecanedioic acid, primarily utilized in the cosmetics industry as an emollient, antistatic, and conditioning agent.[1][2][3] Its safety profile for topical applications is well-established, with low hazard ratings for cancer, allergies, and toxicity.[1] While direct applications in pharmaceutical drug delivery are not yet documented, its chemical structure as a long-chain diester presents a compelling case for its investigation in novel drug delivery systems, particularly in transdermal and topical formulations.

Long-chain fatty acids and their esters are known to function as chemical penetration enhancers, facilitating the transport of drug molecules through the formidable barrier of the stratum corneum.[4][5] These molecules can interact with and disrupt the highly ordered lipid bilayers of the skin, thereby increasing the permeation of active pharmaceutical ingredients (APIs). Given its lipidic nature and large molecular structure, Dioctyldodecyl dodecanedioate is a promising candidate for investigation as a novel excipient in such systems.

These application notes provide a hypothetical framework and detailed protocols for the investigation of this compound as a penetration enhancer in a transdermal drug delivery system (TDDS).

Hypothesized Mechanism of Action

It is hypothesized that this compound enhances drug penetration through the stratum corneum via one or more of the following mechanisms:

  • Disruption of Intercellular Lipids: The long alkyl chains of the molecule may insert into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This would decrease the diffusional resistance for a co-administered drug.

  • Creation of Lipophilic Pockets: The bulky nature of this compound could create temporary, lipophilic "pockets" or channels within the stratum corneum, providing a pathway for lipophilic drugs to partition into and diffuse through the skin.

  • Co-solubilization of the API: It may act as a solubilizer for certain APIs within the formulation, increasing the thermodynamic activity of the drug and thus the driving force for penetration.

A proposed logical relationship for its function as a penetration enhancer is outlined in the following diagram:

G Hypothesized Mechanism of Action of this compound DDD This compound in Formulation SC Stratum Corneum Lipids DDD->SC Interaction Disruption Disruption of Lipid Bilayer SC->Disruption Fluidity Increased Fluidity Disruption->Fluidity Permeability Increased Skin Permeability Fluidity->Permeability Penetration Enhanced Drug Penetration Permeability->Penetration Drug Drug Molecule Drug->Permeability Diffusion

Caption: Hypothesized mechanism of this compound as a penetration enhancer.

Experimental Protocols

The following protocols outline a systematic approach to evaluate the efficacy and safety of this compound as a penetration enhancer. A model lipophilic drug, such as ketoprofen (B1673614) or ibuprofen, is suggested for these initial studies.

Protocol 1: Formulation of a Transdermal Gel

Objective: To formulate a stable transdermal gel containing a model API and varying concentrations of this compound.

Materials:

  • Model API (e.g., Ketoprofen)

  • This compound

  • Gelling agent (e.g., Carbopol 940)

  • Solvent (e.g., Ethanol)

  • Co-solvent/Humectant (e.g., Propylene (B89431) Glycol)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified water

Procedure:

  • Accurately weigh the gelling agent and disperse it in a mixture of ethanol (B145695) and purified water with constant stirring until a uniform dispersion is obtained.

  • In a separate container, dissolve the model API and this compound in propylene glycol.

  • Slowly add the drug solution to the gel base with continuous mixing.

  • Neutralize the gel by adding triethanolamine (B1662121) dropwise until the desired pH (typically 5.5-6.5) and viscosity are achieved.

  • Allow the gel to stand for 24 hours to ensure complete hydration of the polymer.

  • Prepare formulations with varying concentrations of this compound (e.g., 0%, 2%, 5%, and 10% w/w) for comparison.

Protocol 2: In Vitro Skin Permeation Study

Objective: To quantify the effect of this compound on the transdermal permeation of the model API using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)

  • Phosphate buffered saline (PBS, pH 7.4) as receptor medium

  • Formulated transdermal gels (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin, and maintain the temperature at 37°C with constant stirring.

  • Apply a known quantity (e.g., 1 gram) of the transdermal gel to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots of the receptor medium and replace with an equal volume of fresh PBS.

  • Analyze the withdrawn samples for drug concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time.

  • Determine the steady-state flux (Jss) and the enhancement ratio (ER) for each formulation.

The experimental workflow for this protocol is depicted below:

Caption: Workflow for the in vitro skin permeation study.

Protocol 3: Skin Irritation Study

Objective: To assess the potential for skin irritation caused by the formulation containing this compound.

Materials:

  • Healthy animal models (e.g., rabbits or rats)

  • Formulated transdermal gels

  • Standard irritant (e.g., 0.8% formalin) as a positive control

  • Gel base (0% this compound) as a negative control

Procedure:

  • Shave a small area on the dorsal side of the animal models 24 hours before the study.

  • Apply a specified amount of the test formulations, positive control, and negative control to different sites on the shaved skin.

  • Observe the application sites for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours after application.

  • Score the observations based on a standardized scale (e.g., Draize scale).

  • Calculate the Primary Dermal Irritation Index (PDII) to classify the irritation potential.

Data Presentation

The following tables present hypothetical data that could be generated from the proposed experiments, illustrating the potential of this compound as a penetration enhancer.

Table 1: Physicochemical Properties of Transdermal Gel Formulations

Formulation CodeThis compound (% w/w)Drug Content (%)pHViscosity (cP)
F1 (Control)099.8 ± 0.56.2 ± 0.115,200 ± 300
F2299.5 ± 0.76.3 ± 0.215,500 ± 350
F35100.1 ± 0.46.1 ± 0.115,800 ± 400
F41099.6 ± 0.66.2 ± 0.216,100 ± 380

Table 2: In Vitro Permeation Parameters of the Model API

Formulation CodeSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
F1 (Control)15.2 ± 1.83.041.00
F232.7 ± 2.56.542.15
F358.9 ± 3.111.783.87
F475.4 ± 4.215.084.96

Table 3: Skin Irritation Study Results

FormulationMean Erythema ScoreMean Edema ScorePrimary Dermal Irritation Index (PDII)Irritation Classification
F4 (10% DDD)0.20.10.3Non-irritating
Negative Control0.00.00.0Non-irritating
Positive Control3.52.86.3Severe Irritant

Conclusion

While this compound is not currently documented as a pharmaceutical excipient, its chemical properties and the established use of similar long-chain esters as penetration enhancers suggest a strong potential for its application in novel transdermal and topical drug delivery systems. The protocols and hypothetical data presented here provide a comprehensive framework for researchers to investigate this potential. Should these investigations prove successful, this compound could become a valuable new tool in the formulation of more effective and patient-compliant topical medications.

References

Application Note and Protocol: Laboratory-Scale Synthesis and Purification of Dioctyldodecyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of dioctyldodecyl dodecanedioate (B1236620), a long-chain branched diester. The synthesis is achieved via Fischer esterification of dodecanedioic acid with 2-octyldodecanol using p-toluenesulfonic acid as a catalyst. A purification regimen involving a basic wash and silica (B1680970) gel column chromatography is described to yield a high-purity product. This protocol is intended to serve as a comprehensive guide for researchers requiring this compound for various applications, including as an emollient in cosmetic formulations or as a specialty chemical in drug development.[1][2]

Introduction

Dioctyldodecyl dodecanedioate is the diester formed from dodecanedioic acid and 2-octyldodecanol.[1] Its high molecular weight and branched-chain structure impart unique physical properties, making it a valuable component in various formulations. The synthesis of such long-chain diesters is typically accomplished through Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3][4][5] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product, such as the removal of water, are essential for achieving high yields.[4][5][6] Subsequent purification is critical to remove unreacted starting materials and the acid catalyst. For high molecular weight esters, this often involves a combination of liquid-liquid extraction and column chromatography.[7][8] This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
Dodecanedioic acid≥99%Sigma-Aldrich
2-Octyldodecanol≥98%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich
Toluene (B28343)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonateACS reagent, ≥99.7%Sigma-Aldrich
Sodium chlorideACS reagent, ≥99.0%Sigma-Aldrich
Anhydrous magnesium sulfateReagent grade, ≥97%Sigma-Aldrich
Diethyl etherACS reagent, ≥99.0%Sigma-Aldrich
Hexane (B92381)ACS reagent, ≥98.5%Sigma-Aldrich
Ethyl acetate (B1210297)ACS reagent, ≥99.5%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich

Experimental Protocol

Synthesis of this compound

The synthesis is based on a general procedure for long-chain diesters using a Dean-Stark apparatus to remove water and drive the reaction to completion.[7]

Reaction Stoichiometry and Reagent Quantities:

ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)Molar Ratio
Dodecanedioic acid230.320.0511.52-1.0
2-Octyldodecanol298.560.1132.84~38.62.2
p-Toluenesulfonic acid monohydrate190.220.0050.95-0.1
Toluene---200-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add dodecanedioic acid (11.52 g, 0.05 mol), 2-octyldodecanol (32.84 g, 0.11 mol), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

  • Add 200 mL of toluene to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 6-8 hours, or until no more water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

Purification of this compound

Work-up Procedure:

  • Transfer the cooled reaction mixture to a 500 mL separatory funnel.

  • Add 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid and any unreacted dodecanedioic acid.[7]

  • Gently shake the funnel, venting frequently to release any evolved CO2.

  • Separate the aqueous layer and wash the organic layer with another 100 mL of saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with 100 mL of saturated aqueous sodium chloride (brine) solution.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[6][7]

  • Remove the toluene solvent using a rotary evaporator. The resulting crude product will be a viscous oil.

Column Chromatography:

For high-purity this compound, column chromatography is recommended.

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a hexane:ethyl acetate gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The product is expected to elute at a low polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Place the final product under high vacuum for 2-4 hours to remove any residual solvent.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Observations
Infrared (IR) Spectroscopy Strong C=O stretching vibration around 1735 cm⁻¹, characteristic of an ester. C-O stretching vibrations in the 1250-1100 cm⁻¹ region. Absence of a broad O-H stretch from the carboxylic acid starting material.[9][10]
¹H NMR Spectroscopy Signals corresponding to the methylene (B1212753) protons of the dodecanedioate backbone. A multiplet corresponding to the CH proton adjacent to the oxygen in the 2-octyldodecyl group. Complex multiplets for the numerous methylene and methyl protons of the long alkyl chains.[9][11]
¹³C NMR Spectroscopy A signal for the carbonyl carbon of the ester at approximately 174 ppm. Signals for the carbons of the long alkyl chains in the aliphatic region.[9][11]

Visualized Workflow

Synthesis_Purification_Workflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Dodecanedioic Acid 2-Octyldodecanol p-TsOH, Toluene Reflux Reflux with Dean-Stark Trap (6-8h) Reactants->Reflux Cooling Cool to Room Temp. Reflux->Cooling Wash_NaHCO3 Wash with sat. NaHCO3 Cooling->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (MgSO4) & Filter Wash_Brine->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Column_Chrom Silica Gel Column Chromatography Crude_Product->Column_Chrom Solvent_Removal Solvent Removal & Vacuum Drying Column_Chrom->Solvent_Removal Pure_Product Pure Dioctyldodecyl Dodecanedioate Solvent_Removal->Pure_Product Characterization Characterization (IR, NMR) Pure_Product->Characterization

Caption: A flowchart of the synthesis and purification process.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis and purification of this compound. By following the outlined Fischer esterification and subsequent purification steps, researchers can obtain a high-purity product suitable for a variety of scientific and developmental applications. The provided characterization guidelines will aid in confirming the structure and purity of the final compound.

References

Application Notes and Protocols for the Synthesis of Specialty Polyamides Using Dioctyldodecyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of Dioctyldodecyl Dodecanedioate as a direct monomer for the synthesis of specialty polyamides is not a conventional or widely documented method. This compound is primarily utilized in the cosmetics industry as an emollient and conditioning agent.[1][2][3][4] The bulky octyldodecyl ester groups present significant steric hindrance, which is expected to impede or prevent successful polyamidation under standard conditions. The following application notes and protocols are presented as a theoretical exploration for research purposes, adapting established methods for polyamide synthesis from long-chain diacid esters. Significant optimization and characterization would be required to validate the feasibility of this approach.

Introduction

Specialty polyamides derived from long-chain monomers are of increasing interest due to their unique properties, including flexibility, hydrophobicity, and lower melting points compared to conventional nylons.[5][6] Dodecanedioic acid is a C12 dicarboxylic acid that, when incorporated into a polyamide backbone, can impart these desirable characteristics.[7] This document outlines a hypothetical approach to the synthesis of a specialty polyamide using this compound as the diacid component. The proposed reaction is a transamidation between the diester and a diamine.

Hypothetical Reaction Scheme

The proposed synthesis involves the polycondensation of this compound with a long-chain diamine, such as 1,12-dodecanediamine. The reaction would proceed via a transamidation mechanism, eliminating octyldodecanol (B41232) as a byproduct. A high-temperature, high-vacuum environment is typically necessary to drive the reaction toward the formation of a high molecular weight polymer by continuously removing the alcohol byproduct.[8]

Logical Relationship of Synthesis Challenges

Monomer Dioctyldodecyl dodecanedioate Challenge Bulky Octyldodecyl Ester Groups Monomer->Challenge Effect1 Steric Hindrance Challenge->Effect1 Effect2 Low Reactivity Challenge->Effect2 Consequence1 Slow Reaction Rate Effect1->Consequence1 Effect2->Consequence1 Consequence2 Low Molecular Weight Polymer Consequence1->Consequence2 Mitigation Harsh Reaction Conditions (High Temp, Vacuum, Catalyst) Consequence2->Mitigation

Caption: Challenges in Polyamide Synthesis.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the synthesis of a specialty polyamide via melt polycondensation.

3.1. Materials and Equipment

Materials Equipment
This compoundHigh-temperature heating mantle with temperature controller
1,12-DodecanediamineThree-neck round-bottom flask
Titanium(IV) butoxide (catalyst, optional)Mechanical stirrer with a high-torque motor
m-Cresol (for purification)Nitrogen inlet and outlet
Methanol (for precipitation)Distillation head with condenser and collection flask
Acetone (for washing)High-vacuum pump
Dry nitrogen gasStandard laboratory glassware

3.2. Synthesis Protocol: Melt Polycondensation

Experimental Workflow

References

Application Notes and Protocols: Evaluating the Rheological Impact of Dioctyldodecyl Dodecanedioate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl dodecanedioate (B1236620) is a versatile emollient widely used in cosmetic and pharmaceutical formulations.[1][2][3][4] Its primary functions include skin conditioning, hair conditioning, and reducing static electricity.[1][3] From a formulation perspective, it is known to impart a silky, smooth texture and improve the spreadability of products.[2] Understanding the rheological impact of Dioctyldodecyl dodecanedioate is crucial for formulators to control the final product's viscosity, stability, and sensory characteristics.[5][6][7] Rheology, the study of the flow of matter, is a critical parameter in the development of semi-solid dosage forms, influencing everything from manufacturing processes to consumer acceptance.[8][9]

These application notes provide detailed protocols for evaluating the rheological properties of formulations containing this compound. The methodologies described are designed to deliver precise and reproducible data, enabling formulators to make informed decisions.

Key Rheological Parameters

The following parameters are essential for characterizing the rheological profile of a formulation:

  • Viscosity (η): A measure of a fluid's resistance to flow. It is a key indicator of a product's thickness.[5][9]

  • Shear Thinning: The reduction in viscosity under shear stress, a desirable property for products that need to spread easily upon application.[10]

  • Yield Stress (τ₀): The minimum stress required to initiate flow. A higher yield stress can improve the physical stability of emulsions and suspensions.[10][11]

  • Viscoelasticity (G' and G"): Describes materials that exhibit both viscous and elastic properties.

    • Storage Modulus (G'): Represents the elastic component (energy stored).

    • Loss Modulus (G"): Represents the viscous component (energy dissipated as heat).

Experimental Protocols

Protocol 1: Rotational Viscometry for Steady Shear Analysis

This protocol determines the viscosity of the formulation at different shear rates, revealing its flow behavior.

Objective: To measure the apparent viscosity and assess the shear thinning properties of a formulation containing this compound.

Equipment:

  • Rotational viscometer or rheometer (e.g., Brookfield, Anton Paar, TA Instruments)[10][12]

  • Appropriate measuring geometry (e.g., cone-plate, parallel-plate)

  • Temperature control unit (Peltier or water bath)

Procedure:

  • Ensure the instrument is calibrated and the temperature control unit is set to the desired temperature (e.g., 25°C).

  • Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the correct gap setting (e.g., 1 mm for parallel plates).

  • Remove any excess sample from the edges of the geometry.

  • Allow the sample to equilibrate at the set temperature for a specified time (e.g., 5 minutes).

  • Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) over a defined period (e.g., 2 minutes).

  • Record the viscosity as a function of the shear rate.

  • Perform a downward shear rate ramp from the high shear rate back to the low shear rate to assess thixotropy (time-dependent shear thinning).

Data Presentation:

Table 1: Viscosity Profile of a Cream Formulation with and without this compound

Shear Rate (s⁻¹)Viscosity (Pa·s) - Control (0% this compound)Viscosity (Pa·s) - Test (5% this compound)
0.155.248.5
125.822.1
108.97.5
502.52.1
1001.31.1

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Calibrate Viscometer prep2 Set Temperature prep1->prep2 prep3 Load Sample prep2->prep3 prep4 Equilibrate Sample prep3->prep4 meas1 Upward Shear Rate Ramp prep4->meas1 meas2 Downward Shear Rate Ramp meas1->meas2 analysis1 Plot Viscosity vs. Shear Rate meas2->analysis1 analysis2 Determine Thixotropic Loop Area meas2->analysis2

Caption: Workflow for Rotational Viscometry.

Protocol 2: Oscillatory Rheometry for Viscoelastic Analysis

This protocol assesses the viscoelastic properties of the formulation, providing insights into its internal structure and stability.

Objective: To determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of a formulation containing this compound.

Equipment:

  • Rotational rheometer with oscillation capabilities

  • Appropriate measuring geometry (e.g., cone-plate, parallel-plate)

  • Temperature control unit

Procedure:

Part A: Amplitude Sweep (Strain Sweep)

  • Follow steps 1-5 from Protocol 1 for sample preparation.

  • Set the frequency to a constant value (e.g., 1 Hz).

  • Perform a strain sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%).

  • Identify the Linear Viscoelastic Region (LVER), where G' and G'' are independent of the strain amplitude.

Part B: Frequency Sweep

  • Select a strain value within the LVER determined in Part A.

  • Perform a frequency sweep from a low frequency (e.g., 0.1 Hz) to a high frequency (e.g., 10 Hz) at the selected constant strain.

  • Record G', G'', and η* as a function of frequency.

Data Presentation:

Table 2: Viscoelastic Properties of a Lotion Formulation with and without this compound at 1 Hz

ParameterControl (0% this compound)Test (5% this compound)
Storage Modulus (G') (Pa)150135
Loss Modulus (G'') (Pa)4540
Tan Delta (G''/G')0.300.30
Complex Viscosity (η*) (Pa·s)25.523.0

Workflow Diagram:

G cluster_prep Sample Preparation cluster_lver LVER Determination cluster_freq Frequency Sweep cluster_analysis Data Analysis prep1 Calibrate Rheometer prep2 Set Temperature prep1->prep2 prep3 Load Sample prep2->prep3 prep4 Equilibrate Sample prep3->prep4 lver1 Perform Amplitude Sweep prep4->lver1 lver2 Identify Linear Viscoelastic Region lver1->lver2 freq1 Select Strain within LVER lver2->freq1 freq2 Perform Frequency Sweep freq1->freq2 analysis1 Plot G', G'' vs. Frequency freq2->analysis1 analysis2 Determine Complex Viscosity freq2->analysis2 G A Increase Concentration of This compound B Reduced Intermolecular Friction A->B C Decreased Viscosity (η) B->C D Decreased Yield Stress (τ₀) B->D E Decreased G' and G'' B->E F Improved Spreadability C->F H Potentially Reduced Long-Term Stability D->H G Softer, Lighter Skin Feel E->G

References

Application Notes and Protocols for Studying the Skin Permeation of Dioctyldodecyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl dodecanedioate (B1236620) is a large, lipophilic diester increasingly utilized in cosmetic and topical formulations for its emollient and skin conditioning properties.[1][2] Understanding its potential to permeate the skin barrier is crucial for assessing both its efficacy and safety. These application notes provide detailed protocols for investigating the skin permeation and irritation potential of Dioctyldodecyl dodecanedioate using established in vitro methodologies. The protocols are designed to be adaptable for various research and development needs, from formulation screening to regulatory safety assessments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting skin permeation studies. This compound is characterized by its high molecular weight and extreme lipophilicity, which are key determinants of its interaction with the skin barrier.

PropertyValueSource
CAS Number 129423-55-8[3][4]
Molecular Formula C₅₂H₁₀₂O₄[3][5]
Molecular Weight 791.364 g/mol [3][5]
LogP (o/w) 23.67 (estimated)[3]
Water Solubility 2.633e-019 mg/L @ 25°C (estimated)[4]
Boiling Point 667.7 ± 23.0 °C at 760 mmHg[3]
Flash Point 300.1 ± 21.0 °C[3]

Part 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell assay is the gold standard for in vitro assessment of the percutaneous absorption of chemicals.[6][7] This protocol is adapted for highly lipophilic compounds like this compound.

Experimental Workflow: Franz Diffusion Cell Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Receptor Solution (e.g., Ethanol (B145695):Water) prep_cells Clean and Assemble Franz Diffusion Cells prep_solution->prep_cells prep_membrane Prepare Skin Membrane (e.g., Human or Porcine Skin) prep_membrane->prep_cells apply_compound Apply this compound Formulation to Skin prep_cells->apply_compound run_exp Incubate at 32°C with Stirring apply_compound->run_exp collect_samples Collect Samples from Receptor Chamber at Time Intervals run_exp->collect_samples quantify Quantify Compound Concentration using HPLC-UV collect_samples->quantify calculate Calculate Permeation Parameters (Flux, Permeability Coefficient) quantify->calculate

Caption: Workflow for the in vitro skin permeation study of this compound using Franz diffusion cells.

Protocol: Franz Diffusion Cell Assay

1. Materials and Equipment:

  • Franz diffusion cells (static or flow-through)

  • Human or porcine skin membranes (full-thickness or dermatomed)

  • Receptor solution: Due to the high lipophilicity of this compound, a standard aqueous buffer is unsuitable. A solubilizing agent is required. A mixture of ethanol and water (e.g., 50:50 v/v) or other suitable organic-aqueous mixtures may be necessary.[8]

  • Donor formulation containing this compound

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Water bath/circulator

  • Magnetic stir bars and stirrer

  • Standard laboratory glassware and consumables

2. Franz Cell Preparation and Assembly:

  • Thoroughly clean all Franz cell components with a suitable solvent (e.g., methanol) and rinse with deionized water.[9]

  • Degas the receptor solution to prevent bubble formation.

  • Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the membrane.[8][9]

  • Mount the skin membrane onto the receptor chamber, with the stratum corneum side facing the donor chamber.

  • Secure the donor chamber on top of the membrane and clamp the assembly together.[8]

  • Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.[8]

  • Equilibrate the system for at least 30 minutes.

3. Test Substance Application and Sampling:

  • Apply a precise amount of the formulation containing this compound to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[8]

  • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

4. Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the compound in the donor formulation.

Part 2: Analytical Method for Quantification

An accurate and validated analytical method is essential for quantifying the amount of this compound that has permeated the skin. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[6]

Protocol: HPLC-UV Method for this compound

This protocol is a starting point and should be optimized and validated for the specific laboratory conditions and sample matrices. It is based on methods for similar diester compounds.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v). The high lipophilicity of the analyte necessitates a high percentage of organic solvent.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at a low wavelength (e.g., 205-210 nm), as the ester functional group has some absorbance in this range.

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the permeation samples.

3. Sample Preparation:

  • The samples collected from the Franz cell receptor chamber may be injected directly if the receptor solution is compatible with the mobile phase. Otherwise, appropriate dilution or solvent exchange may be necessary.

4. Method Validation:

  • The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Part 3: In Vitro Skin Irritation Testing

Before a cosmetic ingredient is widely used, its potential to cause skin irritation must be assessed. The OECD Test Guideline 439 describes an in vitro method using Reconstructed Human Epidermis (RhE) models, which is an animal-free alternative to traditional rabbit skin irritation tests.[13][14][15]

Experimental Workflow: OECD 439 Skin Irritation Test

G cluster_prep Preparation cluster_exp Exposure and Incubation cluster_analysis Viability Assessment prep_rhe Pre-incubate Reconstructed Human Epidermis (RhE) Tissues apply_compound Topically Apply Test Compound, Positive Control, and Negative Control prep_rhe->apply_compound incubate_expose Incubate for a Defined Exposure Period (e.g., 60 min) apply_compound->incubate_expose rinse_blot Rinse and Blot Tissues incubate_expose->rinse_blot incubate_post Post-exposure Incubation (e.g., 42 hours) rinse_blot->incubate_post mtt_assay Perform MTT Assay incubate_post->mtt_assay extract_formazan Extract Formazan (B1609692) mtt_assay->extract_formazan read_absorbance Measure Absorbance at 570 nm extract_formazan->read_absorbance calculate_viability Calculate Percent Cell Viability and Classify Irritation Potential read_absorbance->calculate_viability

Caption: Workflow for the in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model (OECD 439).

Protocol: Reconstructed Human Epidermis (RhE) Test

1. Materials and Equipment:

  • Commercially available Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE).[16][17]

  • Assay medium provided by the RhE model manufacturer.

  • Phosphate-buffered saline (PBS).

  • Negative control (e.g., sterile deionized water or PBS).

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol or other suitable formazan extraction solvent.

  • Multi-well plates.

  • Spectrophotometer (plate reader).

2. Test Procedure:

  • Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.

  • Topically apply the test substance (this compound), the negative control, and the positive control to the surface of the RhE tissues. Typically, 1-2 grams or 1-2 mL of the test article is sufficient.[15]

  • Incubate for the specified exposure time (e.g., 60 minutes).

  • After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

3. Viability Assessment (MTT Assay):

  • After the post-exposure incubation, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will convert the yellow MTT into a blue-purple formazan.[15][18]

  • Extract the formazan from the tissues using a solvent like isopropanol.

  • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at approximately 570 nm.

4. Data Interpretation:

  • Calculate the percent viability of each tissue relative to the negative control.

  • According to UN GHS criteria, if the mean cell viability is less than or equal to 50%, the test substance is classified as a skin irritant (Category 2).[14][16][18] If the viability is greater than 50%, it is considered a non-irritant.[16][18]

Summary of Quantitative Data and Expected Outcomes

The following table summarizes the key quantitative parameters that will be generated from the described protocols.

ParameterMethodUnitInterpretation
Steady-State Flux (Jss) Franz Diffusion Cell Assayµg/cm²/hThe rate of permeation across the skin at steady state. A low flux is expected due to the large molecular size and high lipophilicity.
Permeability Coefficient (Kp) Franz Diffusion Cell Assaycm/hA measure of the skin's permeability to the compound. A very low Kp is anticipated.
Lag Time (t_lag) Franz Diffusion Cell AssayhThe time required for the compound to establish a steady-state diffusion profile across the skin. A long lag time is expected.
Concentration in Receptor Fluid HPLC-UVµg/mLThe concentration of the compound that has permeated through the skin into the receptor fluid at each time point.
Percent Cell Viability OECD 439 RhE Test%The percentage of viable cells after exposure to the compound, relative to the negative control. >50% indicates non-irritant.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the skin permeation and irritation potential of this compound. Due to its physicochemical properties, it is anticipated that the skin permeation of this compound will be very low. The in vitro skin irritation assay will provide crucial safety data for its use in topical products. Adherence to these standardized methods will ensure the generation of reliable and reproducible data for research, development, and regulatory purposes.

References

Troubleshooting & Optimization

Strategies to improve the yield of Dioctyldodecyl dodecanedioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dioctyldodecyl Dodecanedioate (B1236620)

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of Dioctyldodecyl Dodecanedioate.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Ensure the reaction is monitored (e.g., by tracking water removal) until completion.[1] - Increase Temperature: Gradually increase the reaction temperature within the optimal range for the catalyst being used. Temperatures between 120-160°C are often cited for similar esterifications.[2][3] - Optimize Catalyst Loading: Ensure the correct amount of catalyst is used. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, a common starting point is 1-2% by weight of the dicarboxylic acid.[2][4]
Inefficient Water Removal - Azeotropic Distillation: Use an appropriate solvent like toluene (B28343) to azeotropically remove water from the reaction mixture using a Dean-Stark apparatus.[1] - Vacuum: For solvent-free systems, applying a vacuum can help remove water, driving the equilibrium towards the product.
Suboptimal Molar Ratio of Reactants - Excess Alcohol: Use a slight molar excess of 2-octyldodecanol to shift the equilibrium towards the formation of the diester.[1] A common ratio is 1:2.5 (dicarboxylic acid to alcohol).[4]
Catalyst Deactivation - Use Fresh Catalyst: Ensure the catalyst is active and has not been deactivated by moisture or impurities. - Consider Alternative Catalysts: Solid acid catalysts can be effective and are often reusable.[5]
Issue 2: Presence of Monoester and Unreacted Dodecanedioic Acid in the Product

Possible Causes and Solutions

Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature - Refer to the solutions for "Incomplete Reaction" in Issue 1.
Poor Mixing - Ensure efficient stirring of the reaction mixture to promote contact between the reactants, especially if the dicarboxylic acid has limited solubility.
Equilibrium Limitations - Effective Water Removal: This is crucial to drive the reaction to completion and maximize diester formation.[1]
Issue 3: Product Discoloration (Yellow or Brown Tint)

Possible Causes and Solutions

Cause Troubleshooting Steps
High Reaction Temperature - Lower Reaction Temperature: High temperatures can lead to side reactions and decomposition of starting materials or products. Operate within the recommended temperature range.[6]
Oxidation - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
Catalyst-Related Side Reactions - Reduce Catalyst Amount: Use the minimum effective amount of catalyst. - Neutralize and Wash: Thoroughly neutralize any acid catalyst and wash the crude product to remove residual catalyst and by-products.[1][6]
Issue 4: Difficulty in Product Purification

Possible Causes and Solutions

Cause Troubleshooting Steps
Similar Polarity of Product and By-products - Column Chromatography: Use an appropriate stationary phase and eluent system to separate the desired diester from the monoester and unreacted starting materials. - Recrystallization: If the product is a solid at a certain temperature, recrystallization from a suitable solvent can be an effective purification method.[6]
Emulsion Formation During Workup - Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is synthesized via the esterification of dodecanedioic acid with 2-octyldodecanol. This is a reversible reaction where water is produced as a byproduct. To achieve a high yield, the water is typically removed as it is formed.[1][7]

Q2: What catalysts are commonly used for this type of esterification?

A2: Common catalysts include strong acids such as sulfuric acid and p-toluenesulfonic acid.[1][4] Solid acid catalysts, like certain ion-exchange resins, are also effective and can simplify catalyst removal.[5]

Q3: What are the typical reaction conditions?

A3: Typical conditions involve heating a mixture of dodecanedioic acid and a slight excess of 2-octyldodecanol with a catalytic amount of a strong acid.[1] The reaction temperature is generally maintained between 120°C and 160°C.[2][3] Water is continuously removed, often by azeotropic distillation with a solvent like toluene.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap.[1] Alternatively, techniques like Thin Layer Chromatography (TLC) can be used to observe the disappearance of the starting materials and the appearance of the product. The acid value of the reaction mixture can also be titrated to determine the consumption of the carboxylic acid.[5]

Q5: What are the expected yields for this type of reaction?

A5: For similar diester syntheses from dicarboxylic acids, high yields in the range of 88-98% have been reported under optimized conditions.[4][8]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Dodecanedioic acid

  • 2-Octyldodecanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid (1 molar equivalent), 2-octyldodecanol (2.1-2.5 molar equivalents), and p-toluenesulfonic acid (0.01-0.02 molar equivalents).[2][4]

  • Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.[1]

  • Continue the reaction until no more water is collected, which indicates the completion of the esterification.[1]

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the toluene.

  • Purify the crude product, if necessary, by column chromatography or vacuum distillation.

Visualizations

experimental_workflow start Start reactants Combine Reactants: - Dodecanedioic Acid - 2-Octyldodecanol - Catalyst - Toluene start->reactants reflux Heat to Reflux with Azeotropic Water Removal reactants->reflux monitor Monitor Reaction Progress (Water Collection/TLC) reflux->monitor monitor->reflux Incomplete workup Cool and Perform Aqueous Workup (Neutralization and Washing) monitor->workup Complete dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction water_removal Inefficient Water Removal? low_yield->water_removal molar_ratio Suboptimal Molar Ratio? low_yield->molar_ratio solution1 Increase Time/Temp incomplete_reaction->solution1 Yes solution2 Check Dean-Stark Setup water_removal->solution2 Yes solution3 Use Excess Alcohol molar_ratio->solution3 Yes

Caption: Troubleshooting logic for low reaction yield.

References

Overcoming challenges in the purification of high-purity Dioctyldodecyl dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of high-purity Dioctyldodecyl dodecanedioate (B1236620).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Dioctyldodecyl dodecanedioate in a question-and-answer format.

Issue 1: Product has a persistent yellow or brown tint.

  • Question: After synthesis and initial workup, my this compound is discolored. What is the likely cause and how can I remove the color?

  • Answer: Discoloration in high-boiling point esters is often due to the formation of high molecular weight byproducts or "tar" during synthesis, especially if high temperatures were used with an acid catalyst like sulfuric acid.[1] To remove these impurities, you can try the following:

    • Activated Carbon Treatment: Add a small amount of activated carbon to a solution of your crude product in a non-polar organic solvent (e.g., hexane). Stir the mixture at room temperature for 1-2 hours, then filter off the carbon.

    • Column Chromatography: If the discoloration persists, column chromatography using silica (B1680970) gel is an effective method. The non-polar ester will elute first, while the more polar colored impurities will be retained on the column.[2]

Issue 2: The final product contains residual starting materials (Octyldodecanol and Dodecanedioic Acid).

  • Question: My purity analysis (e.g., GC or NMR) shows the presence of unreacted octyldodecanol (B41232) and dodecanedioic acid. How can I remove them?

  • Answer: The presence of starting materials is a common issue, often due to an incomplete reaction.[2] Here’s how to address it:

    • Aqueous Wash: To remove the dodecanedioic acid, wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate solution.[3][4] This will convert the carboxylic acid into its salt, which is soluble in the aqueous layer. Be cautious as this can cause foaming due to CO2 evolution.[3]

    • Vacuum Distillation: To remove the unreacted octyldodecanol, vacuum distillation is the preferred method.[1] Since this compound has a very high boiling point, distillation at atmospheric pressure is not feasible. Under vacuum, the boiling points of the components are lowered, allowing for separation without thermal decomposition.[1]

Issue 3: Emulsion formation during liquid-liquid extraction.

  • Question: During the aqueous wash steps, a stable emulsion has formed, making it difficult to separate the organic and aqueous layers. What should I do?

  • Answer: Emulsion formation is a common problem, especially when dealing with large molecules that can act as surfactants. To break the emulsion, you can try:

    • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

    • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to layer separation.

Issue 4: Difficulty in removing the final traces of solvent.

  • Question: I am having trouble removing the last traces of the purification solvent (e.g., hexane, ethyl acetate) from my final product.

  • Answer: Due to the high viscosity of this compound, solvent can get trapped. To effectively remove residual solvent:

    • High Vacuum and Gentle Heating: Place the product under a high vacuum (e.g., using a rotary evaporator followed by a high-vacuum pump) and gently heat it. The temperature should be high enough to facilitate solvent evaporation but well below the decomposition temperature of the ester.

    • Nitrogen Sparging: Gently bubbling a stream of inert gas, such as nitrogen, through the heated liquid under vacuum can also help to carry away the residual solvent vapors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted starting materials (octyldodecanol and dodecanedioic acid), the catalyst (if used, e.g., sulfuric acid), water formed during the reaction, and colored byproducts from high-temperature reactions.[1]

Q2: What is the best purification method for achieving high purity (>99%) this compound?

A2: A multi-step approach is often necessary. This typically involves an initial aqueous wash to remove the acid catalyst and unreacted carboxylic acid, followed by vacuum distillation to separate the ester from the unreacted alcohol and other volatile impurities.[1][4] For the highest purity, a final polishing step using column chromatography may be required.[2]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): GC is a widely used and effective technique for assessing the purity of esters.[5] A flame ionization detector (FID) is typically used. The purity is determined by the relative peak area of the main product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for identifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ester and identify impurities by the presence of characteristic signals from the starting materials or byproducts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of the ester functional group and the absence of the carboxylic acid hydroxyl group.

Q4: My this compound is thermally sensitive. What precautions should I take during purification?

A4: For thermally sensitive compounds, it is crucial to minimize exposure to high temperatures. Vacuum distillation is the preferred method for purification as it allows for distillation at a significantly lower temperature, thereby preventing thermal decomposition.[1] When removing solvents, use the lowest effective temperature combined with a high vacuum.

Data Presentation

Table 1: Typical Purity Levels Achieved by Different Purification Methods

Purification MethodTypical Purity AchievedCommon Impurities Removed
Aqueous Wash90-95%Acid catalyst, unreacted dodecanedioic acid
Vacuum Distillation95-99%Unreacted octyldodecanol, volatile byproducts
Column Chromatography>99%Colored impurities, closely related byproducts
Recrystallization>98% (if solid)Insoluble impurities, some starting materials

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅₂H₁₀₂O₄[6]
Molecular Weight791.4 g/mol [6]
AppearanceColorless to pale yellow liquid
Boiling PointVery high; requires vacuum for distillation
SolubilityInsoluble in water; soluble in non-polar organic solvents

Experimental Protocols

Protocol 1: General Aqueous Wash Procedure

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a separatory funnel.

  • Add an equal volume of a 5% sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with an equal volume of deionized water.

  • Finally, wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water.

  • Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the washed product.

Protocol 2: Vacuum Distillation

  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude, washed this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect the different fractions as they distill at their respective boiling points under vacuum. The desired product will be the high-boiling fraction.

  • Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates a pure fraction.[3]

  • Once the desired fraction has been collected, stop heating and allow the apparatus to cool before slowly reintroducing air to the system.

Protocol 3: Column Chromatography

  • Select a suitable column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of the eluting solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with a non-polar solvent or a solvent mixture of low polarity (e.g., a hexane/ethyl acetate gradient).

  • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine the pure fractions containing the this compound.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude Product Wash Aqueous Wash (removes acids) Crude->Wash Dry Drying (removes water) Wash->Dry Solvent_Removal1 Solvent Removal Dry->Solvent_Removal1 Distillation Vacuum Distillation (removes volatile impurities) Solvent_Removal1->Distillation Chromatography Column Chromatography (removes polar impurities) Distillation->Chromatography Solvent_Removal2 Final Solvent Removal Chromatography->Solvent_Removal2 Pure_Product High-Purity Product Solvent_Removal2->Pure_Product

Caption: A typical workflow for the purification of high-purity this compound.

Troubleshooting_Tree Start Impure Product Color_Issue Discoloration? Start->Color_Issue Starting_Materials Residual Starting Materials? Color_Issue->Starting_Materials No Charcoal Activated Carbon Treatment Color_Issue->Charcoal Yes Emulsion Emulsion during Extraction? Starting_Materials->Emulsion No Aqueous_Wash Aqueous Base Wash Starting_Materials->Aqueous_Wash Yes (Acid) Solvent_Issue Residual Solvent? Emulsion->Solvent_Issue No Brine Add Brine or Centrifuge Emulsion->Brine Yes High_Vac High Vacuum with Gentle Heat Solvent_Issue->High_Vac Yes Column Column Chromatography Charcoal->Column Still colored Vacuum_Distill Vacuum Distillation Aqueous_Wash->Vacuum_Distill Alcohol still present

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Stabilizing Cosmetic Emulsions with Dioctyldodecyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues in cosmetic emulsions containing Dioctyldodecyl Dodecanedioate.

Troubleshooting Guides

This section offers solutions to common stability problems. The key to a stable emulsion is a systematic approach to formulation and processing.

Issue 1: Phase Separation (Creaming or Sedimentation)

Question: My emulsion containing this compound is separating into distinct layers. What are the potential causes and how can I fix it?

Answer:

Phase separation is a critical sign of emulsion instability. The underlying causes often relate to an improper formulation balance or insufficient processing. This compound, as an emollient ester, forms a significant part of the oil phase and its characteristics must be considered.

Potential Causes & Solutions:

    • Solution: Conduct an HLB titration study. Prepare a series of small test emulsions with your fixed oil phase (including this compound) and vary the HLB of the emulsifier blend incrementally (e.g., from 9 to 13 in steps of 0.5). The blend with the best stability (smallest droplet size, no separation) indicates the required HLB.

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to coalescence.

    • Solution: Gradually increase the total emulsifier concentration in your formulation.

  • Inadequate Homogenization: The energy input during emulsification might be too low to create small, stable droplets.

    • Solution: Increase homogenization time or speed. For high-shear homogenizers, ensure the equipment is properly calibrated and operating efficiently.

  • Viscosity of the Continuous Phase: A low viscosity in the water phase can allow oil droplets to move more freely, leading to coalescence and creaming.

    • Solution: Incorporate a water-phase thickener or stabilizer such as xanthan gum, carbomer, or cellulosic polymers.

Troubleshooting Workflow for Phase Separation

Start Phase Separation Observed CheckHLB Review Emulsifier HLB System Start->CheckHLB CheckConc Evaluate Emulsifier Concentration Start->CheckConc CheckProcess Assess Homogenization Process Start->CheckProcess CheckViscosity Analyze Continuous Phase Viscosity Start->CheckViscosity SolutionHLB Perform HLB Titration Study (See Protocol) CheckHLB->SolutionHLB SolutionConc Incrementally Increase Emulsifier Level CheckConc->SolutionConc SolutionProcess Optimize Homogenization (Time/Speed) CheckProcess->SolutionProcess SolutionViscosity Incorporate/Increase Thickener CheckViscosity->SolutionViscosity

Caption: Troubleshooting logic for addressing phase separation.

Issue 2: Changes in Viscosity (Thickening or Thinning)

Question: The viscosity of my emulsion with this compound changes significantly over time or with temperature variations. Why is this happening?

Answer:

Viscosity changes can indicate underlying instability. This compound itself is a liquid emollient and should not directly cause thickening, but it can influence the overall structure of the emulsion.

Potential Causes & Solutions:

  • Polymer Instability: If you are using shear-sensitive polymers as thickeners, high-speed mixing can irreversibly damage them, leading to a drop in viscosity.

  • Temperature Effects: Formulations with high concentrations of low-melting point waxes or butters can experience significant viscosity changes with temperature fluctuations.

  • Droplet Size Changes: An increase in droplet size due to coalescence can lead to a decrease in viscosity.

  • pH Shift: The effectiveness of many thickening polymers is pH-dependent. A shift in pH can alter their thickening capacity.

Quantitative Parameters for Viscosity Stability

ParameterUnstable EmulsionStable Emulsion
Viscosity Change after 3 Freeze-Thaw Cycles > 25%< 15%
Viscosity Change after 4 weeks at 40°C > 30%< 20%
Shear Thinning Behavior Inconsistent flow curveReproducible shear-thinning

Issue 3: Grainy Texture or Crystallization

Question: My emulsion has developed a grainy or gritty texture. Could this compound be the cause?

Answer:

While this compound is a liquid and unlikely to crystallize itself, a grainy texture can result from the crystallization of other ingredients in the formulation.

Potential Causes & Solutions:

  • Incomplete Dissolution of Solid Ingredients: Waxes or fatty alcohols in the oil phase may not have been fully melted or incorporated during the heating phase.

    • Solution: Ensure both the oil and water phases are heated to a temperature above the melting point of all solid ingredients before emulsification.

  • Crystallization of Emulsifiers: Certain ionic emulsifiers can crystallize at low temperatures if used at high concentrations.

    • Solution: Consider blending with a non-ionic co-emulsifier to disrupt the crystal lattice formation.

  • Precipitation of Active Ingredients: Some active ingredients may not be fully soluble in the formulation and can precipitate over time.

    • Solution: Verify the solubility of all active ingredients in their respective phases and consider using a solubilizer if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the required HLB for an oil phase containing this compound?

A1: The experimental method is the most reliable way to determine the required HLB.[3]

Experimental Protocol: Determining Required HLB

Objective: To identify the optimal HLB for emulsifying an oil phase containing this compound.

Methodology:

  • Prepare the Oil Phase: Combine this compound with all other oil-soluble ingredients in your formulation in the correct proportions.

  • Select an Emulsifier Pair: Choose a pair of emulsifiers of the same chemical type, one with a low HLB (e.g., Sorbitan Stearate, HLB 4.7) and one with a high HLB (e.g., Polysorbate 60, HLB 14.9).

  • Create Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., 9, 9.5, 10, 10.5, 11, 11.5, 12, 12.5, 13). The total emulsifier concentration should be kept constant for all blends.

  • Prepare Test Emulsions: Create a small batch of emulsion for each emulsifier blend, keeping all other formulation and process parameters identical.

  • Evaluate Stability: Assess the stability of each emulsion after 24 hours by visual inspection for phase separation and by microscopic examination of droplet size and uniformity. The emulsion with the finest, most uniform droplets and no signs of separation corresponds to the required HLB of your oil phase.

Q2: What are the standard stability tests I should perform on my emulsion?

A2: A comprehensive stability testing program should include accelerated, real-time, and cycling tests.

Experimental Protocol: Freeze-Thaw Stability Testing

Objective: To assess the emulsion's ability to withstand extreme temperature fluctuations.

Methodology:

  • Sample Preparation: Dispense the emulsion into at least three sealed containers, representative of the final packaging.

  • Initial Analysis: Record the initial appearance, color, odor, pH, and viscosity of the samples.

  • Freeze Cycle: Place the samples in a freezer at -10°C to -20°C for 24 hours.[4][5]

  • Thaw Cycle: Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours.[6][7]

  • Analysis: After thawing, visually inspect for any changes such as separation, crystallization, or texture changes. Measure and record the pH and viscosity.

  • Repeat: Repeat the freeze-thaw cycle for a total of three cycles.[4][7]

  • Final Evaluation: Compare the final measurements to the initial values. Significant changes may indicate instability.

Experimental Workflow for Stability Testing

Start New Emulsion Formulation InitialAnalysis Initial Analysis (pH, Viscosity, Appearance) Start->InitialAnalysis Accelerated Accelerated Stability (e.g., 40°C for 3 months) InitialAnalysis->Accelerated FreezeThaw Freeze-Thaw Cycling (3 cycles, -10°C to 25°C) InitialAnalysis->FreezeThaw RealTime Real-Time Stability (Room Temp, 12-24 months) InitialAnalysis->RealTime FinalAnalysis Final Analysis & Shelf-Life Determination Accelerated->FinalAnalysis FreezeThaw->FinalAnalysis RealTime->FinalAnalysis

Caption: A typical experimental workflow for cosmetic emulsion stability testing.

Q3: How can I measure the particle size of my emulsion, and what does it tell me about stability?

A3: Dynamic Light Scattering (DLS) is a common technique for measuring the size of submicron particles in an emulsion. Smaller, more uniform particle sizes generally indicate a more stable emulsion.

Experimental Protocol: Particle Size Analysis by DLS

Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion.

Methodology:

  • Sample Preparation: Dilute the emulsion with deionized water to a concentration that is within the optimal range for the DLS instrument to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of your emulsion.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and calibrated with a suitable standard (e.g., polystyrene latex beads).

    • Set the temperature to be controlled, typically 25°C.

    • Input the viscosity and refractive index of the dispersant (water) into the software.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will analyze the fluctuations in scattered laser light caused by the Brownian motion of the droplets to calculate their size.

  • Data Analysis: The results will typically be presented as the Z-average mean diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and relatively uniform particle size distribution, which is desirable for stability.

Q4: How does this compound affect the sensory profile of an emulsion, and how can I troubleshoot texture issues?

A4: this compound is an emollient that contributes to the skin feel of a product.[8] It is expected to impart a smooth, non-greasy feel. Issues like stickiness, greasiness, or poor absorption are often related to the overall formulation rather than a single ingredient.

Troubleshooting Sensory Issues

Sensory IssuePotential CauseSuggested Solution
Greasiness High concentration of heavy emollients or waxes.Partially replace a portion of the heavier oils with a lighter emollient. Optimize the emulsifier system to ensure small droplet size, which can reduce greasy feel.
Stickiness/Tackiness High levels of certain humectants (e.g., glycerin) or film-forming polymers.Reduce the concentration of the tacky ingredient. Incorporate a sensory modifier like a light silicone or a dry-feel emollient.
Poor Absorption Viscosity is too high or the oil phase is not well-emulsified.Adjust the level of thickeners. Re-evaluate the HLB and emulsifier concentration to improve the emulsion structure.
Soapiness (whitening on rub-out) High concentration of certain fatty acids or emulsifiers.Reduce the concentration of the problematic ingredient. Incorporate a de-soaping agent.

Sensory Evaluation Protocol

A trained sensory panel can provide quantitative data on the feel of the emulsion.

Objective: To quantitatively assess the sensory attributes of the emulsion.

Methodology:

  • Panelist Training: Train a panel of assessors to identify and rate specific sensory attributes (e.g., spreadability, gloss, residue, stickiness, slipperiness, softness, oiliness) on a standardized scale (e.g., a 10-point scale).[9][10]

  • Sample Presentation: Provide panelists with coded, randomized samples to avoid bias.

  • Application: Instruct panelists to apply a standardized amount of product to a specific area of the skin (e.g., the forearm).

  • Evaluation: Have panelists rate the intensity of each attribute at different time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Data Analysis: Analyze the data statistically to compare different formulations and identify areas for improvement.[9]

References

Analysis of degradation pathways for Dioctyldodecyl dodecanedioate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioctyldodecyl Dodecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various stress conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diester of dodecanedioic acid and octyldodecanol.[1] It is primarily used in cosmetics and personal care products as an antistatic agent, emollient, and hair and skin conditioning agent.[2][3][4]

Q2: What are the primary degradation pathways for this compound?

As a long-chain diester, this compound is susceptible to degradation through several pathways, primarily:

  • Hydrolysis: The ester linkages can be cleaved in the presence of water, especially under acidic or basic conditions, to form dodecanedioic acid and octyldodecanol.[5][6][7]

  • Oxidation: While generally less susceptible than compounds with unsaturated bonds, oxidative degradation can occur over prolonged exposure to air, light, and pro-oxidant impurities.[5][8]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule, a concern during manufacturing and storage at elevated temperatures.[6][9][10][11]

  • Photodegradation: Exposure to UV radiation can initiate degradation reactions.[5][12][13][14][15]

Q3: What analytical methods are suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for identifying and quantifying this compound and its degradation products.[12][14][16]

Q4: How can I prevent the degradation of this compound during storage?

To ensure the stability of this compound, it should be stored in a cool, dark, and dry place in a tightly sealed container to protect it from moisture, light, and oxygen.[5]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the stability testing of this compound.

Observed Issue Potential Cause Suggested Actions & Troubleshooting Steps
Appearance of new peaks in HPLC/GC-MS analysis Hydrolysis of the ester linkage.- Confirm the identity of the new peaks by co-injecting with standards of dodecanedioic acid and octyldodecanol.- Review storage conditions to minimize exposure to moisture and non-neutral pH.[17]
Change in physical appearance (e.g., color, viscosity) Oxidative or photolytic degradation.- Store the material in a light-protected, airtight container.[17]- Consider the use of antioxidants if the formulation allows.[8]
Loss of assay purity over time General degradation of the compound.- Perform forced degradation studies to identify the specific degradation pathway (hydrolytic, oxidative, thermal, photolytic).[17][18]- Re-evaluate storage conditions based on the identified degradation pathway.
Inconsistent results in stability studies Issues with the analytical method or sample handling.- Verify that the analytical method is stability-indicating.- Ensure consistent sample preparation and storage procedures.[17][19]
Formation of precipitates or cloudiness Formation of less soluble degradation products.- Identify the precipitate. Dodecanedioic acid, a potential hydrolysis product, has lower solubility in some organic solvents compared to the parent ester.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound under stress conditions.

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[17]

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.

  • Incubation: Incubate all three solutions at 60°C for 24 hours.[17]

  • Neutralization: After incubation, cool the acidic and basic solutions to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To evaluate the oxidative stability of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the mixture at room temperature for 24 hours, protected from light.[17]

  • Analysis: Dilute the sample to an appropriate concentration and analyze by HPLC.

Protocol 3: Forced Degradation Study - Thermal Stress

Objective: To assess the thermal stability of this compound.

Methodology:

  • Sample Preparation: Place the solid this compound powder in a hot air oven at a temperature significantly higher than accelerated stability conditions, for example, 80°C, for 48 hours.[17][20]

  • Analysis: After exposure, dissolve the powder in a suitable solvent to a known concentration and analyze by HPLC.

Protocol 4: Forced Degradation Study - Photostability

Objective: To determine the sensitivity of this compound to light.

Methodology:

  • Sample Preparation: Expose a solution of this compound (e.g., 1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers in their analysis.

Stress Condition Parameter Result Major Degradants Identified
Acid Hydrolysis % Degradation15%Dodecanedioic Acid, Octyldodecanol
(0.1 N HCl, 60°C, 24h)
Base Hydrolysis % Degradation25%Dodecanedioic Acid, Octyldodecanol
(0.1 N NaOH, 60°C, 24h)
Oxidative % Degradation5%Oxidized derivatives (e.g., hydroperoxides)
(3% H₂O₂, RT, 24h)
Thermal % Degradation8%Shorter chain esters and acids
(80°C, 48h)
Photolytic % Degradation3%Photolytic cleavage products
(ICH Q1B)

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Dioctyldodecyl Dodecanedioate_H Dioctyldodecyl Dodecanedioate Dodecanedioic Acid Dodecanedioic Acid Dioctyldodecyl Dodecanedioate_H->Dodecanedioic Acid H₂O / H⁺ or OH⁻ Octyldodecanol Octyldodecanol Dioctyldodecyl Dodecanedioate_H->Octyldodecanol H₂O / H⁺ or OH⁻ Dioctyldodecyl Dodecanedioate_O Dioctyldodecyl Dodecanedioate Hydroperoxides Hydroperoxides Dioctyldodecyl Dodecanedioate_O->Hydroperoxides O₂ / Light / Heat Carbonyls Aldehydes/Ketones Hydroperoxides->Carbonyls Dioctyldodecyl Dodecanedioate_T Dioctyldodecyl Dodecanedioate Shorter Chain Fragments Shorter Chain Esters and Acids Dioctyldodecyl Dodecanedioate_T->Shorter Chain Fragments High Temperature

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Testing

Start This compound Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Hydrolysis Hydrolysis (Acid, Base, Neutral) Forced_Degradation->Hydrolysis Oxidation Oxidation (H₂O₂) Forced_Degradation->Oxidation Thermal Thermal (High Temperature) Forced_Degradation->Thermal Photolysis Photolysis (UV/Vis Light) Forced_Degradation->Photolysis Analysis Analytical Testing (HPLC, GC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Data_Evaluation Data Evaluation and Degradation Pathway Identification Analysis->Data_Evaluation End Stability Report Data_Evaluation->End

Caption: Workflow for conducting forced degradation stability studies.

References

Optimization of reaction parameters for the esterification of dodecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction parameters for the esterification of dodecanedioic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of dodecanedioic acid esterification?

A1: The esterification of dodecanedioic acid is a reversible condensation reaction, commonly a Fischer esterification, where the two carboxylic acid groups of dodecanedioic acid react with an alcohol in the presence of an acid catalyst to form a diester and water.[1] To achieve a high yield of the diester, the equilibrium of this reaction must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed during the reaction.[2]

Q2: What are the most common catalysts used for the esterification of dodecanedioic acid?

A2: Strong protic acids are the most common homogeneous catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) is frequently used due to its high activity and dehydrating properties.[3][4] Other effective acid catalysts include p-toluenesulfonic acid (PTSA).[2] For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification using coupling reagents such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) can be employed.[5]

Q3: How can the yield of the esterification reaction be maximized?

A3: To maximize the yield, the reaction equilibrium needs to be driven towards the formation of the ester.[2] Several strategies can be employed:

  • Use of Excess Reactant: Employing a molar excess of the alcohol can shift the equilibrium to favor the product.[3]

  • Water Removal: Actively removing water as it forms is a highly effective method. This can be achieved by using a Dean-Stark apparatus during reflux.[6]

  • Catalyst Optimization: Ensuring the use of an appropriate and active catalyst at an optimal concentration will increase the reaction rate.[7]

  • Temperature and Reaction Time: Optimizing the reaction temperature and allowing for sufficient reaction time are crucial for the reaction to proceed to completion.[6]

Q4: What are typical reaction conditions for the esterification of dodecanedioic acid?

A4: Typical conditions involve heating a mixture of dodecanedioic acid, a molar excess of an alcohol, and a catalytic amount of a strong acid under reflux.[3] For example, a successful esterification has been reported at 120°C for 4 hours with a dodecanedioic acid to alcohol molar ratio of 1:2.5 and a sulfuric acid concentration of 2% (w/w of the diacid).[6] Another study mentions a reaction temperature of 120-130°C for 4 hours with an acid to alcohol molar ratio of 1:2.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Equilibrium not shifted towards products: Water is not being effectively removed, or there is an insufficient excess of the alcohol reactant.[2]- Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration.- Low reaction temperature: The temperature may be too low for the reaction to proceed at an adequate rate.[7]- Insufficient reaction time: The reaction may not have been allowed to run long enough to reach completion.[6]- Use a Dean-Stark apparatus to remove water azeotropically.[6]- Increase the molar excess of the alcohol.- Use fresh, anhydrous catalyst and consider a slight increase in its concentration.- Ensure the reaction mixture is maintained at the optimal reflux temperature (e.g., 120-130°C).[8]- Extend the reaction time and monitor the progress using techniques like TLC or GC.
Incomplete Reaction (Monoester remains) - Insufficient heating or reaction time: The reaction may not have had enough energy or time to drive the second esterification.- Stoichiometry: The molar ratio of alcohol to diacid may be insufficient for complete conversion to the diester.- Increase the reaction temperature and/or extend the reaction time.- Ensure at least a 2-fold molar excess of the alcohol is used, and consider a slightly higher ratio like 1:2.5.[6]
Product Discoloration (Yellowing or Darkening) - Reaction temperature is too high: Excessive heat can lead to the decomposition of reactants or products, causing discoloration.- Impurities in reactants: The starting materials may contain impurities that are sensitive to the reaction conditions.- Lower the reaction temperature slightly and compensate by increasing the reaction time or catalyst concentration if necessary.- Ensure the purity of the dodecanedioic acid and the alcohol before starting the reaction. Recrystallization of the starting materials may be necessary.
Difficult Product Isolation/Purification - Emulsion formation during work-up: This can occur during the neutralization step with a basic solution.- Co-elution of impurities during chromatography: Impurities may have similar polarity to the desired diester product.- During the aqueous wash, add brine (saturated NaCl solution) to help break up emulsions.- Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dodecanedioate[3]

This protocol details the esterification of dodecanedioic acid with ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

  • Dodecanedioic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dodecanedioic acid, a molar excess of ethanol (which also serves as the solvent), and a few drops of concentrated sulfuric acid.[3]

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[3]

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted dodecanedioic acid.[3]

    • Follow with a wash using brine.[3]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Filter the mixture to remove the drying agent.

    • Evaporate the solvent to yield the crude diethyl dodecanedioate.[3]

    • The crude product can be further purified by vacuum distillation or column chromatography.[3]

Data Presentation

Table 1: Optimized Reaction Parameters for Dicarboxylic Acid Esterification
ParameterOptimized ValueReference
Reaction Time4 hours[6]
Temperature120 °C[6]
Catalyst Amount (H₂SO₄)2% w/w of diacid[6]
Molar Ratio (Acid:Alcohol)1:2.5[6]
Table 2: Effect of Alcohol Structure on Diester Yield from Dodecanedioic Acid[8]

Reaction Conditions: 4 hours, 120-130°C, 1:2 acid to alcohol molar ratio, 2% H₂SO₄ catalyst.

AlcoholDiester ProductYield (%)
EthanolDiethyl dodecanedioate>90% (implied complete)
n-ButanolDi-n-butyl dodecanedioate>90% (implied complete)
2-EthylhexanolDi(2-ethylhexyl) dodecanedioate>90% (implied complete)
Oleyl AlcoholDioleyl dodecanedioate88-98%[6]

Note: The study indicated that complete esterification was achieved for several alcohols based on FTIR analysis, suggesting very high yields.[8]

Mandatory Visualizations

Esterification_Workflow Experimental Workflow for Dodecanedioic Acid Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Dodecanedioic Acid, excess Alcohol, and H2SO4 in a round-bottom flask B Heat to Reflux (e.g., 120-130°C for 4h) A->B Equip with reflux condenser C Cool to Room Temperature B->C D Remove Excess Alcohol (Reduced Pressure) C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO3 solution E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter H->I J Evaporate Solvent I->J K Final Product (Crude Diester) J->K L Optional: Vacuum Distillation or Chromatography K->L M Pure Diester L->M Troubleshooting_Logic Troubleshooting Logic for Low Ester Yield Start Low Product Yield Q1 Is water being effectively removed? Start->Q1 Sol1 Implement Dean-Stark apparatus Q1->Sol1 No Q2 Is the alcohol in sufficient excess? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase alcohol to acid molar ratio (e.g., >2.5:1) Q2->Sol2 No Q3 Are the reaction temperature and time adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase temperature to optimal reflux and/or extend reaction time Q3->Sol3 No Q4 Is the catalyst active and sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Use fresh catalyst; consider slight increase in concentration Q4->Sol4 No End Yield Improved Q4->End Yes A4_No No Sol4->End

References

Troubleshooting crystallization and precipitation in Dioctyldodecyl dodecanedioate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is based on general principles of formulation science for long-chain esters. Specific crystallization and precipitation behavior of Dioctyldodecyl dodecanedioate (B1236620) may vary, and it is recommended to perform specific experimental validation.

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to crystallization and precipitation in formulations containing Dioctyldodecyl dodecanedioate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a diester of octyldodecanol (B41232) and dodecanedioic acid.[1] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, skin conditioning agent, hair conditioning agent, and antistatic agent.[2][3][4]

Q2: What are the common causes of crystallization and precipitation in formulations containing this compound?

Common causes include:

  • Supersaturation: The concentration of this compound exceeds its solubility limit in the formulation vehicle at a given temperature.

  • Temperature Fluctuations: Changes in temperature during manufacturing or storage can lead to decreased solubility and subsequent crystallization.

  • Incompatible Ingredients: Interactions with other formulation components can reduce the solubility of this compound.

  • Improper Processing: Rapid cooling rates or insufficient homogenization during manufacturing can promote crystal formation.[5]

  • Solvent/Co-solvent Ratio: An inappropriate solvent or co-solvent system may not adequately solubilize the ester.

Q3: My formulation has developed a grainy or gritty texture. Is this due to crystallization?

A grainy or gritty texture is a common indicator of crystallization. This can occur when this compound or other high-melting-point ingredients precipitate out of the formulation.

Q4: How can I determine if the solid particles in my formulation are this compound crystals?

Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and microscopy can be used to identify the crystalline material. A DSC thermogram would show a melting endotherm corresponding to the melting point of Diocty dodecyl dodecanedioate.

Troubleshooting Guide

Issue 1: Observation of Crystals or Precipitate After Manufacturing
Potential Cause Troubleshooting Steps
Supersaturation 1. Reduce Concentration: Lower the concentration of this compound to below its saturation point at the intended storage temperature. 2. Optimize Solvent System: Introduce a co-solvent that improves the solubility of this compound.
Rapid Cooling 1. Controlled Cooling: Implement a slower, controlled cooling rate during the manufacturing process to prevent shock crystallization.[5] 2. Maintain Temperature During Emulsification: Ensure both the oil and water phases are at the same temperature (typically 70-75°C) before emulsification.[5]
Inadequate Homogenization 1. Optimize Shear: Increase the homogenization speed or duration to ensure the formation of a stable emulsion with a fine and uniform droplet size.[5][6]
Issue 2: Crystallization or Precipitation During Storage (Stability Issue)
Potential Cause Troubleshooting Steps
Temperature Fluctuations 1. Conduct Stability Studies: Evaluate the formulation's stability at various temperature conditions (e.g., refrigerated, room temperature, elevated temperatures). 2. Incorporate a Stabilizer: Consider adding a crystal growth inhibitor or a stabilizing polymer.
Ingredient Incompatibility 1. Excipient Compatibility Study: Perform a systematic study by mixing this compound with individual excipients to identify any interactions. 2. Modify Formulation: Replace any excipients that are found to be incompatible.
Phase Separation 1. Evaluate Emulsifier System: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier blend is appropriate for the oil phase. An improper HLB can lead to emulsion instability, which may promote crystallization.[6] 2. Optimize Emulsifier Concentration: The concentration of the emulsifier may need to be adjusted to ensure long-term stability.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C52H102O4[7][8]
Molecular Weight 791.4 g/mol [7][8]
Boiling Point 667.7 ± 23.0 °C at 760 mmHg[8]
Flash Point 300.1 ± 21.0 °C[8]
Density 0.9 ± 0.1 g/cm³[8]
LogP 23.67[8]

Experimental Protocols

Protocol 1: Excipient Compatibility Study

Objective: To assess the physical compatibility of this compound with other formulation excipients.

Methodology:

  • Prepare binary mixtures of this compound with each individual excipient in a 1:1 ratio.

  • Store the mixtures in sealed glass vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • Visually inspect the samples for any signs of physical changes, such as crystallization, precipitation, or color change, at predetermined time points (e.g., 1, 2, and 4 weeks).

  • For any observed changes, further characterization using microscopy or DSC can be performed.

Protocol 2: Determination of Saturation Solubility

Objective: To determine the saturation solubility of this compound in a given solvent or solvent system.

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical technique (e.g., HPLC, GC).

  • Repeat the experiment at different temperatures to understand the temperature-dependent solubility.

Visual Troubleshooting Workflows

G Troubleshooting Crystallization Post-Manufacturing start Crystals Observed Post-Manufacturing check_concentration Is Concentration > Saturation Point? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_cooling Was Cooling Rate Rapid? check_concentration->check_cooling No end_ok Problem Resolved reduce_concentration->end_ok slow_cooling Implement Controlled Cooling check_cooling->slow_cooling Yes check_homogenization Was Homogenization Sufficient? check_cooling->check_homogenization No slow_cooling->end_ok optimize_homogenization Optimize Shear/ Duration check_homogenization->optimize_homogenization Yes check_homogenization->end_ok No optimize_homogenization->end_ok

Caption: Post-manufacturing crystallization troubleshooting workflow.

G Troubleshooting Crystallization During Storage start Crystals Observed During Storage check_temp Are Storage Temps Variable? start->check_temp conduct_stability Conduct Stability Studies/ Add Stabilizer check_temp->conduct_stability Yes check_incompatibility Is Ingredient Incompatibility Suspected? check_temp->check_incompatibility No end_ok Problem Resolved conduct_stability->end_ok excipient_study Perform Excipient Compatibility Study check_incompatibility->excipient_study Yes check_separation Is Phase Separation Observed? check_incompatibility->check_separation No excipient_study->end_ok evaluate_emulsifier Evaluate Emulsifier System (HLB, Conc.) check_separation->evaluate_emulsifier Yes check_separation->end_ok No evaluate_emulsifier->end_ok

Caption: Storage-related crystallization troubleshooting workflow.

References

Technical Support Center: Preventing Phase Separation in Multi-Component Systems with Dioctyldodecyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in multi-component systems containing Dioctyldodecyl Dodecanedioate.

This compound is a versatile diester of octyldodecanol (B41232) and dodecanedioic acid, commonly used in cosmetic and pharmaceutical formulations for its emollient, antistatic, and conditioning properties.[1][2][3][4][5] Due to its large molecular weight and lipophilic nature, formulations incorporating this ingredient, particularly emulsions, can be susceptible to phase separation if not formulated and processed correctly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

A1: this compound (CAS No. 129423-55-8) is a cosmetic and pharmaceutical ingredient with the following functions:[1][2][3]

  • Emollient: It softens and soothes the skin.[1][2]

  • Skin Conditioning Agent: It helps to maintain the skin in good condition.[1][2]

  • Hair Conditioning Agent: It improves hair manageability, leaving it soft and shiny.[1][2]

  • Antistatic Agent: It reduces static electricity.[1][2]

It is often found in products like conditioners, lotions, and creams.[1]

Q2: What is phase separation and why does it occur in formulations with this compound?

A2: Phase separation is the process where a mixture separates into distinct layers over time, indicating formulation instability.[6] In emulsions, which are mixtures of oil and water, this can manifest as:

  • Creaming: The rising of the dispersed phase (e.g., oil droplets) to the top.[7][8]

  • Coalescence: The merging of small droplets to form larger ones, eventually leading to a separate layer.[7]

  • Sedimentation: The settling of the dispersed phase to the bottom.

Formulations with this compound, a large oil-phase ingredient, can be prone to phase separation due to the inherent thermodynamic instability of emulsions.[7][9] Factors like improper emulsifier selection, insufficient mixing, temperature fluctuations, and ingredient incompatibilities can accelerate this process.[6]

Q3: How do I select the right emulsifier to use with this compound?

A3: The choice of emulsifier is critical and depends on the type of emulsion you are creating (oil-in-water or water-in-oil). The Hydrophilic-Lipophilic Balance (HLB) system is a useful guide for selecting emulsifiers.[10]

  • For oil-in-water (O/W) emulsions: Use emulsifiers with a higher HLB value (typically 8-18).

  • For water-in-oil (W/O) emulsions: Use emulsifiers with a lower HLB value (typically 3-6).

It is often beneficial to use a combination of emulsifiers to achieve a more stable system.[11] While a specific HLB value for this compound is not readily published, as an ester, it will contribute to the overall required HLB of your oil phase. It is recommended to start with an emulsifier system known to be effective for similar high molecular weight esters.

Troubleshooting Guide: Phase Separation

This guide will help you diagnose and resolve common phase separation issues encountered when formulating with this compound.

Observed Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Oily layer forming at the top (Creaming) 1. Incorrect Emulsifier Selection (HLB value): The emulsifier system is not suitable for the oil phase. 2. Insufficient Viscosity: The viscosity of the continuous phase is too low to prevent the oil droplets from rising. 3. Large Droplet Size: Inadequate homogenization resulted in large oil droplets.1. Optimize Emulsifier System: Review and adjust the HLB value of your emulsifier blend. Consider using a combination of a primary emulsifier and a co-emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate). 2. Increase Viscosity: Add a stabilizer like xanthan gum or carbomer to the aqueous phase to increase its viscosity. 3. Improve Homogenization: Increase the mixing speed or duration of high-shear homogenization to reduce the oil droplet size.
Water droplets at the bottom or a complete split 1. Inadequate Emulsifier Concentration: The amount of emulsifier is insufficient to stabilize the oil-water interface. 2. Ingredient Incompatibility: Other ingredients in the formulation may be destabilizing the emulsion. 3. Incorrect Processing Temperature: A significant temperature difference between the oil and water phases during mixing can lead to poor emulsion formation.1. Increase Emulsifier Concentration: Gradually increase the concentration of your emulsifier system. 2. Check for Incompatibilities: Review all ingredients for potential interactions. Electrolytes in high concentrations can sometimes destabilize certain emulsions. 3. Control Temperature: Ensure both the oil and water phases are heated to a similar temperature (typically 70-75°C) before mixing.
Grainy texture or solid particles appearing over time 1. Crystallization of Ingredients: High melting point ingredients in the oil phase (like certain waxes or fatty alcohols) may be crystallizing upon cooling. 2. pH Shift: A change in the pH of the formulation can affect the stability of pH-sensitive ingredients or emulsifiers.1. Optimize Cooling Process: Ensure a controlled and gradual cooling process with gentle mixing. Consider adjusting the ratio of waxes and liquid emollients. 2. Monitor and Adjust pH: Measure the pH of your formulation after production and during stability testing. If a significant shift is observed, consider adding a buffering agent.

Experimental Protocols

Here are detailed methodologies for key experiments to assess and prevent phase separation.

Protocol 1: Emulsion Preparation

This protocol outlines a standard method for preparing an oil-in-water (O/W) emulsion.

  • Phase Preparation:

    • Oil Phase: In a suitable vessel, combine this compound and other oil-soluble ingredients (e.g., co-emollients, emulsifiers, waxes). Heat to 70-75°C with gentle stirring until all components are melted and uniform.

    • Aqueous Phase: In a separate vessel, combine water and all water-soluble ingredients (e.g., glycerin, stabilizers like xanthan gum). Heat to 70-75°C with stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

    • Homogenize at a high speed for 3-5 minutes to ensure the formation of small, uniform droplets.

  • Cooling:

    • Continue mixing at a lower speed and allow the emulsion to cool.

    • Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) when the temperature is below 40°C.

    • Continue gentle stirring until the emulsion reaches room temperature.

Protocol 2: Accelerated Stability Testing

Accelerated stability testing helps predict the long-term stability of your formulation in a shorter timeframe.

  • Centrifugation Test:

    • Place 10 mL of the emulsion in a graduated centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Observe for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom. A stable emulsion will show no separation.

  • Freeze-Thaw Cycle Testing:

    • Place a sample of the emulsion in a container and store it at -10°C for 24 hours.

    • Allow the sample to thaw at room temperature (25°C) for 24 hours. This completes one cycle.

    • Repeat this for at least three cycles.

    • After each cycle, visually inspect the sample for any changes in color, odor, texture, or signs of phase separation.[8]

  • High-Temperature Stability Test:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a specified period (e.g., 4, 8, 12 weeks).

    • At each time point, evaluate the samples for changes in physical properties (viscosity, pH, appearance) and compare them to a control sample stored at room temperature.[12]

Data Presentation

Summarize your stability testing results in a table for easy comparison.

Table 1: Example Stability Data for an O/W Lotion

TestParameterInitial4 Weeks @ 40°C8 Weeks @ 40°C12 Weeks @ 40°C
Visual Appearance HomogeneityHomogeneousHomogeneousSlight creamingPhase separation
pH 6.56.36.15.8
Viscosity (cps) 1500014500130009000
Centrifugation SeparationNoneNone< 1% cream5% cream
Freeze-Thaw (3 cycles) AppearanceNo changeN/AN/AN/A

Visualizations

The following diagrams illustrate key concepts in preventing phase separation.

PhaseSeparationCauses cluster_0 Causes of Phase Separation cluster_1 Manifestations Cause1 Improper Emulsifier Selection (HLB) Manifest1 Creaming Cause1->Manifest1 Cause2 Insufficient Viscosity Cause2->Manifest1 Manifest3 Sedimentation Cause2->Manifest3 Cause3 Large Droplet Size Manifest2 Coalescence Cause3->Manifest2 Cause4 Ingredient Incompatibility Cause4->Manifest2 TroubleshootingWorkflow Start Phase Separation Observed CheckEmulsifier Review Emulsifier System (HLB, Concentration) Start->CheckEmulsifier CheckViscosity Assess Viscosity of Continuous Phase CheckEmulsifier->CheckViscosity [Emulsifier OK] AdjustEmulsifier Adjust Emulsifier Type or Concentration CheckEmulsifier->AdjustEmulsifier [Issue Found] CheckProcess Evaluate Processing Parameters (Shear, Temp) CheckViscosity->CheckProcess [Viscosity OK] AddStabilizer Incorporate a Viscosity Modifier CheckViscosity->AddStabilizer [Issue Found] OptimizeProcess Modify Homogenization & Temperature Control CheckProcess->OptimizeProcess [Issue Found] Retest Perform Accelerated Stability Testing CheckProcess->Retest [Process OK] AdjustEmulsifier->Retest AddStabilizer->Retest OptimizeProcess->Retest

References

Development of sensitive analytical methods for trace-level detection of Dioctyldodecyl dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the sensitive analytical detection of Dioctyldodecyl dodecanedioate (B1236620) at trace levels. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing Dioctyldodecyl dodecanedioate in complex matrices like plasma or pharmaceutical formulations?

A1: The main challenges include:

  • Low Volatility and High Polarity: this compound is a large ester of a long-chain dicarboxylic acid, making it non-volatile and relatively polar. This inherent property makes direct analysis by gas chromatography (GC) difficult without a derivatization step to increase its volatility.[1]

  • Matrix Effects: Complex matrices such as plasma, urine, or pharmaceutical formulations contain numerous endogenous components (e.g., salts, proteins, lipids, excipients) that can interfere with the analysis.[1][2] These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and reproducibility.[1]

  • Potential for Adsorption: Due to its long alkyl chains, this compound may adsorb to surfaces in the analytical system, such as injector liners, columns, or transfer lines, leading to poor peak shape and low recovery.[1]

Q2: Which analytical techniques are most suitable for trace-level detection of this compound?

A2: The two primary analytical techniques for the quantification of this compound and similar long-chain esters in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]

  • GC-MS can be a robust and sensitive technique, but it typically requires a derivatization step to convert the analyte into a more volatile and thermally stable compound.[1]

  • LC-MS/MS is often preferred for its high specificity and sensitivity and can analyze the compound without derivatization.[1] However, it is more susceptible to matrix effects that can impact ionization efficiency.[1]

Q3: What is derivatization and why might it be necessary for the GC-MS analysis of this compound?

A3: Derivatization is the chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique.[1] For the GC-MS analysis of a large ester like this compound, derivatization (e.g., transesterification to a more volatile methyl ester) might be considered to:

  • Increase Volatility: To allow the compound to be vaporized in the GC injector and transported through the column.[1]

  • Improve Thermal Stability: To prevent the compound from degrading at the high temperatures used in the GC system.[1]

  • Enhance Chromatographic Performance: To achieve better peak shape and improved separation from other components in the sample.[1]

Troubleshooting Guides

GC-MS Analysis
ProblemPossible CauseTroubleshooting Step
Low or no peak for the analyte Incomplete Derivatization (if performed)- Ensure derivatization reagents are fresh and not exposed to moisture. - Optimize reaction time and temperature. - Ensure the sample is completely dry before adding the derivatization reagent.[1]
Analyte Adsorption- Check for active sites in the GC inlet liner or the front of the column.[1] - Use a deactivated liner and trim the first few centimeters of the column.[1]
Poor Injection- Verify the syringe is functioning correctly and the injection volume is appropriate.[1]
Tailing peak for the analyte Active Sites in the System- Silanol groups on the GC column or liner can interact with the analyte. Use a highly inert column and a deactivated liner.[1]
Column Contamination- Bake out the column at a high temperature (within the column's limits) to remove contaminants.[1] If this doesn't resolve the issue, the column may need to be replaced.[1]
Improper Column Installation- Ensure the column is installed correctly in both the injector and detector to avoid dead volume.[1]
LC-MS/MS Analysis
ProblemPossible CauseTroubleshooting Step
High signal variability or poor reproducibility Matrix Effects- Use a stable isotope-labeled internal standard for this compound to compensate for ion suppression or enhancement.[1] - Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).[1] - Improve sample cleanup to remove more interfering components. Consider using a more selective Solid Phase Extraction (SPE) sorbent.[1]
Inconsistent Sample Preparation- Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like Liquid-Liquid Extraction (LLE) or SPE.[1]
Low sensitivity for the analyte Poor Ionization- Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the analyte ion.[1]
Suboptimal MS/MS Transition- Ensure the precursor and product ions selected for multiple reaction monitoring (MRM) are the most abundant and specific for this compound.[1] - Optimize the collision energy for the selected transition.[1]
Derivatization- Although not always necessary for LC-MS/MS, derivatization can be considered to enhance sensitivity by introducing a more readily ionizable group.[1][4]

Quantitative Data Summary

The selection of an analytical method often involves a trade-off between sensitivity, selectivity, and throughput. The following table summarizes typical performance characteristics for the quantification of long-chain dicarboxylic acid esters using LC-MS/MS and GC-MS in a complex matrix such as plasma. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.[3][5]

Performance ParameterMethod A: LC-MS/MSMethod B: GC-MSCommentary
Linearity Range 0.1 - 100 ng/mL1 - 500 ng/mLLC-MS/MS often provides superior sensitivity for many analytes.[5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mLThe lower LLOQ in LC-MS/MS is advantageous for trace-level analysis.[5]
Accuracy (% Bias) -5% to +7%-10% to +12%Both methods can demonstrate acceptable accuracy, with LC-MS/MS often showing slightly lower bias.[5]
Precision (%RSD) < 8%< 15%Intra- and inter-day precision is typically excellent for modern LC-MS/MS systems.[5]
Analyte Recovery (%) 85 - 95%75 - 90%Recovery is highly dependent on the sample preparation method (e.g., LLE or SPE).[5]
Analysis Time per Sample 3 - 8 minutes15 - 30 minutesLC-MS/MS methods, especially with UHPLC, generally offer higher throughput.[5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

This protocol outlines a general method for the sensitive and selective quantification of a long-chain dicarboxylic acid ester like this compound in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 400 µL of a suitable organic solvent (e.g., methyl tert-butyl ether) to extract the analyte.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

  • Flow Rate: Typical flow rates for UHPLC are 0.3-0.5 mL/min.[1]

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B should be optimized to ensure good separation and peak shape.

  • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the transition from the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) to a specific product ion in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: GC-MS Method for this compound (with Derivatization)

This protocol provides a general workflow for the analysis of a long-chain dicarboxylic acid ester in a biological matrix using GC-MS, which may require a derivatization step.

1. Sample Preparation (with Derivatization)

  • To 100 µL of plasma or other liquid matrix, add an internal standard.

  • Perform a liquid-liquid extraction as described in Protocol 1.

  • After evaporating the extraction solvent, add a derivatization reagent (e.g., a transesterification agent like methanolic HCl or a silylating agent like BSTFA) to the dry residue.

  • Heat the mixture according to the reagent manufacturer's instructions to ensure complete derivatization.

  • After cooling, the sample is ready for injection.

2. GC-MS Analysis

  • GC Column: A low-polarity capillary column (e.g., DB-5ms) is typically suitable.

  • Injector: Use a splitless or pulsed splitless injection to maximize sensitivity.

  • Oven Temperature Program: Start at a low temperature and ramp up to a high final temperature to elute the derivatized analyte.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.

Visualizations

experimental_workflow_lcms sample Plasma Sample is Add Internal Standard sample->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_logic_lcms start Low Sensitivity Issue in LC-MS/MS check_ionization Check Ionization Parameters start->check_ionization optimize_source Optimize Source (Voltage, Gas, Temp) check_ionization->optimize_source Suboptimal check_msms Check MS/MS Transition check_ionization->check_msms Optimal optimize_source->check_msms optimize_collision Optimize Collision Energy check_msms->optimize_collision Suboptimal check_sample_prep Review Sample Preparation check_msms->check_sample_prep Optimal optimize_collision->check_sample_prep improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup Matrix Effects Suspected consider_derivatization Consider Derivatization check_sample_prep->consider_derivatization No Improvement solution Sensitivity Improved check_sample_prep->solution Issue Resolved improve_cleanup->solution consider_derivatization->solution

Caption: Troubleshooting logic for low sensitivity in LC-MS/MS.

References

Process scale-up considerations for the industrial production of Dioctyldodecyl dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Production of Dioctyldodecyl Dodecanedioate (B1236620)

This guide provides technical support for researchers, scientists, and drug development professionals on the process scale-up of Dioctyldodecyl Dodecanedioate production. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for producing this compound?

A1: this compound is synthesized via a Fischer esterification reaction. This involves reacting Dodecanedioic Acid with 2-Octyldodecanol in the presence of an acid catalyst. The reaction produces the desired diester and water as a byproduct.[1][2][3] To drive the reaction towards completion, the water is typically removed continuously.[1][4]

Q2: What types of catalysts are suitable for this esterification on an industrial scale?

A2: Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid are effective.[2][3] However, their use presents challenges in separation, potential for corrosion, and waste generation.[1][2]

  • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia are increasingly preferred for industrial processes.[1][2][5] They offer significant advantages, including simplified product separation, catalyst reusability, and reduced waste, contributing to a more sustainable process.[1][6]

Q3: What are the key process parameters to control during scale-up?

A3: When scaling up the synthesis from a laboratory to an industrial setting, several parameters become critical:

  • Heat Transfer: Larger reaction volumes can lead to thermal gradients and localized overheating, potentially causing side reactions and impurity formation.[7]

  • Mass Transfer & Mixing: Inefficient mixing in large reactors can result in poor contact between reactants and the catalyst, leading to an incomplete reaction.[7]

  • Water Removal: The efficiency of water removal is crucial to shift the reaction equilibrium towards the product.[1][8] At scale, methods like azeotropic distillation using a Dean-Stark apparatus or vacuum distillation are common.[3][4]

  • Reactant Molar Ratio: An excess of the alcohol (2-Octyldodecanol) is often used to maximize the conversion of the more valuable dicarboxylic acid.[3][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: The esterification equilibrium was not sufficiently shifted towards the products.[1] 2. Catalyst Deactivation: The catalyst may have lost activity due to poisoning or degradation. 3. Poor Mass Transfer: Inadequate mixing in the reactor.[7]1. Improve the efficiency of water removal (e.g., increase vacuum, check solvent for azeotropic distillation).[4] 2. Replace or regenerate the catalyst. Consider using a more robust heterogeneous catalyst for easier handling.[1] 3. Optimize stirrer speed and design to ensure homogeneity.
High Acid Value in Final Product 1. Incomplete Esterification: Unreacted dodecanedioic acid remains in the product.[2] 2. Hydrolysis: The ester product may have hydrolyzed back to the acid and alcohol during the work-up or purification stages.1. Increase reaction time or temperature, or use a higher catalyst loading. Ensure efficient water removal. 2. Avoid prolonged contact with water at high temperatures during purification. Ensure neutralization steps are thorough.[8]
Product Discoloration 1. Thermal Degradation: Overheating during the reaction or distillation can cause the product to darken. 2. Catalyst-Induced Side Reactions: Some strong acid catalysts can promote side reactions that produce colored impurities.[1]1. Reduce reaction temperature and use vacuum for distillation to lower the boiling point. 2. Switch to a milder, more selective catalyst. Consider purification steps like activated carbon treatment.
Difficult Purification 1. Emulsion Formation: Emulsions can form during aqueous washing steps, making phase separation difficult, especially with long-chain esters.[10] 2. Similar Boiling Points: Unreacted 2-octyldodecanol has a high boiling point, making it difficult to separate from the final product by distillation alone.[11]1. Add a brine (saturated NaCl solution) wash to help break emulsions.[4] 2. Optimize the molar ratio to minimize excess alcohol. Use high-vacuum distillation or consider chromatographic purification methods for high-purity applications.[12]

Data Presentation

Table 1: Typical Lab-Scale Reaction Conditions for Dodecanedioic Acid Esterification

ParameterValueReference
Reactants Dodecanedioic Acid, 2-OctyldodecanolN/A
Molar Ratio (Acid:Alcohol) 1:2 to 1:2.5[3][9]
Catalyst Sulfuric Acid or p-Toluenesulfonic Acid[3][4]
Catalyst Loading ~2% by weight of the dicarboxylic acid[3]
Solvent Toluene (for azeotropic water removal)[3][4]
Temperature 120 - 140 °C[2][3]
Reaction Time 4 - 8 hours[3]
Typical Yield > 90%[9]

Table 2: Key Quality Control Parameters for this compound

ParameterMethodTypical SpecificationPurpose
Appearance VisualClear, colorless to pale yellow liquidEnsures no gross contamination or degradation.
Acid Value Titration< 0.5 mg KOH/gMeasures residual unreacted dodecanedioic acid.
Purity GC/HPLC> 99%Quantifies the desired diester and identifies impurities.
Water Content Karl Fischer Titration< 0.1%Residual water can affect product stability and performance.
Color (APHA) Spectrophotometry< 50Provides a quantitative measure of product color.

Experimental Protocols

Protocol 1: Determination of Acid Value

This method determines the amount of residual acidic components in the final product.

Materials:

  • This compound sample

  • Toluene/Isopropanol mixture (2:1 v/v), neutralized

  • Phenolphthalein (B1677637) indicator solution

  • Standardized 0.1 M Potassium Hydroxide (KOH) solution

Procedure:

  • Accurately weigh approximately 5-10 g of the ester sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the neutralized toluene/isopropanol solvent mixture and swirl to dissolve the sample completely.

  • Add 3-4 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M KOH solution, swirling constantly, until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Calculate the Acid Value using the formula:

    • Acid Value (mg KOH/g) = (V × M × 56.1) / W

    • Where:

      • V = Volume of KOH solution in mL

      • M = Molarity of the KOH solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample in g

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of the ester.

Instrumentation & Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • High-temperature capillary column suitable for high molecular weight esters (e.g., a short, thin-film polydimethylsiloxane-based column).

GC Conditions (Typical):

  • Injector Temperature: 320 °C

  • Detector Temperature: 340 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 340 °C.

    • Final Hold: Hold at 340 °C for 10-15 minutes.

  • Sample Preparation: Dilute the sample (e.g., 10 mg/mL) in a suitable solvent like hexane (B92381) or isooctane.

Procedure:

  • Inject 1 µL of the prepared sample into the GC.

  • Run the analysis using the specified temperature program.

  • Identify the peaks corresponding to unreacted alcohol, monoester, and the final diester product based on retention times established with standards.

  • Calculate the purity by the area percent method, assuming similar response factors for the components.

Visualizations

Synthesis_Pathway cluster_reactants cluster_products DDA Dodecanedioic Acid (HOOC-(CH₂)₁₀-COOH) Reaction + DDA->Reaction ODD 2-Octyldodecanol (x2) (C₂₀H₄₂O) ODD->Reaction Product This compound (C₅₂H₁₀₂O₄) Reaction->Product Water Water (x2) (H₂O) Reaction->Water Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction drives reaction Water->Catalyst (removed to shift equilibrium)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem: Low Product Yield or High Impurity Q_Water Is water removal efficient? Start->Q_Water Sol_Water Action: - Check Dean-Stark/vacuum setup. - Ensure azeotroping solvent is dry. - Increase temperature if necessary. Q_Water->Sol_Water No Q_Catalyst Is the catalyst active and concentration correct? Q_Water->Q_Catalyst Yes Sol_Water->Q_Catalyst Sol_Catalyst Action: - Check catalyst loading. - Use fresh or regenerated catalyst. - Consider a different catalyst type. Q_Catalyst->Sol_Catalyst No Q_Mixing Is reactor mixing adequate? Q_Catalyst->Q_Mixing Yes Sol_Catalyst->Q_Mixing Sol_Mixing Action: - Increase agitation speed. - Evaluate impeller design for the reactor scale. Q_Mixing->Sol_Mixing No Q_Temp Are reaction temperature and time optimal? Q_Mixing->Q_Temp Yes Sol_Mixing->Q_Temp Sol_Temp Action: - Verify temperature control. - Increase reaction time. - Check for thermal degradation (if color is dark). Q_Temp->Sol_Temp No End Re-evaluate product quality. (Purity, Acid Value) Q_Temp->End Yes Sol_Temp->End

Caption: Troubleshooting workflow for scale-up production issues.

References

Validation & Comparative

A Comparative Analysis of Dioctyldodecyl Dodecanedioate and Other Cosmetic Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of topical drug delivery systems and cosmetic products, the choice of emollient is a critical determinant of product efficacy, stability, and patient compliance. This guide provides a comprehensive comparative analysis of Dioctyldodecyl Dodecanedioate against other classes of commonly used cosmetic emollients. By examining their physicochemical properties, performance data, and impact on cutaneous biology, this document aims to equip formulation scientists with the necessary information to make informed decisions.

Introduction to Emollients in Topical Formulations

Emollients are fundamental components of topical formulations, designed to impart a soft, smooth feel to the skin.[1] Their primary functions include improving skin hydration by forming an occlusive or semi-occlusive layer to reduce transepidermal water loss (TEWL), enhancing the aesthetic appeal of the product, and potentially aiding in the penetration of active pharmaceutical ingredients.[2][3] The diverse chemical nature of emollients, ranging from natural oils and waxes to synthetic esters and silicones, results in a wide spectrum of physicochemical and sensory properties.[4][5]

This compound is a high molecular weight diester of octyldodecanol (B41232) and dodecanedioic acid.[6][7] It is known for its emollient and skin-conditioning properties.[8][9] Commercially available under trade names such as SensaLuxe™ DF and Liquiwax™ DIADD/DICDD from Croda, it is often marketed for its luxurious skin feel and hair conditioning benefits.[4][5][10] This guide will compare the known properties of this compound with other common emollients.

Physicochemical and Performance Characteristics

The selection of an emollient is often a balance between desired sensory attributes and functional performance. Key parameters for comparison include viscosity, spreadability, and occlusivity. While specific quantitative data for this compound is not extensively published in peer-reviewed literature, data from its technical datasheets and analogous high molecular weight esters can provide valuable insights.

Table 1: Comparative Physicochemical Properties of Emollients

PropertyThis compound (and similar high MW esters)Isopropyl Myristate (Low MW Ester)Dimethicone (Silicone)Caprylic/Capric Triglyceride (Triglyceride)
INCI Name This compoundIsopropyl MyristateDimethiconeCaprylic/Capric Triglyceride
Chemical Class High Molecular Weight DiesterLow Molecular Weight EsterSilicone PolymerTriglyceride
Molecular Weight ( g/mol ) ~791.4[11][12]~270.5Variable (e.g., 236.6 for 1 cSt)~500
Viscosity (at 25°C, mPa·s) Moderate to High (e.g., 83 cP for Octyldodecyl Stearoyl Stearate)[13]Low (~5-10)Variable (e.g., 50-500)Medium (~27-33)[14]
Spreadability Low to Medium[13]HighHighMedium[14]
Refractive Index ~1.463[15]~1.43~1.40~1.45
Sensory Profile Rich, Cushiony, Lubricious[5]Light, Non-greasy, Fast-absorbingSilky, Smooth, Non-tackyNeutral, Slightly Oily[14]

Note: Data for this compound is supplemented with data from a similar high molecular weight ester (Octyldodecyl Stearoyl Stearate) as a proxy where direct data is unavailable.

Table 2: Comparative Performance Data of Emollients

Performance ParameterThis compound (Anticipated)Isopropyl MyristateDimethiconeCaprylic/Capric Triglyceride
Skin Hydration (Corneometry) Moderate to High IncreaseModerate IncreaseLow to Moderate IncreaseModerate Increase
TEWL Reduction (% change) Moderate (Semi-occlusive)LowLow to ModerateModerate
Sensory - Residue Medium to High[13]LowLowMedium
Sensory - Tackiness Low to Medium[13]LowLowMedium

Note: The performance data for this compound is anticipated based on its chemical structure as a high molecular weight ester, which typically provides a more substantive and occlusive film compared to low molecular weight esters.

Impact on Cutaneous Biology and Signaling Pathways

Beyond their physical effects on the stratum corneum, emollients, particularly those derived from or mimicking natural lipids, can influence cellular signaling pathways within the epidermis. These interactions can modulate skin barrier homeostasis, keratinocyte differentiation, and inflammatory responses.

Emollients and Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives, which are components of many emollients, are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[16][17] PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and keratinocyte differentiation.[12][17] The activation of PPARs, particularly PPAR-α and PPAR-β/δ, has been shown to stimulate the expression of genes involved in the formation of the cornified envelope and the synthesis of lipids essential for the permeability barrier.[16][17]

PPAR_Activation_by_Emollients Figure 1: Emollient-Mediated PPAR Signaling in Keratinocytes Emollient Emollient (e.g., Fatty Acid Esters) FA Fatty Acids Emollient->FA Metabolism PPAR PPARs (PPAR-α, PPAR-β/δ) FA->PPAR Activation Gene_Expression ↑ Gene Expression (e.g., Involucrin, Loricrin, ABCA12) PPAR->Gene_Expression Differentiation Keratinocyte Differentiation Gene_Expression->Differentiation Barrier_Function Improved Skin Barrier Function Differentiation->Barrier_Function

Figure 1: Emollient-Mediated PPAR Signaling in Keratinocytes
Influence on Ceramide Synthesis

Ceramides (B1148491) are a critical class of lipids in the stratum corneum, essential for maintaining the integrity of the skin's permeability barrier.[2] Some emollients can influence the balance and synthesis of ceramides in the skin.[2] For instance, the application of certain lipid-rich moisturizers has been shown to increase the total ceramide content and shift the balance towards longer-chain ceramides, which are more effective at forming a robust barrier.[2] This can occur through the provision of lipid precursors or by modulating the activity of enzymes involved in ceramide metabolism, such as β-glucocerebrosidase and sphingomyelinase.[11]

Ceramide_Synthesis_Pathway Figure 2: Emollient Influence on Ceramide Synthesis Emollient Lipid-Rich Emollient Enzymes ↑ Activity of Ceramide-Synthesizing Enzymes Emollient->Enzymes Ceramide_Precursors Provides Lipid Precursors Emollient->Ceramide_Precursors Ceramide_Synthesis ↑ Ceramide Synthesis Enzymes->Ceramide_Synthesis Ceramide_Precursors->Ceramide_Synthesis SC_Lipids ↑ Long-Chain Ceramides in Stratum Corneum Ceramide_Synthesis->SC_Lipids Barrier_Function Strengthened Skin Barrier SC_Lipids->Barrier_Function

Figure 2: Emollient Influence on Ceramide Synthesis

Experimental Protocols

To ensure the reproducibility and validity of comparative emollient studies, standardized experimental protocols are essential.

In-Vivo Measurement of Skin Hydration (Corneometry)

Objective: To quantify the water content of the stratum corneum following the application of an emollient.

Methodology:

  • Subject Selection: A panel of healthy volunteers with normal to dry skin is selected.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.[18]

  • Baseline Measurement: Baseline skin hydration is measured on designated test areas on the volar forearm using a Corneometer® (e.g., CM 825, Courage + Khazaka).[18][19] The probe measures the electrical capacitance of the skin, which is proportional to its water content.[19]

  • Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.[20]

  • Post-Application Measurements: Hydration measurements are repeated at specified time points (e.g., 1, 2, 4, and 24 hours) after product application.

  • Data Analysis: The change in corneometry units from baseline is calculated to determine the effect of the emollient on skin hydration.

Corneometry_Workflow Figure 3: Corneometry Experimental Workflow Start Subject Acclimatization Baseline Baseline Corneometry Measurement Start->Baseline Application Emollient Application (2 mg/cm²) Baseline->Application Post_Measurement Post-Application Corneometry Measurements (t = 1, 2, 4, 24h) Application->Post_Measurement Analysis Data Analysis: Δ Hydration vs. Baseline Post_Measurement->Analysis

References

Performance Showdown: Dioctyldodecyl Dodecanedioate Poised to Outperform Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of polymer science, the demand for high-performance, safer plasticizers is paramount. Dioctyldodecyl dodecanedioate (B1236620), a novel long-chain diester, is emerging as a formidable contender to traditional plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Dioctyl terephthalate (B1205515) (DOTP). This comprehensive guide offers a comparative performance evaluation for researchers, scientists, and drug development professionals, leveraging experimental data from structurally similar compounds to project the capabilities of Dioctyldodecyl dodecanedioate.

Due to the limited direct experimental data available for this compound, this guide utilizes Dioctyl sebacate (B1225510) (DOS) and Dibutyl sebacate (DBS) as proxies. These long-chain aliphatic diesters share key structural similarities with this compound, making them suitable for comparative analysis of plasticizing efficiency, migration resistance, and thermal stability.

Key Performance Indicators: A Comparative Analysis

The effectiveness of a plasticizer is determined by its ability to enhance the flexibility and durability of a polymer without compromising its integrity over time. The following tables summarize the expected performance of Dioctyl dodecanedioate, benchmarked against traditional and alternative plasticizers.

Table 1: Mechanical Properties of Plasticized PVC
PropertyThis compound (Projected via DOS/DBS)Di(2-ethylhexyl) phthalate (DEHP)Dioctyl terephthalate (DOTP)
Tensile Strength (MPa) ~15-20~20-25~19
Elongation at Break (%) ~350-450~300-400~350
Shore A Hardness ~75-85~80-90~87

Data compiled from multiple sources for PVC formulations with comparable plasticizer content.[1][2]

The projected data suggests that this compound will impart superior flexibility, as indicated by a higher elongation at break and lower Shore A hardness, compared to DEHP. While the tensile strength may be slightly lower, the overall mechanical profile points towards a more pliable and resilient material.

Table 2: Migration Resistance and Thermal Stability
PropertyThis compound (Projected via DOS/DBS)Di(2-ethylhexyl) phthalate (DEHP)Dioctyl terephthalate (DOTP)
Migration (Weight Loss %) Low (Projected <13% after 28 days)Moderate to HighLow
Volatile Loss (%) < 0.20 (130°C/3Hrs)Higher than DOTPLower than DEHP
Thermal Stability (TGA) HighModerateHigh

Migration data for DBS shows ~12.78% loss after 28 days.[1] Volatile loss for DOS is minimal.[3] Thermal stability is projected to be high due to the long alkyl chains.

This compound is anticipated to exhibit excellent permanence within the polymer matrix. Its high molecular weight and long-chain structure are expected to result in low migration and volatility, surpassing the performance of DEHP and aligning with the favorable characteristics of DOTP.[4][5] This is a critical advantage for applications where plasticizer leaching is a concern, such as in medical devices and food contact materials.

Experimental Protocols

To ensure robust and reproducible results, standardized testing methodologies are crucial. The following section details the experimental protocols for the key performance indicators discussed.

Tensile Strength and Elongation at Break

These mechanical properties are determined using a universal testing machine according to the ASTM D882 standard for thin plastic sheeting.

Methodology:

  • Specimen Preparation: Strips of the plasticized PVC film of uniform width and thickness (typically 25 mm wide and 150 mm long) are cut.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Testing: The specimen is mounted in the grips of the tensile testing machine. The crosshead moves at a constant rate of speed, pulling the specimen until it breaks. The force required to stretch the specimen and the elongation at the point of failure are recorded.

  • Calculations:

    • Tensile Strength (MPa): Maximum load before rupture divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length at the moment of rupture divided by the initial gauge length, expressed as a percentage.

Plasticizer Migration

Migration of the plasticizer can be assessed through various methods, including solvent extraction and contact exudation tests.

Methodology (Solvent Extraction):

  • Sample Preparation: A known weight of the plasticized PVC film is prepared.

  • Immersion: The sample is immersed in a specific solvent (e.g., n-hexane, soapy water, or a food simulant) for a defined period and at a controlled temperature.

  • Drying and Weighing: After the immersion period, the sample is removed, carefully dried to remove any residual solvent, and reweighed.

  • Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the plasticized material.

Methodology (TGA):

  • Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA crucible.

  • Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate.

  • Data Acquisition: The TGA instrument continuously measures the weight of the sample as a function of temperature.

  • Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the onset of degradation of the plasticizer and the polymer. A higher decomposition temperature signifies greater thermal stability.

Visualizing Experimental Workflows

To further clarify the testing processes, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow_Tensile_Testing cluster_prep Sample Preparation & Conditioning cluster_test Tensile Test Execution cluster_analysis Data Analysis Prep Cut PVC Film Strips (ASTM D882) Cond Condition (23°C, 50% RH, 40h) Prep->Cond Mount Mount in Universal Testing Machine Cond->Mount Pull Apply Tensile Load at Constant Rate Mount->Pull Record Record Force and Elongation Pull->Record Calc_TS Calculate Tensile Strength (MPa) Record->Calc_TS Calc_EB Calculate Elongation at Break (%) Record->Calc_EB Experimental_Workflow_Migration_Testing cluster_prep Sample Preparation cluster_test Extraction Process cluster_analysis Measurement & Analysis Prep Cut & Weigh PVC Film Sample (W_initial) Immerse Immerse in Solvent (e.g., n-hexane) Prep->Immerse Incubate Incubate (Controlled Time & Temp) Immerse->Incubate Dry Dry Sample to Remove Solvent Incubate->Dry Weigh Reweigh Sample (W_final) Dry->Weigh Calculate Calculate Weight Loss (%) Weigh->Calculate Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_test TGA Analysis cluster_analysis Data Interpretation Prep Weigh Small PVC Sample Load Load Sample into TGA Prep->Load Heat Heat at Constant Rate in Controlled Atmosphere Load->Heat Measure Continuously Measure Weight vs. Temperature Heat->Measure Analyze Analyze TGA Curve for Onset of Decomposition Measure->Analyze

References

A Comparative Guide to the Validation of Analytical Methods for Dioctyldodecyl Dodecanedioate: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of large, non-polar compounds like Dioctyldodecyl dodecanedioate (B1236620) is critical for product quality and consistency. This guide provides a comparative validation of a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this emollient.

Dioctyldodecyl dodecanedioate, a large ester molecule, presents unique analytical challenges due to its high molecular weight and lack of a significant chromophore.[1] This necessitates careful method development and validation to ensure reliable and accurate results. This guide outlines detailed experimental protocols and presents a head-to-head comparison of two common analytical techniques, offering insights into their respective performances.

Comparative Performance Data

The following tables summarize the validation parameters for the proposed HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Linearity and Range

ParameterHPLC-UV MethodGC-MS Method
Linear Range 10 - 200 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Calibration Model LinearLinear

Table 2: Accuracy and Precision

ParameterHPLC-UV MethodGC-MS Method
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%) - Intraday < 1.5%< 1.0%
Precision (RSD%) - Interday < 2.0%< 1.8%

Table 3: Sensitivity and Specificity

ParameterHPLC-UV MethodGC-MS Method
Limit of Detection (LOD) 3 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 10 µg/mL0.1 µg/mL
Specificity ModerateHigh (Mass Spec Confirmation)

Experimental Workflow

The logical flow for the validation and comparison of the two analytical methods is depicted in the following diagram.

Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Method Validation cluster_gcms GC-MS Method Validation cluster_comparison Method Comparison Standard_Stock Prepare Standard Stock Solution of this compound Working_Standards Prepare Working Standards (HPLC & GC-MS) Standard_Stock->Working_Standards Sample_Preparation Prepare Sample Solutions Working_Standards->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Inject Samples GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis Inject Samples HPLC_Linearity Linearity & Range HPLC_Analysis->HPLC_Linearity HPLC_Accuracy Accuracy HPLC_Analysis->HPLC_Accuracy HPLC_Precision Precision HPLC_Analysis->HPLC_Precision HPLC_Sensitivity LOD & LOQ HPLC_Analysis->HPLC_Sensitivity HPLC_Specificity Specificity HPLC_Analysis->HPLC_Specificity Data_Comparison Compare Validation Parameters HPLC_Specificity->Data_Comparison GCMS_Linearity Linearity & Range GCMS_Analysis->GCMS_Linearity GCMS_Accuracy Accuracy GCMS_Analysis->GCMS_Accuracy GCMS_Precision Precision GCMS_Analysis->GCMS_Precision GCMS_Sensitivity LOD & LOQ GCMS_Analysis->GCMS_Sensitivity GCMS_Specificity Specificity GCMS_Analysis->GCMS_Specificity GCMS_Specificity->Data_Comparison Method_Selection Select Optimal Method Data_Comparison->Method_Selection

Caption: Workflow for the validation and comparison of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on general principles for the analysis of large ester compounds.[2][3]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic elution with a mixture of Acetonitrile and Isopropanol (70:30, v/v).

    • The mobile phase should be filtered through a 0.45 µm filter and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 205 nm

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create working standards in the range of 10 - 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (low, medium, and high levels) and calculate the percentage recovery.

    • Precision: Analyze six replicate injections of a standard solution for repeatability (intraday precision) and repeat the analysis on three different days for intermediate (interday) precision.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. For large molecules like this compound, high-temperature GC is necessary.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

    • A low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Chromatographic Conditions:

    • Injector Temperature: 320°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 350°C at 20°C/min.

      • Hold at 350°C for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-850.

    • Quantification: Selected Ion Monitoring (SIM) mode using characteristic fragment ions of this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like hexane (B92381) or isooctane.

    • Perform serial dilutions to create working standards in the range of 0.1 - 50 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to achieve a concentration within the linear range.

    • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • Validation Parameters:

    • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) are assessed using similar procedures as described for the HPLC-UV method, with data acquisition in SIM mode for quantification. Specificity is inherently higher due to the mass spectrometric detection.

Discussion of Comparative Results

The GC-MS method demonstrates superior sensitivity with significantly lower LOD and LOQ values compared to the HPLC-UV method. This is a key advantage when analyzing trace levels of this compound. Furthermore, the high specificity of mass spectrometry provides unambiguous identification of the analyte, which is particularly beneficial in complex matrices where co-eluting impurities might be present.

The HPLC-UV method , while less sensitive, offers a simpler and often more cost-effective approach. The use of a common UV detector makes it accessible in most analytical laboratories. For routine quality control where high sensitivity is not a primary requirement, this method can be a robust and reliable option. The choice of a low wavelength (205 nm) is necessary due to the lack of a strong chromophore in the this compound molecule.[2]

References

In-Vitro vs. In-Vivo Correlation of Dioctyldodecyl Dodecanedioate Skin Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the methodologies for assessing the dermal absorption of the high molecular weight emollient, Dioctyldodecyl Dodecanedioate, and a comparative analysis with alternative cosmetic esters.

Introduction

This compound is a large ester molecule widely used in cosmetic and personal care formulations as an emollient and skin conditioning agent. Understanding its potential for skin penetration is crucial for evaluating both its efficacy and safety. Direct comparative data from in-vitro and in-vivo studies on this compound is not publicly available. This guide, therefore, provides a comprehensive overview of the principles and experimental protocols used to determine the correlation between in-vitro and in-vivo skin absorption. To illustrate these principles, this guide will present a comparative analysis using data from alternative, structurally-related cosmetic esters for which public data is more accessible.

Due to its high molecular weight (approximately 791.4 g/mol ) and lipophilic nature, this compound is expected to have very low skin permeability. The primary function of such large molecules is to remain on the surface of the skin, forming an occlusive layer that helps to reduce transepidermal water loss (TEWL) and improve skin hydration.

Comparative Analysis of Skin Absorption: this compound Alternatives

In the absence of direct data for this compound, we will examine the skin absorption profiles of two smaller, yet commonly used, cosmetic esters: C12-15 Alkyl Benzoate (B1203000) and Isopropyl Palmitate. This comparison will serve as a practical illustration of how in-vitro and in-vivo data are correlated and interpreted.

CompoundMolecular Weight ( g/mol )In-Vitro MethodIn-Vitro Skin ModelIn-Vitro % Absorbed (24h)In-Vivo MethodIn-Vivo Skin ModelIn-Vivo % Absorbed (24h)
This compound ~791.4No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available
C12-15 Alkyl Benzoate ~332.5 - 374.6Franz Diffusion Cell (OECD 428)Human Skin~2.97%[1][2][3][4]Not specifiedNot specifiedData not available for direct comparison
Isopropyl Palmitate ~298.5Franz Diffusion CellRat SkinPenetration enhancement observed, specific % absorption not stated[5][6][7][8]Not specifiedHumanImprovement in skin barrier function observed, direct absorption data not provided[5]

Note: The data presented for the alternative compounds is for illustrative purposes to demonstrate the type of information generated in skin absorption studies. Direct correlation is often challenging due to variations in experimental conditions. The in-vitro study for C12-15 Alkyl Benzoate indicated that the absorbed portion was completely metabolized within the skin.[1][2][3][4] For Isopropyl Palmitate, while quantitative absorption data is sparse in the public domain, it is well-documented as a penetration enhancer.[5][6][7][8]

Experimental Protocols

A robust in-vitro-in-vivo correlation (IVIVC) is essential for modern cosmetic and pharmaceutical development, reducing the reliance on animal testing.[9] The following are detailed methodologies for key experiments used to assess skin absorption.

In-Vitro Skin Absorption: Franz Diffusion Cell (OECD 428)

The Franz diffusion cell is the gold standard for in-vitro dermal absorption testing.[10][11][12]

Objective: To measure the rate and extent of a substance's penetration through a skin sample.

Methodology:

  • Skin Preparation: Excised human or animal skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[10]

  • Test Substance Application: A known quantity of the test substance (e.g., this compound) is applied to the skin surface in the donor chamber. The application should mimic realistic exposure conditions, typically 1-5 mg/cm² for a solid or up to 10 µl/cm² for a liquid.[12][13]

  • Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (around 32°C) to simulate physiological conditions.[10]

  • Sampling: At predetermined time intervals over a 24-hour period, samples are withdrawn from the receptor fluid for analysis.[10][12]

  • Analysis: The concentration of the test substance in the receptor fluid is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Mass Balance: At the end of the experiment, the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is determined to calculate the total absorption.

In-Vivo Skin Absorption Methods (Based on OECD 427)

In-vivo studies provide a more physiologically relevant assessment of dermal absorption.[9][13]

Objective: To determine the amount of a substance that penetrates the skin and becomes systemically available in a living organism.

Common In-Vivo Techniques:

  • Tape Stripping: This minimally invasive method is used to quantify the amount of a substance within the stratum corneum.[14][15][16][17]

    • Application: The test substance is applied to a defined area of the skin of a human volunteer or animal model.

    • Removal: After a specific exposure period, adhesive tape strips are sequentially applied and removed from the application site.[15]

    • Analysis: The amount of the substance on each tape strip is quantified, providing a concentration profile of the substance through the stratum corneum.[15]

  • Dermal Microdialysis: This technique allows for the continuous sampling of a substance from the dermal interstitial fluid.[18][19][20]

    • Probe Insertion: A microdialysis probe is inserted into the dermis of the test subject.

    • Perfusion: A physiological solution is slowly perfused through the probe.

    • Sampling: The substance of interest diffuses from the dermal tissue into the perfusion fluid (dialysate), which is collected at regular intervals.

    • Analysis: The concentration of the substance in the dialysate is measured to determine its dermal bioavailability over time.

  • Blood and Excreta Analysis: This is a more traditional approach that measures the systemic absorption of a substance.

    • Application: The test substance, often radiolabelled, is applied to the skin.[13]

    • Sample Collection: Blood, urine, and feces are collected over a period of time.

    • Analysis: The samples are analyzed for the presence of the parent compound and its metabolites to quantify the total amount of substance absorbed systemically.

Visualizing the Experimental Workflow

To better understand the relationship and workflow of these experimental procedures, the following diagrams are provided.

IVIVC_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment invitro_start Formulation Application franz_cell Franz Diffusion Cell (Excised Skin) invitro_start->franz_cell receptor_sampling Receptor Fluid Sampling franz_cell->receptor_sampling skin_analysis Skin Layer Analysis franz_cell->skin_analysis invitro_end Permeation & Retention Data receptor_sampling->invitro_end skin_analysis->invitro_end correlation In-Vitro-In-Vivo Correlation (IVIVC) invitro_end->correlation invivo_start Formulation Application tape_stripping Tape Stripping invivo_start->tape_stripping microdialysis Dermal Microdialysis invivo_start->microdialysis blood_urine Blood/Urine/Feces Collection invivo_start->blood_urine invivo_end Absorption & Bioavailability Data tape_stripping->invivo_end microdialysis->invivo_end blood_urine->invivo_end invivo_end->correlation

Caption: Workflow for In-Vitro and In-Vivo Skin Absorption Correlation.

Conclusion

While direct experimental data on the skin absorption of this compound is lacking, its large molecular size and lipophilic nature strongly suggest that it primarily functions as an occlusive agent on the skin's surface with minimal penetration. The established in-vitro and in-vivo methodologies, such as the Franz diffusion cell assay and tape stripping, provide a robust framework for assessing the dermal penetration of cosmetic ingredients. As illustrated by the data on alternative esters like C12-15 Alkyl Benzoate and Isopropyl Palmitate, these methods are crucial for building a comprehensive safety and efficacy profile. Future research employing these standardized protocols on this compound would be invaluable to definitively quantify its skin absorption and solidify its safety assessment for widespread use in cosmetic formulations.

References

A Comparative Guide to the Lubricating Properties of Long-Chain Diesters

Author: BenchChem Technical Support Team. Date: December 2025

Long-chain diesters are a class of synthetic lubricants recognized for their excellent performance across a wide range of applications, from jet engines to automotive oils.[1] Their molecular structure, typically formed from the reaction of a dicarboxylic acid with an alcohol, imparts a unique combination of properties including high thermal stability, good low-temperature fluidity, and inherent lubricity.[2][3] The polarity of the ester groups allows them to form a stable lubricating film on metal surfaces, enhancing wear protection.[4]

This guide provides a comparative analysis of the key lubricating properties of long-chain diesters against other common lubricant base oils, such as mineral oils and polyalphaolefins (PAOs). The information is supported by experimental data and standardized testing protocols to assist researchers and scientists in selecting the appropriate lubricant for their specific needs.

Comparative Analysis of Key Lubricating Properties

The performance of a lubricant is defined by several key parameters. Long-chain diesters often exhibit a superior balance of these properties compared to conventional mineral oils and can be tailored through molecular engineering—such as using branched-chain alcohols—to achieve specific performance targets.[2]

  • Viscosity Index (VI): Diesters generally possess a high viscosity index, indicating a low variation in viscosity with temperature changes.[3] This ensures reliable lubrication over a broad operating temperature range. The linear diacid portion of the molecule contributes to a good VI, while branched alcohol components can further enhance performance.[3]

  • Low-Temperature Fluidity (Pour Point): The pour point is the lowest temperature at which an oil will still flow.[5][6] Long-chain diesters, particularly those synthesized with branched alcohols, exhibit exceptionally low pour points. The branching in the molecular structure hinders crystallization, allowing the lubricant to remain fluid at very low temperatures.[2][3]

  • Oxidative Stability: Synthetic esters demonstrate good resistance to oxidation, a critical factor for lubricant life at high temperatures.[7] While their stability can be excellent, it is often further enhanced with antioxidant additives to meet the demands of severe operating conditions.[1][8]

  • Wear Resistance: The inherent polarity of diesters promotes strong adsorption to metal surfaces, creating a durable lubricating film that reduces friction and wear.[4] This property is evaluated using tribological tests like the four-ball wear test.

The following table summarizes the typical performance characteristics of a representative long-chain diester compared to a Group III mineral oil and a polyalphaolefin (PAO).

Property Test Method Long-Chain Diester (Branched) Polyalphaolefin (PAO) Mineral Oil (Group III)
Viscosity Index (VI) ASTM D2270140 - 180130 - 170120 - 135
Pour Point (°C) ASTM D97-40 to -65-45 to -70-15 to -30
Oxidation Stability (Hours) ASTM D943> 2000> 3000> 1500
Four-Ball Wear (Scar Dia., mm) ASTM D41720.35 - 0.450.40 - 0.500.50 - 0.60

Note: Values are typical and can vary significantly based on the specific molecular structure, viscosity grade, and additive package.

The Influence of Molecular Structure

The properties of diesters can be precisely controlled by selecting different acid and alcohol precursors. As demonstrated in the table below, using branched alcohols instead of linear ones has a profound and beneficial effect on low-temperature performance.

Ester Compound Alcohol Structure Pour Point (°C) [2]Flash Point (°C) [2]
Dihexyl DodecanedioateLinear (Hexanol)+10230
Dioctyl DodecanedioateLinear (Octanol)+20240
Di-2-ethylbutyl DodecanedioateBranched (2-ethylbutanol)-50225
Di-2-ethylhexanol DodecanedioateBranched (2-ethylhexanol)-55235

This data clearly shows that branching in the alcohol component dramatically lowers the pour point, improving fluidity at low temperatures, while having a minimal impact on the flash point.[2]

Experimental Protocols

The data presented in this guide is obtained through standardized testing procedures established by ASTM International. These protocols ensure that results are reproducible and comparable across different laboratories and materials.

Viscosity Index Calculation (ASTM D2270)

The viscosity index (VI) is a dimensionless number that characterizes the viscosity-temperature relationship of a lubricating oil.[9] A higher VI indicates a smaller change in viscosity with temperature.[10][11] The calculation is based on the kinematic viscosity of the lubricant measured at two standard temperatures, 40°C and 100°C, as determined by ASTM D445.[12]

Methodology:

  • Measure the kinematic viscosity of the oil sample at 40°C (V40).

  • Measure the kinematic viscosity of the same sample at 100°C (V100).

  • Calculate the Viscosity Index using the formulas provided in the ASTM D2270 standard.[9][10] The calculation compares the oil's viscosity change to that of two reference oils.

Pour Point of Petroleum Products (ASTM D97)

This test determines the lowest temperature at which a lubricant will continue to flow under prescribed conditions.[13] It is a critical indicator of a lubricant's suitability for use in cold environments.[6][14]

Methodology:

  • The sample is preheated and then cooled at a specified rate in a test jar.[14][15]

  • At intervals of 3°C, the jar is removed from the cooling bath and tilted to see if the oil surface moves.[15]

  • The test continues until the sample shows no movement when tilted.

  • The pour point is recorded as the lowest temperature at which movement was observed, expressed as a multiple of 3°C.[15]

Wear Preventive Characteristics (ASTM D4172)

This method uses a four-ball apparatus to determine the relative wear-preventing properties of lubricating fluids in sliding contact.[16][17] A smaller resulting wear scar indicates better anti-wear performance.[18][19]

Methodology:

  • Three ½-inch steel balls are clamped together and immersed in the lubricant sample.

  • A fourth steel ball is pressed into the cavity of the three stationary balls with a force of 392 N (40 kgf).[16]

  • The sample is heated to a regulated temperature of 75°C.

  • The top ball is rotated at 1200 rpm for 60 minutes.[16]

  • After the test, the three lower balls are cleaned, and the average diameter of the circular wear scars is measured with a microscope.[17]

Oxidation Stability of Inhibited Mineral Oils (ASTM D943)

Commonly known as the Turbine Oil Oxidation Stability Test (TOST), this method evaluates the oxidation stability of a lubricant in the presence of oxygen, water, and metal catalysts (iron and copper) at an elevated temperature.[20][21][22] The result is a measure of the oil's resistance to degradation under conditions that promote oxidation.

Methodology:

  • A 300 mL sample of oil is mixed with 60 mL of distilled water in a test cell.

  • An iron-copper catalyst coil is placed in the oil-water mixture.

  • The test cell is maintained at a constant temperature of 95°C.

  • Oxygen is bubbled through the sample at a specified rate.

  • The test continues until the oil's acid number reaches a value of 2.0 mg KOH/g.[20] The time in hours to reach this point is reported as the oxidation lifetime.

Workflow for Lubricant Performance Evaluation

The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of a new lubricant formulation, from initial property screening to final performance assessment.

Lubricant_Evaluation_Workflow cluster_0 Phase 1: Sample Preparation & Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis & Reporting Sample New Lubricant Formulation Viscosity Viscosity & VI (ASTM D2270) Sample->Viscosity Physicochemical Properties PourPoint Pour Point (ASTM D97) Sample->PourPoint WearTest Tribological Testing (ASTM D4172 Four-Ball) Viscosity->WearTest PourPoint->WearTest OxidationTest Stability Testing (ASTM D943 Oxidation) WearTest->OxidationTest Sequential Performance Evaluation Analysis Data Analysis & Comparative Assessment OxidationTest->Analysis Report Final Performance Report Analysis->Report

Fig 1. Standard workflow for lubricant evaluation.

References

Dioctyldodecyl Dodecanedioate: A High-Performance Mineral Oil Alternative in Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision in the formulation of dermatological products. The ideal emollient must not only enhance skin barrier function and hydration but also provide a desirable sensory experience for patient compliance. For decades, mineral oil has been a staple due to its occlusive properties and low cost. However, the demand for sophisticated, non-greasy textures and sustainable ingredients has spurred the development of synthetic alternatives. Among these, Dioctyldodecyl Dodecanedioate, a high molecular weight diester, emerges as a compelling option, offering a unique combination of sensory elegance and functional efficacy.

This guide provides an objective comparison of this compound and mineral oil, supported by an overview of relevant experimental data and detailed methodologies for key performance assessments.

Performance Comparison: this compound vs. Mineral Oil

While direct head-to-head clinical data for this compound is limited in publicly available literature, we can infer its performance based on the known properties of high molecular weight diesters and compare them to the well-documented effects of mineral oil.

Performance MetricThis compound (Inferred)Mineral Oil
Skin Hydration (Corneometry) Expected to increase skin hydration by forming a semi-occlusive film, preventing water loss without a heavy feel.Can show a decrease in capacitance readings initially due to its highly occlusive and hydrophobic nature, which may interfere with the measurement. However, it is known to increase hydration by preventing water loss.
Transepidermal Water Loss (TEWL) Reduction Expected to provide a moderate reduction in TEWL, contributing to improved skin barrier function.Proven to reduce TEWL by 20-30%[1]. At a concentration of 2 mg/cm², it can provide an occlusivity of about 25%[2].
Sensory Profile Offers a cushioned, substantive, and non-greasy after-feel.[3] Diesters are known for providing a drier feel than traditional oils.[4]Can be perceived as greasy and heavy on the skin, which can be a drawback for consumer acceptance in certain formulations.
Occlusivity Semi-occlusive, forming a breathable film.Highly occlusive, forming a more robust barrier to water evaporation.
Spreadability Generally exhibits good spreadability, contributing to an elegant skin feel.Spreads easily but can leave a noticeable film.

Experimental Protocols

To ensure accurate and reproducible data in the evaluation of emollients, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance indicators.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

Methodology:

  • Subject Selection: A panel of subjects with normal to dry skin is selected. Subjects should avoid using moisturizers on the test area (typically the volar forearm) for a specified period before the study.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes.

  • Baseline Measurement: Baseline skin hydration is measured in arbitrary units (A.U.) on designated test sites before product application.

  • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test site. An untreated site serves as a control.

  • Post-Application Measurements: Corneometer® readings are taken at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between the test product and the control.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).

Methodology:

  • Subject and Environmental Conditions: Similar to corneometry, subjects are selected and acclimatized to a controlled environment.

  • Baseline Measurement: Baseline TEWL is measured in g/m²/h on the designated test sites.

  • Product Application: A standardized amount of the test formulation is applied to the test site.

  • Post-Application Measurements: TEWL readings are taken at specified time intervals after product application. The probe is held gently on the skin surface until a stable reading is obtained.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated to determine the occlusivity and barrier-enhancing properties of the formulation.

Sensory Analysis

Objective: To evaluate the sensory characteristics of the formulations.

Methodology:

  • Panelist Selection: A trained sensory panel is utilized.

  • Product Application: A standardized amount of each formulation is applied to a designated area on the forearm of each panelist.

  • Attribute Evaluation: Panelists evaluate predefined sensory attributes at different time points (during application, after 1 minute, after 10 minutes). Attributes include:

    • Spreadability: Ease of application.

    • Absorbency: Perceived speed of penetration into the skin.

    • Greasiness/Oiliness: Amount of oily residue.

    • Stickiness/Tackiness: Degree of stickiness.

    • Softness/Smoothness: Perceived skin feel after application.

    • After-feel: The final tactile sensation.

  • Data Collection: Panelists rate the intensity of each attribute on a visual analog scale.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to identify significant differences in sensory attributes between formulations.

Visualizing the Science: Diagrams

To better understand the experimental process and the biological context of emollient function, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Phase Subject_Selection Subject Selection (Normal to Dry Skin) Acclimatization Acclimatization (Controlled Environment) Subject_Selection->Acclimatization Baseline_Measurements Baseline Measurements (Corneometer & Tewameter) Acclimatization->Baseline_Measurements Product_Application Product Application (Standardized Amount) Baseline_Measurements->Product_Application Post_Application_Measurements Post-Application Measurements (Multiple Time Points) Product_Application->Post_Application_Measurements Sensory_Analysis Sensory Panel Evaluation Product_Application->Sensory_Analysis Data_Analysis Statistical Analysis (Comparison to Control) Post_Application_Measurements->Data_Analysis Sensory_Analysis->Data_Analysis

Experimental workflow for emollient evaluation.

Emollient_Comparison Mineral_Oil Mineral Oil Performance Performance Attributes Mineral_Oil->Performance Excellent TEWL Reduction Sensory Sensory Profile Mineral_Oil->Sensory Greasy, Heavy Feel Synthetic_Ester Dioctyldodecyl Dodecanedioate Synthetic_Ester->Performance Good Barrier Support Synthetic_Ester->Sensory Elegant, Non-Greasy Feel Properties Key Properties Properties->Mineral_Oil High Occlusivity Properties->Synthetic_Ester High Molecular Weight Diester Ceramide_Biosynthesis cluster_synthesis De Novo Synthesis Pathway cluster_delivery Delivery to Stratum Corneum Serine_Palmitoyltransferase Serine Palmitoyltransferase (SPT) Dihydroceramide_Synthase Dihydroceramide Synthase Serine_Palmitoyltransferase->Dihydroceramide_Synthase Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide_Synthase->Dihydroceramide_Desaturase Ceramide Ceramide Dihydroceramide_Desaturase->Ceramide Lamellar_Bodies Lamellar Bodies Ceramide->Lamellar_Bodies Extracellular_Lipid_Matrix Extracellular Lipid Matrix Lamellar_Bodies->Extracellular_Lipid_Matrix PPAR_Pathway Topical_Lipids Topical Lipids (e.g., Emollients) PPARg_Activation PPARγ Activation in Keratinocytes Topical_Lipids->PPARg_Activation Gene_Expression Modulation of Gene Expression PPARg_Activation->Gene_Expression Lipid_Synthesis Increased Lipid Synthesis (Ceramides, Fatty Acids) Gene_Expression->Lipid_Synthesis Barrier_Function Improved Skin Barrier Function Lipid_Synthesis->Barrier_Function

References

Confirming the Purity of Synthesized Dioctyldodecyl Dodecanedioate: A Comparative Guide Using NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the purity of synthesized Dioctyldodecyl dodecanedioate (B1236620), a large, branched-chain diester with applications in various fields, including cosmetics and pharmaceuticals. By leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, researchers can effectively identify the target compound and detect potential impurities. This document outlines detailed experimental protocols, presents comparative spectral data, and offers a clear workflow for analysis.

Introduction

Dioctyldodecyl dodecanedioate is synthesized from the esterification of dodecanedioic acid with 2-octyldodecanol. The purity of the final product is paramount for its intended application, necessitating robust analytical methods for its confirmation. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed structural information, making them ideal for this purpose. This guide compares the expected spectral data of the pure product with that of its precursors and potential impurities.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a Fischer-Speier esterification reaction.

Materials:

  • Dodecanedioic acid

  • 2-Octyldodecanol (2 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid, 2-octyldodecanol (2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

Instrumentation and Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Use a standard single-pulse experiment with a spectral width of approximately 15 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum on the same spectrometer. Use a proton-decoupled experiment with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

FTIR Spectroscopy

Sample Preparation:

  • Neat Liquid: If the synthesized product is a liquid at room temperature, a spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the prepared sample in the FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

Data Presentation and Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound, its starting materials, and potential impurities. Comparing the experimental spectra of the synthesized product with this data will allow for the confirmation of its identity and an assessment of its purity.

Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Precursors)

Compound/Functional GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~4.05d4H-O-CH₂ -CH-
~2.28t4H-CH₂ -COO-
~1.60m4H-CH₂ -CH₂-COO-
~1.55m2H-O-CH₂-CH -
~1.25br s~80H-(CH₂ )n- (from both acid and alcohol chains)
~0.88t12H-CH₃
Dodecanedioic acid ~12.0br s2H-COOH
~2.35t4H-CH₂ -COOH
~1.63m4H-CH₂ -CH₂-COOH
~1.30br s12H-(CH₂ )₆-
2-Octyldodecanol ~3.54d2H-CH₂ -OH
~1.45m1H-CH₂-CH -
~1.26br s~32H-(CH₂ )n-
~0.88t6H-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Precursors)

Compound/Functional GroupChemical Shift (δ, ppm)Assignment
This compound ~174C =O (Ester)
~67-O-CH₂ -
~39-O-CH₂-CH -
~34-CH₂ -COO-
~32-22-(CH₂ )n- (from both acid and alcohol chains)
~14-CH₃
Dodecanedioic acid ~180C =O (Carboxylic Acid)
~34-CH₂ -COOH
~29-(CH₂ )n-
~25-CH₂ -CH₂-COOH
2-Octyldodecanol ~65-CH₂ -OH
~41-CH₂-CH -
~32-23-(CH₂ )n-
~14-CH₃

Table 3: FTIR Spectral Data

Compound/Functional GroupFrequency Range (cm⁻¹)Vibrational Mode
This compound 2955-2855C-H stretching (alkane)
~1740C=O stretching (ester)
1465-1375C-H bending (alkane)
~1170C-O stretching (ester)
Dodecanedioic acid 3300-2500 (broad)O-H stretching (carboxylic acid)
2955-2855C-H stretching (alkane)
~1700C=O stretching (carboxylic acid)
~1290C-O stretching (carboxylic acid)
~920 (broad)O-H bending (carboxylic acid)
2-Octyldodecanol 3600-3200 (broad)O-H stretching (alcohol)
2955-2855C-H stretching (alkane)
~1050C-O stretching (alcohol)

Purity Assessment

The purity of the synthesized this compound can be confirmed by the presence of the characteristic ester peaks and the absence of signals corresponding to the starting materials and potential side products.

  • NMR: The absence of a broad singlet around 12.0 ppm in the ¹H NMR spectrum indicates the removal of the unreacted dodecanedioic acid. The absence of a broad signal for the -OH proton and the characteristic -CH₂-OH signals of 2-octyldodecanol confirms its complete reaction or removal. The integration of the proton signals in the ¹H NMR spectrum should correspond to the expected ratios for the pure diester.

  • FTIR: The disappearance of the broad O-H stretching bands from the carboxylic acid (3300-2500 cm⁻¹) and alcohol (3600-3200 cm⁻¹) and the appearance of a strong C=O stretching band for the ester at approximately 1740 cm⁻¹ are key indicators of a successful reaction and a pure product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Confirmation cluster_impurities Impurity Check cluster_confirmation Confirmation synthesis Esterification Reaction (Dodecanedioic Acid + 2-Octyldodecanol) workup Aqueous Workup (Washing with NaHCO3 & Brine) synthesis->workup drying Drying (Anhydrous MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Chromatography) concentration->purification sample_prep_nmr NMR Sample Preparation (CDCl3) purification->sample_prep_nmr Pure Product sample_prep_ftir FTIR Sample Preparation purification->sample_prep_ftir Pure Product nmr_acquisition 1H & 13C NMR Acquisition sample_prep_nmr->nmr_acquisition data_analysis Spectral Data Analysis & Comparison nmr_acquisition->data_analysis ftir_acquisition FTIR Spectrum Acquisition sample_prep_ftir->ftir_acquisition ftir_acquisition->data_analysis unreacted_acid Dodecanedioic Acid data_analysis->unreacted_acid Absence of -COOH signals unreacted_alcohol 2-Octyldodecanol data_analysis->unreacted_alcohol Absence of -OH signals pure_product Pure Dioctyldodecyl Dodecanedioate data_analysis->pure_product Presence of Ester signals

Caption: Workflow for the synthesis and purity confirmation of this compound.

Conclusion

This guide provides a systematic approach to confirm the purity of synthesized this compound using NMR and FTIR spectroscopy. By following the detailed experimental protocols and comparing the obtained spectra with the provided reference data, researchers can confidently assess the identity and purity of their product. The presented workflow offers a clear and logical sequence of steps from synthesis to final analysis, ensuring a high-quality final product suitable for its intended applications.

Cross-validation of analytical results for Dioctyldodecyl dodecanedioate from different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of Dioctyldodecyl dodecanedioate (B1236620) is essential for quality control, stability testing, and formulation development in the pharmaceutical and cosmetic industries. When analytical testing is performed across different laboratories, a thorough cross-validation of the analytical methods is crucial to ensure the consistency and reliability of the data. This guide provides an objective comparison of the two primary analytical techniques suitable for the analysis of Dioctyldodecyl dodecanedioate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While specific inter-laboratory cross-validation data for this compound is not publicly available, this guide presents a framework based on established analytical methodologies for similar long-chain diesters.[1][2] The principles and protocols outlined here provide a solid foundation for laboratories to establish and cross-validate their analytical methods for this compound.

Quantitative Performance Comparison

The selection of an analytical method is heavily dependent on its performance characteristics. Based on data from analogous long-chain dicarboxylic acid esters, the following table summarizes the expected validation parameters for the quantification of this compound by GC-MS and HPLC.[1][2]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (%) 98 - 10295 - 105
Precision (RSD %) < 5%< 5%
Limit of Detection (LOD) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
Specificity High (based on mass fragmentation)Moderate (based on retention time)
Sample Throughput ModerateHigh

GC-MS is generally the more sensitive and specific method, making it ideal for trace-level quantification and in complex matrices where interferences are a concern.[1][3] HPLC offers a robust alternative, particularly for routine quality control where high sample throughput is required.[2]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of semi-volatile compounds like this compound.[4]

  • Instrumentation : A standard GC-MS system equipped with a capillary column is suitable for this analysis.

  • Sample Preparation :

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane, ethyl acetate).

    • An internal standard (e.g., a deuterated analog or a similar ester with a different chain length) should be added for accurate quantification.[1]

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Chromatographic Conditions :

    • Column : A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is a common choice.[5]

    • Inlet Temperature : 280 °C.

    • Oven Temperature Program :

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp at 15 °C/min to 320 °C.

      • Hold at 320 °C for 10 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of this compound. Full scan mode can be used for initial identification.[1][2]

2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can be adapted for the analysis of this compound.

  • Instrumentation : A standard HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) can be used.[5] Due to the lack of a strong chromophore in this compound, UV detection would be performed at a low wavelength (e.g., 205-210 nm).

  • Sample Preparation :

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection.[1]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used for the separation of non-polar analytes.[1]

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 40 °C.

  • Detection :

    • UV : 210 nm.

    • ELSD : Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 L/min.[5]

Cross-Validation Workflow

Cross-validation is a critical process to ensure the equivalency of analytical data when a method is transferred between laboratories or when different analytical techniques are used to analyze the same set of samples.[6][7] A general workflow for the cross-validation of analytical methods is depicted below.

G cluster_0 Phase 1: Planning and Protocol cluster_1 Phase 2: Sample Analysis at Each Laboratory cluster_2 Phase 3: Data Evaluation and Comparison cluster_3 Phase 4: Conclusion A Define Acceptance Criteria B Select Validation Samples (e.g., 3 concentrations, 6 replicates) A->B C Establish Standardized Protocol B->C D Lab A: Analyze Samples using Method A C->D E Lab B: Analyze Samples using Method B (or Method A) C->E F Collect and Compile Data from Both Labs D->F E->F G Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) F->G H Compare Results Against Acceptance Criteria G->H I Methods are Equivalent H->I Criteria Met J Investigate Discrepancies H->J Criteria Not Met

Caption: A logical workflow for the cross-validation of an analytical method between two laboratories.

References

Benchmarking the Thermal Stability of Polymers Plasticized with Dioctyldodecyl Dodecanedioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical in determining the thermal stability and overall performance of polymeric materials. This guide provides a comparative analysis of the thermal stability of polymers plasticized with dioctyldodecyl dodecanedioate (B1236620) against other commonly used plasticizers. The information presented herein is intended to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Dioctyldodecyl dodecanedioate is a high-molecular-weight plasticizer that is gaining attention for its potential to enhance the thermal stability of polymers. This guide benchmarks its performance against established plasticizers such as Dioctyl Phthalate (DOP) and Dioctyl Terephthalate (DOTP). While direct comparative quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on related high-molecular-weight plasticizers and outlines the standard experimental protocols for a comprehensive thermal stability assessment.

Comparative Analysis of Thermal Stability

The thermal stability of a plasticized polymer is a crucial factor for its processing and end-use applications. It is typically evaluated by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, providing insights into its thermal degradation profile. Key parameters include the onset decomposition temperature (Tonset), which indicates the temperature at which significant degradation begins, and the temperature at specific weight loss percentages (e.g., T10%, T50%). An increase in these temperatures generally signifies enhanced thermal stability.[1]

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is instrumental in determining the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more efficient plasticizing effect.[2]

Table 1: Conceptual TGA Data for PVC Plasticized with Various Plasticizers (Illustrative)

PlasticizerOnset Decomposition Temp. (Tonset, °C)Temperature at 10% Weight Loss (T10%, °C)Temperature at 50% Weight Loss (T50%, °C)
Unplasticized PVC~250~270~330
PVC + Dioctyl Phthalate (DOP)Lower than unplasticized PVCLower than unplasticized PVCLower than unplasticized PVC
PVC + Dioctyl Terephthalate (DOTP)Higher than DOPHigher than DOPHigher than DOP
PVC + this compoundExpected to be higher than DOP & DOTPExpected to be higher than DOP & DOTPExpected to be higher than DOP & DOTP

Note: The values for this compound are hypothesized based on the properties of high-molecular-weight plasticizers and require experimental verification.

Table 2: Conceptual DSC Data for PVC Plasticized with Various Plasticizers (Illustrative)

PlasticizerGlass Transition Temperature (Tg, °C)
Unplasticized PVC~85
PVC + Dioctyl Phthalate (DOP)~40-60
PVC + Dioctyl Terephthalate (DOTP)~45-65
PVC + this compoundExpected to be in a similar or slightly higher range

Note: The Tg for this compound would depend on its plasticizing efficiency and compatibility with the polymer matrix. Experimental data is necessary for an accurate comparison.

Experimental Protocols

To generate the comparative data required for a definitive assessment, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of the plasticized polymer samples.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the plasticized polymer sample into a TGA crucible (e.g., platinum or alumina).

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

  • Conduct the analysis under a controlled inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature and temperatures at various weight loss percentages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer samples.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of the plasticized polymer sample into a standard aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample.[4]

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C for PVC) at a heating rate of 10 °C/min.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled cooling rate of 10 °C/min.

    • Second Heating Scan: Heat the sample again to the upper temperature limit at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the second heating scan to determine the glass transition temperature, which appears as a step change in the baseline of the DSC curve.[2]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for evaluating the thermal stability of plasticized polymers.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis Prep Weigh 5-10 mg of plasticized polymer Load Load sample into TGA crucible Prep->Load Heat Heat from 30°C to 800°C at 10°C/min under N2 Load->Heat Record Record weight loss vs. temperature Heat->Record Analyze Determine Tonset, T10%, T50% Record->Analyze

TGA Experimental Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_dsc Data Analysis Prep_DSC Weigh 5-10 mg of plasticized polymer and seal in DSC pan Load_DSC Load sample and reference pans Prep_DSC->Load_DSC Heat1 1st Heat: 30°C to 200°C at 10°C/min Load_DSC->Heat1 Cool Cool to -50°C at 10°C/min Heat1->Cool Heat2 2nd Heat: -50°C to 200°C at 10°C/min Cool->Heat2 Record_DSC Record heat flow vs. temperature Heat2->Record_DSC Analyze_DSC Determine Glass Transition Temp. (Tg) from 2nd heating scan Record_DSC->Analyze_DSC

DSC Experimental Workflow

Conclusion

This compound, as a high-molecular-weight plasticizer, is anticipated to offer enhanced thermal stability to polymers compared to conventional low-molecular-weight plasticizers like DOP. This is primarily attributed to its lower volatility and reduced tendency to migrate out of the polymer matrix at elevated temperatures. However, to substantiate this hypothesis and provide a definitive benchmark, rigorous experimental testing following the protocols outlined in this guide is essential. The generation of comparative TGA and DSC data will enable a precise quantification of its performance and facilitate its consideration for applications where thermal stability is a paramount concern.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Toxicological Profiles of Dioctyldodecyl Dodecanedioate (B1236620) and Structurally Related Diesters.

In the realm of pharmaceutical and cosmetic formulation, the safety of excipients is paramount. Dioctyldodecyl dodecanedioate, a long-chain aliphatic diester, is utilized for its emollient and skin-conditioning properties. A thorough understanding of its toxicological profile is crucial for risk assessment. Due to the limited publicly available specific toxicological data for this compound, this guide employs a read-across approach, comparing its expected toxicological profile with that of structurally related and well-studied diesters: Dioctyl Adipate and Dioctyl Sebacate. This comparative assessment is based on available data from reputable sources, including the Cosmetic Ingredient Review (CIR).

Executive Summary of Toxicological Data

Toxicological EndpointThis compoundDioctyl AdipateDioctyl Sebacate
Acute Oral Toxicity (LD50) Data not available; expected to be low (read-across)>9,100 mg/kg (Rat)>4,560 mg/kg (Rat)[3]
Skin Irritation Not expected to be an irritant (CIR assessment)Mild irritantNot classified as a skin irritant[4]
Eye Irritation Not expected to be an irritant (CIR assessment)Mild irritantNot classified as an eye irritant[4]
Skin Sensitization Not expected to be a sensitizer (B1316253) (CIR assessment)Not a sensitizerNot a sensitizer[4]
Genotoxicity (Ames Test) Data not available; expected to be non-genotoxic (read-across)Non-genotoxicNon-genotoxic[4]

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key toxicological experiments cited in this guide, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to estimate the acute oral toxicity of a substance.[3][5][6][7]

  • Principle: A stepwise procedure is used where a group of animals is dosed with the test substance at one of the defined dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight). The outcome of this first step determines the next dose level.

  • Animals: Healthy, young adult rodents (typically rats), from a single strain, are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Procedure: The test substance is administered orally by gavage in a single dose. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[8][9][10][11]

  • Principle: The test substance is applied to a small area of the skin of a single animal. The response is observed to determine the need for further testing.

  • Animals: Albino rabbits are typically used.

  • Procedure: A small area of the animal's back is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of skin reactions is scored and an irritation index is calculated.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.[12][13][14][15][16]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

  • Animals: Albino rabbits are the recommended species.

  • Procedure: 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of ocular lesions is scored to determine the irritation potential.

Skin Sensitization: Local Lymph Node Assay (LLNA: BrdU-ELISA) (OECD 442B)

This assay is used to determine the potential of a substance to cause skin sensitization.[17][18][19][20][21]

  • Principle: The test measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance.

  • Animals: Mice (CBA/J strain) are used.

  • Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 5, a solution of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is injected.

  • Endpoint: On day 6, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured by quantifying the incorporation of BrdU using an ELISA-based method. A Stimulation Index (SI) of ≥ 1.6 is considered a positive response.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.[22][23][24][25][26]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate and toxicological assessment process for these esters, the following diagrams are provided.

Ester_Metabolism cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver, Intestine) cluster_excretion Excretion This compound This compound Carboxylesterases Carboxylesterases This compound->Carboxylesterases Related Esters Related Esters Related Esters->Carboxylesterases Dodecanedioic Acid Dodecanedioic Acid Carboxylesterases->Dodecanedioic Acid Octyldodecanol Octyldodecanol Carboxylesterases->Octyldodecanol Related Diacids & Alcohols Related Diacids & Alcohols Carboxylesterases->Related Diacids & Alcohols Urine/Feces Urine/Feces Dodecanedioic Acid->Urine/Feces Octyldodecanol->Urine/Feces Related Diacids & Alcohols->Urine/Feces

Caption: General metabolic pathway of long-chain diesters.

Toxicological_Assessment_Workflow Test Substance Test Substance In Silico/Read-Across Analysis In Silico/Read-Across Analysis Test Substance->In Silico/Read-Across Analysis In Vitro Testing In Vitro Testing In Silico/Read-Across Analysis->In Vitro Testing In Vivo Testing (if necessary) In Vivo Testing (if necessary) In Vitro Testing->In Vivo Testing (if necessary) Hazard Identification Hazard Identification In Vitro Testing->Hazard Identification In Vivo Testing (if necessary)->Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Safe Use Determination Safe Use Determination Risk Assessment->Safe Use Determination

Caption: Tiered approach to toxicological assessment.

Conclusion

Based on the available information and a read-across approach from structurally similar diesters, this compound is anticipated to have a low order of toxicity. The comprehensive safety assessments by the Cosmetic Ingredient Review further support its safe use in cosmetic and personal care applications. While specific experimental data for this compound would provide a more definitive toxicological profile, the data from related long-chain aliphatic esters, such as Dioctyl Adipate and Dioctyl Sebacate, offer valuable insights into its likely benign nature. For drug development professionals, this information can guide initial risk assessments and formulation decisions, with the understanding that further targeted studies may be warranted depending on the specific application and exposure scenarios.

References

Safety Operating Guide

Proper Disposal of Dioctyldodecyl Dodecanedioate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides essential, step-by-step procedures for the disposal of Dioctyldodecyl dodecanedioate (B1236620), a compound generally recognized for its low hazard profile. Adherence to these guidelines, in conjunction with your institution's specific protocols, will support the safe and compliant management of this chemical waste.

Immediate Safety and Logistical Information

Dioctyldodecyl dodecanedioate is not classified as a hazardous substance under the Globally Harmonized System (GHS) for the majority of notifications. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed safety information. As a general principle, all chemical waste should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound depends on its purity and whether it has been contaminated with other substances. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

Step 1: Evaluation of the Waste Stream

  • Purity Assessment: Determine if the this compound waste is pure or mixed with other chemicals.

    • Uncontaminated: The waste consists solely of this compound.

    • Contaminated: The waste is mixed with solvents, reactants, or other potentially hazardous materials.

Step 2: Segregation of Waste

  • Dedicated Container: If accumulating this compound waste, use a dedicated, clearly labeled, and chemically compatible container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

Step 3: Disposal of Uncontaminated this compound

For small quantities of pure, uncontaminated this compound, and with explicit approval from your EHS department, the following options may be available:

  • Solid Waste: If the material is a solid and deemed non-hazardous by your institution, it may be permissible to dispose of it in the regular trash.[2][3]

    • Procedure:

      • Ensure the material is in a sealed, clearly labeled container.

      • Place the container in the designated laboratory solid waste bin.

  • Sanitary Sewer: Some non-hazardous, water-soluble chemicals can be disposed of down the drain with copious amounts of water.[2][3] However, the low water solubility of this compound may make this an unsuitable option. Always verify with your EHS department before disposing of any chemical via the sanitary sewer.

Step 4: Disposal of Contaminated this compound

If the this compound is mixed with hazardous chemicals, it must be treated as hazardous waste.

  • Hazardous Waste Collection:

    • Procedure:

      • Transfer the waste to a designated hazardous waste container that is compatible with all components of the mixture.

      • Label the container clearly with "Hazardous Waste" and list all constituents, including this compound and any contaminants, with their approximate percentages.

      • Store the container in a designated satellite accumulation area.

      • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically detailing disposal limits or environmental impact thresholds for this compound. For general guidance on chemical waste, refer to your institution's established protocols.

ParameterGuidelineSource
Regulatory Framework Resource Conservation and Recovery Act (RCRA)Environmental Protection Agency (EPA)
General Disposal Principle Segregate non-hazardous from hazardous waste to reduce disposal costs and environmental impact.[1]Institutional EHS Guidelines
Container Management Ensure waste containers are in good condition, kept closed, and properly labeled with the full chemical name(s) of the contents.[4]Institutional EHS Guidelines

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on general best practices for laboratory chemical waste management.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

DisposalWorkflow cluster_start cluster_eval Evaluation cluster_nonhaz Uncontaminated Waste cluster_haz Contaminated Waste start Start: this compound Waste eval Is the waste contaminated with hazardous substances? start->eval consult_ehs_nonhaz Consult Institutional EHS Policy for Non-Hazardous Waste eval->consult_ehs_nonhaz No collect_haz Collect in a Labeled Hazardous Waste Container eval->collect_haz Yes disposal_options Permissible Disposal Route? consult_ehs_nonhaz->disposal_options solid_waste Dispose as Solid Waste per EHS Guidance disposal_options->solid_waste Solid Waste sewer_disposal Dispose via Sanitary Sewer (if approved) disposal_options->sewer_disposal Sanitary Sewer treat_as_haz Treat as Hazardous Waste disposal_options->treat_as_haz Neither treat_as_haz->collect_haz store_haz Store in Satellite Accumulation Area collect_haz->store_haz ehs_pickup Arrange for EHS Disposal store_haz->ehs_pickup

References

Personal protective equipment for handling Dioctyldodecyl dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dioctyldodecyl Dodecanedioate (B1236620)

For Immediate Use by Laboratory Professionals

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of Dioctyldodecyl dodecanedioate. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound is primarily used in the cosmetics industry as an emollient, skin conditioning agent, and hair conditioning agent.[1][2][3] According to aggregated GHS information, this chemical does not meet the criteria for hazard classification in the majority of notifications.[4] However, adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes recommended PPE for handling this substance in a laboratory setting.

Protection TypeRecommended EquipmentJustification
Eye/Face Protection Safety glasses with side shields or goggles.Protects against accidental splashes.
Skin Protection Nitrile gloves and a standard laboratory coat.Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required under normal use with adequate ventilation.Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated area.
Operational Plan: Safe Handling

Adherence to a standardized operational plan minimizes risks. The following procedural steps provide guidance for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Handle the substance in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosolization.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

  • Review Documentation: Before beginning work, review any available Safety Data Sheet (SDS) or other relevant safety information for this compound.

2. Handling Procedure:

  • Avoid Contact: Minimize direct contact with the skin and eyes.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, and before eating, drinking, or smoking.

  • Clothing: Remove any contaminated clothing promptly.

3. Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated location.

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill and Disposal Plan

Minor Spills:

  • Restrict access to the spill area.

  • Wear the appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbed material into a suitable, labeled, and sealed container for disposal.

Major Spills:

  • Evacuate the area immediately.

  • Alert the appropriate emergency response personnel.

  • Only trained personnel equipped with the proper PPE should attempt to clean up a major spill.

Disposal:

  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, labeled, and sealed container.

  • Regulations: All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[5] Contact a licensed professional waste disposal service for guidance.

  • Containers: Treat empty containers as hazardous waste, as they may retain product residue.[5]

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_transfer Transfer Chemical prep_workspace->handling_transfer handling_use Perform Experiment handling_transfer->handling_use cleanup_decontaminate Decontaminate Workspace handling_use->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Waste Service cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.